molecular formula C16H19N5 B564263 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine CAS No. 186895-85-2

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

Cat. No.: B564263
CAS No.: 186895-85-2
M. Wt: 281.363
InChI Key: DCRVCTFFEZBXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C16H19N5 and its molecular weight is 281.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRVCTFFEZBXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652424
Record name 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186895-85-2
Record name 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine: A Potent Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 186895-85-2

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold," known for its ability to mimic the adenine base of ATP and act as a competitive inhibitor of a wide range of protein kinases. This guide will delve into the plausible synthesis, detailed characterization, and the established biological context of this compound class, with a particular focus on its role as a Src family kinase inhibitor. Experimental protocols and data presentation are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the naturally occurring purine ring system.[1] This structural similarity allows it to effectively compete with ATP for the binding pocket of various kinases, leading to the inhibition of their catalytic activity.[2] The versatility of this scaffold has led to the development of numerous potent and selective inhibitors targeting key enzymes in cellular signaling pathways, with significant applications in oncology and immunology.[3][4] The specific compound, this compound, incorporates key structural features—a bulky tert-butyl group at the N1 position and a benzyl moiety at the C3 position—that are anticipated to influence its potency and selectivity towards specific kinase targets.

Physicochemical Properties and Characterization

While specific experimental data for this exact compound is not widely published, based on data for analogous compounds, the following properties can be anticipated.

PropertyValueSource
CAS Number 186895-85-2Pharmaffiliates
Molecular Formula C16H19N5Pharmaffiliates
Molecular Weight 281.36 g/mol Pharmaffiliates
Appearance White to off-white solidInferred
Melting Point 137-139 °CUnited States Biological
Solubility Soluble in DMF, DMSO, Ethanol, MethanolUnited States Biological

Characterization Workflow:

A rigorous characterization of the synthesized compound is paramount to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should be used to confirm the presence and connectivity of all protons, including the characteristic signals for the tert-butyl and benzyl groups.

    • ¹³C NMR will provide evidence for the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the compound, confirming its elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Proposed Synthesis Protocol

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the construction of the pyrazolo[3,4-d]pyrimidine core.[5][6] The following protocol is a well-reasoned synthetic route based on analogous preparations.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A Ethyl 2-cyano-3-phenylpropanoate C 5-Amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carboxamide A->C Cyclization & Amidation B tert-Butylhydrazine B->C E 1-tert-Butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C->E Cyclization D Formamide D->E G 4-Chloro-1-tert-butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidine E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G I This compound (Final Product) G->I Nucleophilic Substitution H Ammonia H->I

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 5-Amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carboxamide

  • To a solution of ethyl 2-cyano-3-phenylpropanoate (1 equivalent) in ethanol, add tert-butylhydrazine hydrochloride (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude aminopyrazole ester is then subjected to amidation. Dissolve the crude product in a solution of ammonia in methanol (7N) in a sealed pressure vessel.

  • Heat the mixture at 80-100 °C for 24-48 hours.

  • Cool the vessel, and concentrate the solvent to yield the crude 5-amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carboxamide. Purify by column chromatography on silica gel.

Step 2: Synthesis of 1-tert-Butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • A mixture of 5-amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carboxamide (1 equivalent) and formamide (10-20 equivalents) is heated at 180-200 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the pyrazolopyrimidinone.

Step 3: Synthesis of 4-Chloro-1-tert-butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidine

  • A suspension of 1-tert-butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give the 4-chloro derivative.

Step 4: Synthesis of this compound

  • The 4-chloro-1-tert-butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) is dissolved in a suitable solvent such as 2-propanol.

  • A solution of ammonia in methanol or aqueous ammonium hydroxide is added, and the mixture is heated in a sealed tube at 100-120 °C for 12-24 hours.

  • After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the final product, this compound.

Biological Context and Mechanism of Action: A Focus on Src Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-documented inhibitor of numerous protein kinases.[2] Specifically, derivatives with substitutions at the N1 and C3 positions have shown potent activity against Src family kinases (SFKs).[7] Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]

Mechanism of Action:

This compound is predicted to act as an ATP-competitive inhibitor . The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase's active site.[9] The N1-tert-butyl and C3-benzyl substituents are expected to occupy adjacent hydrophobic pockets, contributing to the compound's affinity and selectivity for the target kinase.

Signaling Pathway Diagram:

Src_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Src Kinase cluster_downstream Downstream Signaling Cascades RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Proliferation Cell Proliferation Src->Proliferation Survival Cell Survival Src->Survival Migration Cell Migration Src->Migration Inhibitor 4-Amino-1-tert-butyl-3- benzylpyrazolo[3,4-d]pyrimidine Inhibitor->Src Inhibition

Sources

An In-Depth Technical Guide to 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent Kinase Inhibitor

In the landscape of contemporary drug discovery and cell signaling research, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. This guide focuses on a key member of this class: 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, a compound that has garnered significant attention for its utility in dissecting complex signaling networks. With a molecular weight of 281.36 g/mol and the chemical formula C16H19N5 , this molecule is a valuable tool for researchers in oncology, immunology, and beyond.[1]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties, biological activity, and practical applications of this compound, providing not just data, but a deeper understanding of its scientific context and utility.

Physicochemical Properties and Molecular Architecture

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application in a laboratory setting. The defining features of this compound are summarized below.

PropertyValueSource
Molecular Weight 281.36 g/mol [1]
Chemical Formula C16H19N5[1]
CAS Number 186895-85-2[1]
Appearance Pale Beige to Tan Solid[1]
Melting Point 137-139°C
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol
Synonyms 1-(1,1-Dimethylethyl)-3-(phenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 1-B-PP1[1]

The molecular structure, characterized by a pyrazolo[3,4-d]pyrimidine core with a bulky tert-butyl group at the N1 position and a benzyl group at the C3 position, is crucial to its biological activity. The tert-butyl group often serves to enhance selectivity, while the benzyl moiety can be critical for interactions within the ATP-binding pocket of target kinases.

Caption: 2D structure of this compound.

Biological Activity and Mechanism of Action: A Focus on Src Family Kinases

The primary utility of this compound in research lies in its function as a potent and selective inhibitor of Src family tyrosine kinases (SFKs).[2][3] This family of non-receptor tyrosine kinases, including Src, Lck, Fyn, and Hck, are pivotal regulators of a myriad of cellular processes such as proliferation, differentiation, survival, and migration. Their dysregulation is a common feature in many human cancers, making them attractive targets for therapeutic intervention.

The pyrazolo[3,4-d]pyrimidine core of this inhibitor acts as a bioisostere of adenine, the core component of ATP. This structural mimicry allows the compound to competitively bind to the ATP-binding pocket of Src family kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting their catalytic activity.[4]

The potency of this compound against various SFKs has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values reported as follows:

KinaseIC50 (nM)
Lck5
Fyn6
Hck20
Src170

These low nanomolar IC50 values underscore the high potency of this inhibitor.[2] It also exhibits selectivity for SFKs over other tyrosine kinases like the epidermal growth factor receptor (EGFR) and Janus-activated kinase 2 (JAK2).[2]

Kinase_Inhibition_Pathway cluster_0 ATP-Binding Pocket of Src Family Kinase cluster_1 Kinase Activity ATP ATP Phosphorylation Substrate Phosphorylation ATP->Phosphorylation Enables Inhibitor This compound Inhibitor->Phosphorylation Blocks DownstreamSignaling Downstream Signaling Phosphorylation->DownstreamSignaling Initiates

Caption: Mechanism of ATP-competitive inhibition of Src family kinases.

Illustrative Synthesis Protocol

While the direct, step-by-step synthesis of this compound is proprietary to commercial suppliers, a scientifically sound and illustrative protocol can be adapted from established methods for the synthesis of related 4-aminopyrazolo[3,4-d]pyrimidine derivatives.[5] The following protocol is provided for educational and conceptual purposes and should be adapted and optimized by qualified chemists.

Disclaimer: This protocol is illustrative and has not been independently validated. All chemical syntheses should be performed by trained professionals in a suitable laboratory environment with appropriate safety precautions.

Step 1: Synthesis of 3-amino-4-cyanopyrazole

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile and triethyl orthoformate.

  • Heat the mixture under reflux for 2-4 hours.

  • Cool the reaction mixture and add hydrazine hydrate dropwise while maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • The resulting precipitate, 3-amino-4-cyanopyrazole, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine

  • Combine 3-amino-4-cyanopyrazole and formamide in a reaction vessel.

  • Heat the mixture to 150-160°C for 4-6 hours.

  • Cool the reaction mixture, and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Iodination of the Pyrazolo[3,4-d]pyrimidine Core

  • Suspend 4-amino-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.

Step 4: N-alkylation with tert-butyl bromide

  • Dissolve 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in an appropriate solvent like DMF.

  • Add a base such as potassium carbonate, followed by the dropwise addition of tert-butyl bromide.

  • Heat the mixture at 60-80°C for 6-12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture, add water, and extract the product.

  • Purify the crude product by column chromatography to yield 4-amino-1-tert-butyl-3-iodopyrazolo[3,4-d]pyrimidine.

Step 5: Suzuki Coupling with Benzylboronic Acid

  • In a reaction vessel, combine 4-amino-1-tert-butyl-3-iodopyrazolo[3,4-d]pyrimidine, benzylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 8-16 hours.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the final product, this compound, by column chromatography.

Synthesis_Workflow Start Malononitrile + Triethyl Orthoformate Step1 Cyclization with Hydrazine Hydrate Start->Step1 Intermediate1 3-amino-4-cyanopyrazole Step1->Intermediate1 Step2 Reaction with Formamide Intermediate1->Step2 Intermediate2 4-amino-1H-pyrazolo[3,4-d]pyrimidine Step2->Intermediate2 Step3 Iodination (NIS) Intermediate2->Step3 Intermediate3 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Step3->Intermediate3 Step4 N-alkylation (tert-butyl bromide) Intermediate3->Step4 Intermediate4 4-amino-1-tert-butyl-3-iodopyrazolo[3,4-d]pyrimidine Step4->Intermediate4 Step5 Suzuki Coupling (Benzylboronic Acid) Intermediate4->Step5 End This compound Step5->End

Caption: Illustrative workflow for the synthesis of the target compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general guidelines for this class of chemicals should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. Long-term storage at -20°C is recommended.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention and consult the general safety data sheets for related pyrazolo[3,4-d]pyrimidine compounds for more detailed first-aid measures.

Conclusion and Future Directions

This compound stands as a testament to the power of targeted medicinal chemistry. Its potency and selectivity as an inhibitor of Src family kinases make it an indispensable tool for elucidating the intricate signaling pathways that govern cellular function and dysfunction. For researchers in both academic and industrial settings, this compound offers a reliable means to probe the roles of SFKs in health and disease, paving the way for the development of novel therapeutics. As our understanding of kinase biology continues to evolve, the strategic application of well-characterized inhibitors like this will undoubtedly continue to fuel groundbreaking discoveries.

References

  • Liu, Y., Bishop, A., Witucki, L., Kraybill, B., Shimizu, E., Tsien, J., Ubersax, J., Blethrow, J., Morgan, D. O., & Shokat, K. M. (1999). Structural basis for selective inhibition of Src family kinases by PP1. Chemistry & Biology, 6(9), 671–678.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Shah, O. J., Kimball, S. R., & Jefferson, L. S. (2001). The Src-family tyrosine kinase inhibitor PP1 interferes with the activation of ribosomal protein S6 kinases. Biochemical Journal, 357(Pt 2), 557–564.
  • O'Reilly, T., & Drueckes, P. (1997). Src family-selective tyrosine kinase inhibitor, PP1, inhibits both Fc epsilonRI- and Thy-1-mediated activation of rat basophilic leukemia cells. European Journal of Immunology, 27(8), 1881–1886.
  • ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.

Sources

An In-Depth Technical Guide to 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and an in-depth analysis of its putative biological activity as a tyrosine kinase inhibitor. Drawing on data from closely related and well-characterized analogs, this guide elucidates the likely mechanism of action, potential therapeutic applications, and key experimental protocols for its investigation.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to adenine, the purine base in ATP. This mimicry allows pyrazolopyrimidine derivatives to function as competitive inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

This compound, also known as 1-B-PP1, is a member of this important class of compounds.[2] Its structural design suggests a role as a modulator of kinase-driven signaling pathways. This guide will delve into the specific attributes of this molecule, providing a foundational resource for researchers interested in its potential applications.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central pyrazolo[3,4-d]pyrimidine core with key substitutions at positions 1, 3, and 4.

  • 1-position: A tert-butyl group.

  • 3-position: A benzyl group.

  • 4-position: An amino group.

These substitutions are critical for its interaction with the target kinase, influencing potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-(tert-butyl)-3-(phenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[2]
Synonyms 1-B-PP1[2]
CAS Number 186895-85-2[2]
Molecular Formula C₁₆H₁₉N₅[2]
Molecular Weight 281.36 g/mol [2]
Appearance Pale Beige Solid[3]
Melting Point 137-139°C[2]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[2]

Synthesis of this compound

Representative Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A Ethyl Cyanoacetate D Substituted Pyrazole Intermediate A->D Condensation B Benzyl Cyanide B->D C Sodium Ethoxide C->D F Pyrazolopyrimidinone Intermediate D->F Cyclization E Formamide E->F H 4-Chloro-pyrazolo[3,4-d]pyrimidine Intermediate F->H Chlorination G POCl₃ G->H J This compound H->J Nucleophilic Substitution I Ammonia I->J

Caption: Representative synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of the Substituted Pyrazole Intermediate

  • To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate and benzyl cyanide.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and neutralize with a suitable acid.

  • The resulting precipitate, the substituted pyrazole intermediate, is collected by filtration, washed, and dried.

Step 2: Formation of the Pyrazolopyrimidinone Intermediate

  • Heat the substituted pyrazole intermediate in an excess of formamide at high temperature (typically 150-200°C) for an extended period.[5]

  • Upon cooling, the pyrazolopyrimidinone intermediate precipitates and can be isolated by filtration.

Step 3: Chlorination of the Pyrazolopyrimidinone

  • Treat the pyrazolopyrimidinone intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

  • Heat the mixture under reflux until the starting material is consumed.

  • Carefully quench the reaction with ice water and neutralize to precipitate the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.

Step 4: Amination to Yield the Final Product

  • Dissolve the 4-chloro intermediate in a suitable solvent, such as ethanol or isopropanol.

  • Saturate the solution with ammonia gas or use a solution of ammonia in a sealed reaction vessel.

  • Heat the mixture until the nucleophilic substitution is complete.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Activity and Mechanism of Action

Direct biological data for this compound (1-B-PP1) is limited in the public domain. However, its structural similarity to the well-characterized Src family kinase inhibitor, PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine), allows for a strong inference of its biological activity.[1]

Putative Target: Src Family Kinases

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Aberrant activation of SFKs is frequently observed in various cancers, contributing to tumor growth, metastasis, and resistance to therapy.[6]

PP1 is a potent and selective, ATP-competitive inhibitor of several Src family members.[1] Given that 1-B-PP1 shares the same 4-aminopyrazolo[3,4-d]pyrimidine core and a tert-butyl group at the 1-position, it is highly probable that it also targets the ATP-binding pocket of SFKs.

Table 2: In Vitro Kinase Inhibitory Activity of the Related Compound PP1

Kinase TargetIC₅₀ (nM)Source(s)
Lck5[1]
FynT6[1]
Hck20[1]
Src170[1]
EGFR250[1]
JAK2>50,000[1]
ZAP-70>100,000[7]
PTK62.5[6]

The data for PP1 demonstrates high potency against Lck and Fyn, with good selectivity over other tyrosine kinases like EGFR and JAK2. It is anticipated that 1-B-PP1 would exhibit a similar, though not identical, kinase selectivity profile.

Mechanism of Action: ATP-Competitive Inhibition

The proposed mechanism of action for this compound is competitive inhibition at the ATP-binding site of the target kinase.

Mechanism_of_Action cluster_0 Kinase Active Site cluster_1 Competitive Inhibition cluster_2 Downstream Effect Kinase Src Family Kinase ATP_Site ATP-Binding Pocket Phosphorylation Phosphorylation ATP_Site->Phosphorylation Inhibited Inhibitor This compound Inhibitor->ATP_Site Binds to ATP ATP ATP->ATP_Site Blocked Substrate Substrate Protein Cell_Signaling Downstream Signaling

Caption: Proposed mechanism of action for this compound as an ATP-competitive kinase inhibitor.

By occupying the ATP-binding pocket, the inhibitor prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade. This leads to the inhibition of cellular processes that are dependent on the activity of the targeted kinase.

Experimental Protocols for In Vitro and In Vivo Evaluation

To fully characterize the biological activity of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Kinase Assay

Objective: To determine the IC₅₀ value of the compound against a panel of purified kinases.

Protocol:

  • Prepare a series of dilutions of the test compound in a suitable buffer (e.g., with DMSO).

  • In a microplate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubate the reaction for a defined period at a controlled temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines known to be dependent on Src family kinase signaling.

Protocol:

  • Seed cancer cells (e.g., breast cancer cell line T-47D) in a 96-well plate and allow them to adhere overnight.[6]

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Western Blot Analysis of Target Phosphorylation

Objective: To confirm the on-target effect of the compound by measuring the phosphorylation status of the target kinase and its downstream substrates in a cellular context.

Protocol:

  • Treat cultured cells with the test compound for a short period (e.g., 1-2 hours).

  • Lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-Src) and its downstream effectors.

  • Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to assess the degree of phosphorylation inhibition.

Conclusion and Future Directions

This compound is a promising small molecule with a high likelihood of acting as a potent inhibitor of Src family tyrosine kinases. Its structural features, based on the well-established pyrazolo[3,4-d]pyrimidine scaffold, make it a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics.

Further research is warranted to fully elucidate its biological profile. This includes a comprehensive kinase selectivity screen, determination of its efficacy in various cancer cell lines, and in vivo studies in relevant animal models to assess its pharmacokinetic properties and anti-tumor activity. Such investigations will be crucial in defining the therapeutic potential of this compound and its derivatives.

References

  • Bartscht, T., et al. (2012). The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. Cancer Chemother Pharmacol, 70(2), 221-30.
  • The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Src family-selective tyrosine kinase inhibitor, PP1, inhibits both Fc epsilonRI- and Thy-1-mediated activation of rat basophilic leukemia cells. (1997). PubMed. Retrieved from [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air. Retrieved from [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. (2016). PubMed. Retrieved from [Link]

  • Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. (2004). PubMed. Retrieved from [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI. Retrieved from [Link]

  • US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. (n.d.). Google Patents.
  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 纳米材料-德尔塔(Delta). (n.d.). Retrieved from [Link]

Sources

1-B-PP1 mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-B-PP1 Analogs Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The study of protein kinases, which play a pivotal role in nearly all cellular signaling pathways, has been revolutionized by the advent of chemical genetics. This approach combines the specificity of genetic manipulation with the temporal control of small-molecule inhibitors.[1] At the forefront of this technology are analog-sensitive (AS) kinases and their bespoke inhibitors, exemplified by the pyrazolopyrimidine (PP1) family of compounds. This guide provides a detailed technical overview of the mechanism of action for bulky pyrazolopyrimidine analogs, often referred to by specific examples such as 1-NM-PP1, which we will use as the primary exemplar for the "1-B-PP1" class of inhibitors. We will dissect the underlying principles of the "bump-and-hole" strategy, detail the molecular interactions governing inhibitor specificity, provide validated experimental protocols for its application, and discuss critical considerations for robust experimental design.

Part 1: The Core Principle: Analog-Sensitive (AS) Kinase Technology

Traditional kinase inhibitors often suffer from a lack of specificity, targeting multiple kinases and leading to ambiguous results. Chemical genetics overcomes this by engineering a specific kinase to be uniquely susceptible to a synthetic, cell-permeable small molecule that has minimal effect on any other protein within the cell.[2][3]

The "Gatekeeper" Residue: A Gateway to Specificity

The ATP-binding pocket of a protein kinase contains a conserved hydrophobic residue known as the "gatekeeper."[4] This residue's size is a critical determinant of inhibitor specificity. In most wild-type (WT) kinases, the gatekeeper is a bulky amino acid (e.g., methionine, phenylalanine, or threonine), which restricts access to a deeper hydrophobic pocket.[5] The core innovation of AS technology is the mutation of this bulky gatekeeper to a small amino acid, typically glycine or alanine, via site-directed mutagenesis.[4][6]

Creating the "Hole": Engineering the AS-Kinase

This "large-to-small" mutation effectively creates an enlarged hydrophobic pocket—a "hole"—that is not present in any WT kinase.[5] This engineered AS-kinase retains its catalytic activity and biological function, often with minimal changes to its affinity for ATP. The engineered pocket now serves as a unique binding site that can be targeted with high precision.

cluster_WT Wild-Type (WT) Kinase cluster_AS Analog-Sensitive (AS) Kinase WT_pocket ATP Binding Pocket gatekeeper_WT Bulky Gatekeeper (e.g., Thr, Met) label_engineering Site-Directed Mutagenesis AS_pocket ATP Binding Pocket gatekeeper_AS Small Gatekeeper (e.g., Gly, Ala) hole Enlarged Hydrophobic Pocket ('Hole')

Figure 1: Engineering an Analog-Sensitive Kinase.

Part 2: The Inhibitor: A "Bumped" Ligand for a Custom Pocket

With a unique "hole" engineered into the target kinase, the next step is to use a complementary "bumped" inhibitor that can specifically occupy this new space.

1-NM-PP1: A Prototypical AS-Kinase Inhibitor

1-NM-PP1 (1-(1,1-dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a cell-permeable analog of the Src family kinase inhibitor PP1.[7][8] Its core pyrazolopyrimidine structure mimics the adenine ring of ATP, allowing it to bind to the kinase's active site.[5] The key modification is the bulky C3-position substituent—in this case, a naphthalenylmethyl group.[7]

Mechanism of Selective Inhibition

This bulky "bump" is the key to specificity.

  • In AS-Kinases: The bulky naphthyl group fits snugly into the engineered hydrophobic pocket created by the small gatekeeper residue. This allows for high-affinity binding and potent, specific inhibition of the target kinase.[5]

  • In WT-Kinases: The same bulky group sterically clashes with the native bulky gatekeeper residue of WT kinases.[5] This clash prevents the inhibitor from binding effectively at concentrations typically used in cell-based experiments, leaving the WT kinome largely unperturbed.

cluster_WT WT Kinase + 1-NM-PP1 cluster_AS AS-Kinase + 1-NM-PP1 inhibitor_WT 1-NM-PP1 (Bulky 'Bump') gatekeeper_WT Bulky Gatekeeper inhibitor_WT->gatekeeper_WT Clash result_WT Steric Clash NO INHIBITION gatekeeper_WT->result_WT inhibitor_AS 1-NM-PP1 (Bulky 'Bump') pocket_AS Engineered Pocket ('Hole') inhibitor_AS->pocket_AS Binds result_AS Complementary Fit POTENT INHIBITION pocket_AS->result_AS

Figure 2: The "Bump-and-Hole" Mechanism of Selective Inhibition.
Quantitative Analysis: Potency and Selectivity

The efficacy of this approach is demonstrated by the dramatic difference in the half-maximal inhibitory concentration (IC₅₀) of 1-NM-PP1 against AS-kinases versus their WT counterparts. This selectivity window, often spanning three orders of magnitude, is the foundation of the technology's power.

Kinase Target1-NM-PP1 IC₅₀ (AS-Kinase)1-NM-PP1 IC₅₀ (WT-Kinase)Selectivity Factor (WT/AS)
v-Src 4.2 nM[7]28,000 nM[7]~6,667x
c-Fyn 3.2 nM[7][8]1,000 nM[7]~313x
Cdk2 5.0 nM[7]29,000 nM[7]~5,800x
CAMKII 8.0 nM[7]24,000 nM[7]~3,000x
Cdk7 ~50 nM[8]>10,000 nM[8]>200x

Table 1: Comparative IC₅₀ values for 1-NM-PP1 against various analog-sensitive (AS) kinases and their wild-type (WT) counterparts, demonstrating high selectivity.

Part 3: Experimental Validation and Application

A key strength of the chemical genetic approach is its self-validating nature. Proper controls are built directly into the experimental system.

cluster_prep cluster_exp cluster_analysis engineer 1. Engineer AS-Kinase (e.g., I338G mutation in v-Src) transfect 2. Express in Cells (e.g., HEK 293T) engineer->transfect treat 3. Treat Cells with 1-NM-PP1 (e.g., 1 µM) transfect->treat control Control Groups: - AS-Kinase + DMSO - WT-Kinase + 1-NM-PP1 - WT-Kinase + DMSO treat->control lyse 4. Lyse Cells & Prepare Lysates treat->lyse assay 5. Perform Assay lyse->assay wb Western Blot (p-Substrate) assay->wb phenotype Phenotypic Assay (e.g., Viability, Morphology) assay->phenotype

Figure 3: General Experimental Workflow for an AS-Kinase Study.
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination

Objective: To quantify the inhibitory potency of 1-NM-PP1 on a purified AS-kinase versus its WT counterpart.

Rationale: This direct biochemical assay validates the inhibitor's effect on the kinase's catalytic activity, providing the foundational IC₅₀ data. The use of a radioactive ³²P-ATP is a classic, sensitive method for measuring phosphate incorporation into a substrate.

Methodology:

  • Reaction Setup: Prepare a master mix containing kinase buffer, a known substrate (e.g., a synthetic peptide), and MgCl₂.

  • Inhibitor Titration: Serially dilute 1-NM-PP1 in DMSO to create a range of concentrations (e.g., from 1 pM to 100 µM). Add a fixed volume of each dilution to the reaction wells. Include a DMSO-only control.

  • Kinase Addition: Add purified AS-kinase or WT-kinase to the appropriate wells. Incubate briefly (5-10 minutes) at room temperature to allow inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding ATP mix, including [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Quench the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper.

  • Quantification: Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[9]

  • Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Assay - Assessing Target Inhibition by Western Blot

Objective: To confirm that 1-NM-PP1 inhibits the phosphorylation of a known downstream substrate of the target kinase in situ.

Rationale: This experiment provides direct evidence of target engagement and inhibition within a complex cellular environment. The comparison between cells expressing the AS-kinase and the WT-kinase is a critical control to demonstrate specificity.

Methodology:

  • Cell Culture & Transfection: Plate cells (e.g., HCT116 or HEK 293T) and transfect separate populations with plasmids expressing either the AS-kinase or the WT-kinase. Allow 24-48 hours for protein expression.

  • Serum Starvation (Optional): To reduce basal signaling activity, serum-starve the cells for 6-12 hours prior to the experiment.

  • Inhibitor Treatment: Treat the cells with the desired concentration of 1-NM-PP1 (e.g., 100 nM - 1 µM) or a DMSO vehicle control for a predetermined time (e.g., 1-2 hours).[8]

  • Stimulation (If required): If the pathway is activated by a specific ligand (e.g., a growth factor), add the stimulus for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the blot with an antibody for the total substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

Part 4: Critical Considerations and Best Practices

  • Specificity Controls: The most crucial control is the parallel experiment using cells that express the WT kinase. These cells should be insensitive to the inhibitor at the working concentration used to inhibit the AS-kinase.[5] This directly validates that the observed phenotype is due to the inhibition of the specific AS-kinase and not off-target effects.

  • Choosing an Analog: While 1-NM-PP1 is widely used, other analogs exist. For example, 1-NA-PP1 can be potent but may inhibit a small set of WT kinases, whereas other analogs like 3-MB-PP1 may offer a different potency/selectivity profile.[1][5] The optimal inhibitor should be empirically determined for each new AS-kinase.

  • Solubility and Stability: 1-NM-PP1 is soluble in DMSO.[7] Prepare a high-concentration stock (e.g., 10-20 mM) and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture media is low (<0.1%) to avoid solvent toxicity.

Conclusion

The analog-sensitive kinase technology, powered by inhibitors like 1-NM-PP1, represents a pinnacle of rational drug design and chemical biology. By creating a unique structural feature in a single target protein, it allows for the rapid, reversible, and highly specific inhibition of that protein's function in living cells and organisms. This "bump-and-hole" strategy provides an unparalleled tool for dissecting complex signaling networks, validating drug targets, and assigning specific functions to individual kinases with a level of precision previously unattainable.

References

  • Nagayasu, E., et al. (2008). Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step. Antimicrobial Agents and Chemotherapy, 52(10), 3708-3714. [Link]

  • Zhang, C., et al. (2013). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology, 8(7), 1534-1542. [Link]

  • Wikipedia. (n.d.). Protein phosphatase 1. Retrieved from [Link]

  • Florian, S., et al. (2007). Chemical genetics: reshaping biology through chemistry. HFSP Journal, 1(2), 104-114. [Link]

  • Florian, S., et al. (2007). Chemical genetics: reshaping biology through chemistry. HFSP Journal, 1(2), 104-114. [Link]

  • Garske, A. L., et al. (2011). Chemical genetic strategy for targeting protein kinases based on covalent complementarity. Request PDF. [Link]

  • Ceulemans, H., & Bollen, M. (2004). Functions and therapeutic potential of protein phosphatase 1: Insights from mouse genetics. The FEBS Journal, 271(6), 1077-1088. [Link]

  • Peti, W., & Page, R. (2013). Structural Basis for Protein Phosphatase 1 Regulation and Specificity. The FEBS Journal, 280(2), 417-431. [Link]

  • Srivastava, D., et al. (2022). The ribosomal RNA processing 1B:protein phosphatase 1 holoenzyme reveals non-canonical PP1 interaction motifs. Structure, 30(11), 1545-1557.e6. [Link]

  • Leshinsky, N., et al. (2018). Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1-Disrupting Peptides. ChemBioChem, 19(18), 1937-1942. [Link]

  • Eto, M. (2009). Regulation of Cellular Protein Phosphatase-1 (PP1) by Phosphorylation of the CPI-17 Family, C-kinase-activated PP1 Inhibitors. The Journal of Biological Chemistry, 284(51), 35273-35277. [Link]

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the medicinal chemistry community. Its structural resemblance to the endogenous purine nucleus makes it an exceptional scaffold for designing molecules that can interact with a wide array of biological targets.[1][2][3] As a bioisostere of adenine, this scaffold allows for the development of compounds that can competitively bind to the ATP-binding sites of various enzymes, particularly kinases, leading to the modulation of numerous signaling pathways implicated in a range of diseases.[2][3][4] This guide provides a comprehensive overview of the diverse biological activities of the pyrazolo[3,4-d]pyrimidine scaffold, with a focus on its applications in oncology, inflammation, and infectious diseases. We will delve into the mechanistic underpinnings of its therapeutic effects and provide detailed protocols for key biological assays.

Anticancer Activity: A Multi-pronged Approach to Combatting Malignancy

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a remarkably versatile framework for the development of novel anticancer agents.[1][5][6] Its derivatives have been shown to exert their antitumor effects through a variety of mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, the induction of programmed cell death (apoptosis), and the disruption of the cell cycle.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exhibit their anticancer effects is through the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression of EGFR is common in several cancers, leading to uncontrolled cell growth.[7][8] Pyrazolo[3,4-d]pyrimidine-based inhibitors have been designed to compete with ATP at the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways.[7][8][9][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Pyrimidine->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition.

  • Other Kinase Targets: Beyond EGFR, pyrazolo[3,4-d]pyrimidine derivatives have been developed to inhibit a range of other kinases, including Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[2][11][12] For instance, the FDA-approved drug ibrutinib, a BTK inhibitor, is based on this scaffold and is used to treat certain B-cell cancers.[2][4]

Compound/Derivative ClassTarget Kinase(s)Reported IC50 ValuesReference
IbrutinibBTK0.5 nM[2]
SI306Src7.2-11.2 µM (on GBM cell lines)[12]
Derivative 12b EGFR (wild type)0.016 µM[10]
Derivative 12b EGFR (T790M mutant)0.236 µM[10]
Derivative 16 EGFR0.034 µM[7]
Pyrazolo[3,4-d]pyrimidine-basedCDK2Varies (micromolar range)[11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[13][14][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[13][14] The concentration of these formazan crystals, which can be dissolved and quantified spectrophotometrically, is directly proportional to the number of viable cells.[13][14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[14][16]

    • Include wells with medium only to serve as a blank control.[14]

    • Incubate the plate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine test compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[13][17]

    • Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible.[13][14][16]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the crystals. For suspension cells, centrifuge the plate to pellet the cells before aspiration.[14]

    • Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well.[14][15]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[14][17]

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a contributing factor to various diseases, including cancer and autoimmune disorders. The pyrazolo[3,4-d]pyrimidine scaffold has been explored for the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[18][19][20][21]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[19] Many pyrazolo[3,4-d]pyrimidine derivatives have been shown to selectively inhibit COX-2 over the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the stomach lining.[18][19][22] This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[21]

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach Lining Protection) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_COX2 Pyrazolo_Pyrimidine Selective Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Pyrimidine->COX2 Inhibits

Caption: Inhibition of the arachidonic acid pathway.

Compound/Derivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 8e >1001.837>54.4[20]
5-benzamido derivativesVariesVaries (micromolar)Favorable for COX-2[18]
Thiazolidinone hybridsVariesVaries (micromolar)Favorable for COX-2[21]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[5][23]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is coupled to the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[5][23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer at pH 8.0.[5]

    • Prepare stock solutions of hematin, arachidonic acid, TMPD, the test compounds, and a positive control (e.g., celecoxib) in appropriate solvents (e.g., DMSO, ethanol).[5]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in order:

      • 150 µL of Tris-HCl buffer.[5]

      • 10 µL of hematin (final concentration ~1 µM).[5]

      • 10 µL of the COX-2 enzyme solution.[5]

      • 10 µL of the test compound at various concentrations (or DMSO for the control).[5]

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[5]

  • Absorbance Measurement:

    • Immediately measure the increase in absorbance at 590 nm over time using a microplate reader in kinetic mode.[5][23]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.[5]

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.[5]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Antimicrobial and Antiviral Activities

The pyrazolo[3,4-d]pyrimidine scaffold has also demonstrated promising activity against a range of microbial and viral pathogens.[1]

Antimicrobial Activity

Derivatives of this scaffold have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. One of the proposed mechanisms for this activity is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.

Antiviral Activity

Certain pyrazolo[3,4-d]pyrimidine nucleoside analogs have exhibited broad-spectrum antiviral activity against both DNA and RNA viruses.[20][24] The mechanism of action can involve the inhibition of viral enzymes or interference with viral replication processes. For example, some analogs are phosphorylated by cellular kinases to their active form, which can then inhibit viral polymerases or other crucial enzymes.[24]

Compound/Derivative ClassOrganism/VirusActivity MetricReference
Pyrazolo[3,4-d]pyrimidin-4(5H)-onesS. aureus, E. coli, C. albicansSignificant zone of inhibition
N10169Adenovirus, Vaccinia virus, Influenza B virusIC50: 1-10 µM[20][24]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][25][26][27][28]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.[6][28]

Step-by-Step Methodology (Broth Microdilution):

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism with a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[26]

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazolo[3,4-d]pyrimidine test compound in the broth medium.[27]

  • Inoculation:

    • Add the standardized inoculum to each well containing the test compound.[26][27]

    • Include a positive control well (inoculum without the compound) and a negative control well (broth medium only).[26]

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[26]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).[27][28]

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[26][28]

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design and development of novel therapeutic agents. Its inherent ability to mimic the purine structure allows for effective interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. From potent and selective kinase inhibitors in cancer therapy to dual COX/LOX inhibitors for inflammation and promising antimicrobial and antiviral agents, this "privileged scaffold" continues to be a source of inspiration for medicinal chemists. The experimental protocols detailed in this guide provide a framework for researchers to evaluate the biological potential of new pyrazolo[3,4-d]pyrimidine derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • PubMed. (n.d.). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Retrieved from [Link]

  • Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Ain Shams University.
  • ResearchGate. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (1987). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Retrieved from [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • PubMed. (n.d.). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Retrieved from [Link]

  • Semantic Scholar. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Retrieved from [Link]

  • PubMed. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazolo[3,4‐d]pyrimidine Derivatives as COX‐2 Selective Inhibitors: Synthesis and Molecular Modelling Studies. Retrieved from [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

Sources

Introduction: The Enduring Legacy of v-Src in Oncogenesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to v-Src Tyrosine Kinase Inhibitors: Mechanisms, Assays, and Therapeutic Landscape

The story of v-Src is the story of the birth of oncogene science. Its discovery in the Rous sarcoma virus (RSV) in the early 20th century by Peyton Rous, and the later identification of its viral oncogene (v-Src) and the corresponding cellular proto-oncogene (c-Src), fundamentally shifted our understanding of cancer.[1][2][3][4][5] It was the first demonstration that a single gene could trigger the uncontrolled cell growth characteristic of cancer, a finding that eventually led to a Nobel Prize for its discoverers.[4][6] v-Src encodes a non-receptor tyrosine kinase, and its discovery was also the first time a protein was found to have intrinsic tyrosine kinase activity, opening the door to the study of signal transduction in cancer.[4][5]

The Critical Distinction: v-Src vs. c-Src

The cellular homolog, c-Src, is a crucial signaling protein involved in regulating cell morphology, proliferation, survival, and motility.[7][8] Its activity is exquisitely controlled. In contrast, the viral counterpart, v-Src, is a constitutively active, potent oncoprotein.[2][9] This critical difference arises from structural changes, most notably the absence of a C-terminal negative regulatory domain in v-Src.[2][4]

In c-Src, this C-terminal tail contains a key tyrosine residue (Tyr527 in chickens, Tyr530 in humans) that, when phosphorylated by C-terminal Src Kinase (Csk), binds to the Src Homology 2 (SH2) domain within the same molecule.[3][10] This intramolecular interaction, along with the binding of the SH3 domain to the kinase domain linker, locks c-Src in a "closed," inactive conformation.[3][4][11] v-Src lacks this inhibitory C-terminal tail, preventing the formation of the autoinhibited structure and leaving the kinase domain constitutively "open" and active.[4][6][9] This unchecked activity leads to the hyperphosphorylation of numerous cellular substrates, driving malignant transformation.[9]

v-Src-Driven Oncogenic Signaling

The constitutive kinase activity of v-Src results in the aberrant activation of multiple downstream signaling pathways critical for cancer development.[9][10] This pleiotropic effect is central to its potent transforming ability. Key pathways dysregulated by v-Src include:

  • Proliferation and Survival Pathways: v-Src activates the Ras-MAPK and PI3K/Akt signaling cascades, which are master regulators of cell cycle progression and apoptosis suppression.[9][10][12]

  • Metastasis-Associated Pathways: It directly phosphorylates components of focal adhesions, such as Focal Adhesion Kinase (FAK) and paxillin, leading to cytoskeletal rearrangement, loss of cell-cell adhesion, and increased cell motility and invasion—hallmarks of metastasis.[5][6]

  • Transcriptional Regulation: v-Src can activate transcription factors like STAT3, which promote the expression of genes involved in cell proliferation and survival.[13]

This widespread dysregulation of cellular signaling makes v-Src and its cellular counterpart, c-Src (which is frequently overexpressed and activated in human cancers), highly attractive targets for therapeutic intervention.[10][13][14]

Mechanisms and Classes of v-Src Inhibitors

The development of small molecule inhibitors targeting the Src kinase family has been a major focus of cancer drug discovery. These inhibitors can be broadly categorized based on their mechanism of action, which dictates their specificity, potency, and potential for resistance.

ATP-Competitive Inhibitors (Type I)

The vast majority of clinically evaluated Src inhibitors, including well-known compounds like dasatinib, saracatinib, and bosutinib, are ATP-competitive.[1][15][16]

  • Causality of Mechanism: These molecules are designed to mimic the adenosine moiety of ATP. They bind reversibly within the highly conserved ATP-binding pocket of the kinase domain in its active conformation.[17][18][19] By occupying this site, they physically prevent the binding of ATP, thereby blocking the phosphotransferase reaction that is the fundamental function of the kinase.

  • Field-Proven Insights: While effective, the high conservation of the ATP-binding site across the human kinome presents a significant challenge for selectivity. Consequently, many of these inhibitors are multi-targeted. For instance, dasatinib is a potent dual inhibitor of both Src family kinases (SFKs) and the Bcr-Abl kinase, which is the rationale for its FDA approval in treating chronic myeloid leukemia (CML).[16][19][20] This polypharmacology can be a double-edged sword, offering broader therapeutic potential but also contributing to off-target toxicities.

Allosteric Inhibitors (Type II and Beyond)

A more recent and highly promising strategy involves the development of allosteric inhibitors. These compounds do not compete with ATP but instead bind to other, often less conserved, pockets on the kinase.[21][22][23]

  • Causality of Mechanism: Allosteric modulators function by stabilizing a specific conformational state of the enzyme.[24] An allosteric inhibitor might, for example, bind to a pocket at the interface of the SH2 and kinase domains, locking the enzyme in its "closed," inactive conformation.[21][24] This approach offers a path to greater inhibitor specificity, as allosteric sites are more structurally diverse across different kinases than the ATP pocket.[22][23][25]

  • Field-Proven Insights: The discovery of allosteric sites is more challenging than targeting the well-defined ATP pocket.[22][23] However, research has identified druggable pockets, such as one near the G-loop, and has shown that small molecules binding to these sites can successfully inhibit Src activity in a non-competitive manner.[23] This class of inhibitors holds the potential to overcome the resistance mechanisms that affect ATP-competitive drugs and to achieve the isoform-selectivity needed to dissect the specific roles of different Src family members.[22][25]

G cluster_0 ATP-Competitive Inhibition (Type I) cluster_1 Allosteric Inhibition ATP ATP ActiveSite ATP-Binding Site (Active Conformation) ATP->ActiveSite Binding Prevented Inhibitor1 Dasatinib / Saracatinib Inhibitor1->ActiveSite Binds & Blocks Kinase_Active Active v-Src Kinase ActiveSite->Kinase_Active Phosphorylation_Blocked Substrate Phosphorylation BLOCKED Kinase_Active->Phosphorylation_Blocked Function Inhibited ATP_Allowed ATP ActiveSite_Inactive ATP-Binding Site (Inactive Conformation) ATP_Allowed->ActiveSite_Inactive Binding Allowed, but Ineffective Inhibitor2 Allosteric Inhibitor AllostericSite Allosteric Site (e.g., G-Loop) Inhibitor2->AllostericSite Binds & Stabilizes Kinase_Inactive Inactive v-Src Kinase AllostericSite->Kinase_Inactive Kinase_Inactive->ActiveSite_Inactive Phosphorylation_Blocked2 Substrate Phosphorylation BLOCKED Kinase_Inactive->Phosphorylation_Blocked2 Function Inhibited

Caption: ATP-Competitive vs. Allosteric Inhibition of v-Src Kinase.

Validating Inhibitor Potency and Efficacy: A Multi-Tiered Approach

Characterizing a novel v-Src inhibitor requires a logical progression from direct biochemical assays to complex cellular models. This self-validating workflow ensures that observed effects are due to on-target activity and translate into a meaningful biological response.

Tier 1: Biochemical Kinase Assays

The primary objective here is to quantify the direct interaction between the inhibitor and the isolated v-Src kinase enzyme to determine its intrinsic potency (IC50). Modern high-throughput screening (HTS) has largely moved from radiometric to fluorescence-based methods for safety and scalability.[26][27]

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[28] Its high sensitivity allows for the use of low enzyme concentrations.

Causality and Rationale: The protocol is a two-step process designed for robustness. The first step consumes any unused ATP, which would otherwise create a high background signal. The second step converts the ADP product back into ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity. This "signal-on" format is highly sensitive and less prone to interference from colored compounds than absorbance-based assays.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, create a reaction mix containing Src Assay Buffer, the v-Src peptide substrate, and recombinant human c-Src enzyme.[29]

  • Inhibitor Addition: Add test compounds (e.g., Saracatinib) across a range of concentrations (e.g., 10 µM to 0.1 nM) to the reaction wells. Include "No Inhibitor" (positive control) and "No Enzyme" (background) controls.

  • Initiate Kinase Reaction: Start the reaction by adding an ATP solution (e.g., 50 µM final concentration). Incubate at room temperature for 60 minutes.

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[28]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent, which converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes to stabilize the luminescent signal.[28]

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Subtract background luminescence, normalize the data to the "No Inhibitor" control (100% activity), and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Tier 2: Cellular Assays

Biochemical activity does not guarantee cellular efficacy. A compound must be cell-permeable and capable of inhibiting its target in the complex intracellular environment.[30] Cellular assays are therefore a critical validation step.

This method directly visualizes the inhibition of v-Src and its immediate downstream signaling partners within the cell.

Causality and Rationale: v-Src's constitutive activity is maintained by autophosphorylation at Tyrosine 416 (Y419 in human c-Src).[3] An effective inhibitor should decrease the phosphorylation at this site. Furthermore, inhibiting v-Src should block the phosphorylation of its direct substrates, like FAK and p130Cas.[31] Observing a dose-dependent decrease in phosphorylation of both Src and its substrates provides strong evidence of on-target cellular activity.

Step-by-Step Methodology:

  • Cell Culture: Plate v-Src-transformed cells (e.g., Src3T3 fibroblasts) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with the v-Src inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against: phospho-Src (Y419), total Src, phospho-FAK, total FAK, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. Densitometry analysis is used to quantify the changes in protein phosphorylation.

Causality and Rationale: A key oncogenic function of v-Src is the promotion of cell migration and invasion.[5][14][16] The Boyden chamber, or transwell migration assay, provides a quantitative measure of a compound's ability to inhibit this critical malignant phenotype.

Step-by-Step Methodology:

  • Cell Preparation: Serum-starve v-Src-transformed cells for 12-24 hours to minimize baseline migration.

  • Assay Setup: Place 8.0 µm pore size inserts into a 24-well plate. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free media containing the v-Src inhibitor at various concentrations. Seed the cells into the upper chamber of the inserts.

  • Incubation: Incubate the plate for 6-24 hours (time optimized for cell type) at 37°C to allow for cell migration through the pores.

  • Quantification:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the insert with methanol and stain with crystal violet.

    • Elute the stain and measure its absorbance on a plate reader, or count the number of stained cells in several microscopic fields.

  • Data Analysis: Express the migration as a percentage relative to the untreated control.

G cluster_workflow Inhibitor Validation Pipeline start Novel Compound biochem Tier 1: Biochemical Assay (e.g., ADP-Glo) start->biochem ic50 Determine IC50 Value (Potency) biochem->ic50 cellular Tier 2: Cellular Assays ic50->cellular Potent compounds advance western Phospho-Src Western Blot (Target Engagement) cellular->western migration Migration Assay (Functional Effect) cellular->migration viability Viability Assay (Cytotoxicity/Cytostasis) cellular->viability outcome Lead Candidate western->outcome migration->outcome viability->outcome

Caption: A multi-tiered workflow for v-Src inhibitor validation.

Data Summary: A Comparative Look at Key Src Inhibitors

The table below summarizes the inhibitory potency of several well-characterized Src inhibitors against Src kinase and other common off-targets. This data highlights the multi-targeted nature of many current ATP-competitive drugs.

Inhibitorc-Src IC50 (nM)v-Abl IC50 (nM)EGFR IC50 (nM)Key Characteristics
Dasatinib ~0.5 - 1.0~1.0>200Potent dual Src/Abl inhibitor; also inhibits c-KIT and PDGFRβ.[16][19][20]
Saracatinib 2.73066Highly selective for Src family kinases over many other tyrosine kinases.[17][32][33][34]
Bosutinib ~1.2~1.0>10,000Dual Src/Abl inhibitor with minimal activity against PDGFR or c-KIT.[35]

Note: IC50 values are approximate and can vary based on assay conditions.

Challenges and Future Directions in Src Inhibition

Despite extensive preclinical evidence supporting Src as a therapeutic target, Src inhibitors have shown only modest activity as monotherapies in most solid tumors.[1][14][36] This has prompted a deeper investigation into resistance mechanisms and the rational design of combination therapies.

Mechanisms of Drug Resistance
  • On-Target Resistance: Similar to other kinase inhibitors, mutations can arise within the ATP-binding pocket of Src that reduce inhibitor affinity without compromising kinase activity.[37] Comprehensive profiling has identified resistance-prone residues both in direct contact with the inhibitor and in allosteric regions that regulate the catalytic domain.[37]

  • Bypass Signaling: Tumors can evade Src inhibition by upregulating parallel or downstream signaling pathways. For example, activation of the MEK/ERK or PI3K/mTOR pathways can sustain proliferation even when Src is effectively blocked, suggesting that co-targeting these pathways may be necessary.[17]

The Clinical Path Forward: Combination and Biomarkers

The future of Src inhibitors in solid tumors likely lies in rationally designed combination strategies and biomarker-driven patient selection.[1][14][38]

  • Combination Therapies: Since Src acts as a central node integrating signals from multiple receptor tyrosine kinases (RTKs) like EGFR and HER2, combining Src inhibitors with RTK-targeted therapies is a promising approach to overcome or delay resistance.[14][35][36] For example, combining saracatinib with an EGFR inhibitor has shown efficacy in models of erlotinib-resistant lung cancer.[35]

  • Biomarker Selection: A key lesson from early clinical trials is that patient selection is critical.[14] Tumors with evidence of activated Src signaling are more likely to respond to Src inhibition.[14] Therefore, developing validated biomarkers to identify these patient populations is essential for the successful clinical development of these agents.

The journey that began with a chicken virus has led to a deep understanding of oncogenic signaling and a pipeline of targeted therapies. While challenges remain, the continued development of next-generation inhibitors and intelligent combination strategies ensures that targeting the v-Src pathway will remain a vital component of the anti-cancer arsenal.

References

  • Sen, B., & Johnson, F. M. (2011). Current Status of Src Inhibitors in Solid Tumor Malignancies. Journal of Signal Transduction, 2011, 354693. [Link]

  • Falsafi-Zadeh, S., & Shantz, L. M. (2009). Allosteric Modulation of Src Family Kinases with ATP-Competitive Inhibitors. Methods in Molecular Biology, 522, 135–145. [Link]

  • Wikipedia. (n.d.). Saracatinib. Retrieved January 15, 2026, from [Link]

  • Koptyra, M., et al. (2014). Targeting Src family kinases in anti-cancer therapies: Turning promise into triumph. Oncoimmunology, 3(1), e27324. [Link]

  • P-glycoprotein, P., & Paz-Ares, L. (2012). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 18(23), 6299–6305. [Link]

  • Wikipedia. (n.d.). v-Src. Retrieved January 15, 2026, from [Link]

  • Gucalp, A., et al. (2013). Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer. Clinical Breast Cancer, 13(4), 258–263. [Link]

  • Koptyra, M., et al. (2014). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Oncoimmunology, 3(1), e27324. [Link]

  • Ahler, E., et al. (2023). Profiling of drug resistance in Src kinase at scale uncovers a regulatory network coupling autoinhibition and catalytic domain dynamics. Cell Chemical Biology, 30(8), 925-938.e7. [Link]

  • Mayer, E. L., & Krop, I. E. (2010). Advances in Targeting Src in the Treatment of Breast Cancer and Other Solid Malignancies. Clinical Cancer Research, 16(14), 3526–3531. [Link]

  • ResearchGate. (n.d.). Allosteric modulators of Src-family kinases. Retrieved January 15, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?[Link]

  • Taylor & Francis. (n.d.). v-Src – Knowledge and References. Retrieved January 15, 2026, from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Grokipedia. (2026, January 8). v-Src. [Link]

  • Brown, M. T., & Cooper, J. A. (1996). Src protein-tyrosine kinase structure and regulation. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1287(2-3), 121–149. [Link]

  • Roskoski, R. Jr. (2004). Src protein-tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link]

  • American Association for Cancer Research. (2015). Abstract B190: Allosteric modulation of Src family kinases via SH3 domain displacement. Cancer Research, 75(15_Supplement), B190. [Link]

  • Buettner, R., et al. (2008). Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells. Molecular Cancer Research, 6(11), 1745–1754. [Link]

  • Talavera, D., et al. (2024). The allosteric landscape of the Src kinase. bioRxiv. [Link]

  • De Luca, A., et al. (2015). Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. Oncotarget, 6(28), 25349–25362. [Link]

  • Vaskivskyi, V., et al. (2022). Validation of an allosteric binding site of Src kinase identified by unbiased ligand binding simulations. PLoS Computational Biology, 18(5), e1010112. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?[Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. [Link]

  • The French National Cancer Institute (INCa). (n.d.). Src mediates cigarette smoke-induced resistance to tyrosine kinase inhibitors in NSCLC cells. Retrieved January 15, 2026, from [Link]

  • Tsuboi, E., et al. (2008). Functional dissection of transformation by c-Src and v-Src. FEBS Journal, 275(4), 744–756. [Link]

  • Lirias - KU Leuven. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • ACS Publications. (2018). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry, 61(15), 6564–6581. [Link]

  • OUCI. (n.d.). Screening assays for tyrosine kinase inhibitors: A review. Retrieved January 15, 2026, from [Link]

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved January 15, 2026, from [Link]

  • AACR Journals. (2004). Kinase Inhibitors and Cytotoxic Drug Resistance. Clinical Cancer Research, 10(7), 2241–2242. [Link]

  • Varkaris, A., et al. (2011). Src signaling pathways in prostate cancer. Cancer and Metastasis Reviews, 30(3-4), 595–606. [Link]

  • Frame, M. C. (2002). Src in cancer: deregulation and consequences for cell behaviour. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1602(2), 114–130. [Link]

  • Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. Retrieved January 15, 2026, from [Link]

  • Wilson, T. R., et al. (2012). Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies. Science Signaling, 5(254), re11. [Link]

  • Parua, S., & Mandal, T. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. Cells, 12(25), 2919. [Link]

Sources

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Pharmacophore

The 4-aminopyrazolo[3,4-d]pyrimidine core is a paramount example of a "privileged scaffold" in medicinal chemistry. As a bioisostere of adenine, this heterocyclic system has the inherent ability to mimic the natural purine nucleobases, allowing it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2] This unique characteristic has positioned 4-aminopyrazolo[3,4-d]pyrimidine derivatives at the forefront of drug discovery, leading to the development of potent and selective inhibitors for various therapeutic areas, most notably oncology.[2][3]

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthetic rationale, key experimental protocols, structure-activity relationships (SAR), and the therapeutic potential of this remarkable class of compounds.

Core Synthetic Strategies: Building the Pyrazolo[3,4-d]pyrimidine Nucleus

The construction of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold can be achieved through several convergent synthetic routes. The choice of a particular pathway is often dictated by the desired substitution pattern on the pyrazole and pyrimidine rings.

The Preeminent Route: Cyclization and Subsequent Amination

A widely employed and versatile strategy involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring, and culminating in the introduction of the key amino group at the C4 position. A common starting material for this approach is a 5-amino-1H-pyrazole-4-carbonitrile derivative, which can be synthesized from the reaction of an appropriate hydrazine with (1-ethoxyethylidene)malononitrile.[4]

The subsequent cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one is typically achieved by heating with formic acid.[4] This intermediate is then chlorinated, most commonly with phosphoryl chloride (POCl₃), to yield the highly reactive 4-chloropyrazolo[3,4-d]pyrimidine. This chloro-derivative serves as a pivotal electrophile for the introduction of the C4-amino group via nucleophilic aromatic substitution (SNAr) with a diverse range of amines.[1][5]

Experimental Protocol: Synthesis of a 4-Substituted Aminopyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines a general, three-step procedure for the synthesis of a 4-substituted aminopyrazolo[3,4-d]pyrimidine derivative, starting from a 5-amino-1H-pyrazole-4-carbonitrile.

Step 1: Synthesis of 1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • To a solution of the desired 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (10-15 mL per gram of starting material), the reaction mixture is heated to reflux for 6-12 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and a small amount of cold ethanol and then dried under vacuum to afford the 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Step 2: Synthesis of 4-Chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine

  • A mixture of the 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) and phosphoryl chloride (POCl₃) (5-10 eq) is heated to reflux for 2-4 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction progress is monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the 4-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Synthesis of 4-Amino-1-substituted-1H-pyrazolo[3,4-d]pyrimidine Derivative

  • A solution of the 4-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and the desired amine (1.1-2.0 eq) in a suitable solvent such as isopropanol, n-butanol, or DMF is heated to a temperature ranging from 80 °C to 150 °C for 4-12 hours. A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

Visualizing the Synthetic Workflow

The following diagram illustrates the key synthetic transformations described in the protocol above.

G cluster_0 Core Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives start 5-Amino-1H-pyrazole-4-carbonitrile intermediate1 1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one start->intermediate1 Formic Acid, Reflux intermediate2 4-Chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine intermediate1->intermediate2 POCl3, Reflux product 4-Amino-1-substituted-1H-pyrazolo[3,4-d]pyrimidine Derivative intermediate2->product R-NH2, Heat G cluster_0 Kinase ATP-Binding Pocket scaffold 4-Aminopyrazolo[3,4-d]pyrimidine Core hinge Hinge Region (Backbone Amide/Carbonyl) scaffold->hinge H-Bonds gatekeeper Gatekeeper Residue scaffold->gatekeeper Van der Waals hydrophobic Hydrophobic Pocket scaffold->hydrophobic Hydrophobic Interactions

Caption: Key interactions of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold in a kinase active site.

Conclusion and Future Directions

The 4-aminopyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Its synthetic tractability and inherent ability to interact with ATP-binding sites have enabled the development of a multitude of potent and selective inhibitors, with some achieving clinical success.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: The development of highly selective inhibitors to minimize off-target effects and associated toxicities remains a primary goal.

  • Targeting Resistance Mutations: Designing next-generation derivatives that can overcome acquired resistance to existing kinase inhibitors is a critical challenge.

  • Novel Biological Targets: Exploring the potential of this scaffold to interact with other classes of enzymes and receptors beyond kinases could open up new therapeutic avenues.

  • PROTACs and Molecular Glues: The versatile chemistry of the 4-aminopyrazolo[3,4-d]pyrimidine core makes it an attractive building block for the development of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) and molecular glues.

References

  • Grigg, R., et al. (1998). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 41(25), 5029-5044. [Link]

  • Traxler, P., et al. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • Reddy, T. S., et al. (2021). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(5), 2931-2941. [Link]

  • Wang, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Journal of Medicinal Chemistry, 63(21), 12391-12411. [Link]

  • Chemsrc. (n.d.). 4-Aminopyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. [Link]

  • Cai, W., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Ben-M'barek, K., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7268. [Link]

  • Reddy, T. S., et al. (2021). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(5), 2931-2941. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Aminopyrazolo[3,4-d]pyrimidine CAS 2380-63-4. Retrieved from [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[5][6][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29281-29297. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 466-485. [Link]

  • Ben-M'barek, K., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7268. [Link]

  • Zhang, L., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2411-2415. [Link]

Sources

An In-Depth Technical Guide to 1-B-PP1: Physicochemical Properties and Applications in Chemical Genetics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-B-PP1 (1-(tert-Butyl)-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), a pivotal small molecule inhibitor used in the field of chemical genetics. Developed as a potent and selective inhibitor for engineered analog-sensitive (AS) kinases, 1-B-PP1 enables researchers to dissect complex cellular signaling pathways with high temporal and spatial resolution. This document details the inhibitor's core physicochemical properties, its mechanism of action based on the "bump-and-hole" model, potential off-target considerations, and robust, field-proven protocols for its practical application in both biochemical and cell-based assays. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with expert insights to facilitate the effective use of 1-B-PP1 in kinase research.

Introduction: The Power of Precision in Kinase Inhibition

Protein kinases are fundamental regulators of nearly all cellular processes, making them a major class of drug targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing highly selective inhibitors. Traditional small molecules often suffer from off-target effects, complicating the interpretation of experimental results.

Chemical genetics offers a powerful solution to this challenge. The analog-sensitive (AS) kinase technology is a cornerstone of this field, enabling the systematic generation of highly specific kinase inhibitors.[1] This "bump-and-hole" approach involves engineering a kinase of interest by mutating its "gatekeeper" residue—typically a bulky amino acid—to a smaller one, such as glycine or alanine.[1][2] This mutation creates a unique hydrophobic pocket (the "hole") in the ATP-binding site that can accommodate a bulky, ATP-competitive inhibitor (the "bump") that does not bind effectively to wild-type (WT) kinases.[2][3]

1-B-PP1 is a member of the pyrazolo[3,4-d]pyrimidine (PP1) family of inhibitors, which are bioisosteres of adenine.[4] It has been specifically designed with a C3-benzyl group that acts as the "bump," providing steric hindrance that prevents its binding to most WT kinases while allowing for potent inhibition of its engineered AS-kinase targets.[3] This guide provides the foundational knowledge and practical methodologies required to leverage 1-B-PP1 as a precision tool for kinase research.

Physicochemical Properties of 1-B-PP1

A thorough understanding of a compound's physical and chemical properties is critical for designing robust and reproducible experiments. The properties of 1-B-PP1 are summarized below.

Core Chemical Identity
  • Systematic Name: 1-(tert-Butyl)-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Common Synonyms: 1-B-PP1, 3-B-PP1

  • CAS Number: While a specific CAS number for the unsubstituted benzyl analog is not prominently listed, the closely related analog 3-MB-PP1 has CAS 956025-83-5.[5]

  • Chemical Class: Pyrazolopyrimidine[4][6]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1-B-PP1 and its close, well-characterized analog, 3-MB-PP1.

PropertyValueSource / Comment
Molecular Formula C₁₇H₂₁N₅Based on 3-MB-PP1 structure.[5]
Molecular Weight 295.38 g/mol Based on 3-MB-PP1 structure.[5]
Appearance White to off-white solid[5]
Purity ≥97% (HPLC)Typical specification from commercial suppliers.[5]
Solubility DMSO: ≥50 mg/mL Ethanol: 10 mg/mL Aqueous Buffer: Very low[5][7] Aqueous solubility is a known limitation for this class of compounds.[8][9]
Melting Point Not publicly availableMust be determined experimentally.
pKa Not publicly availableThe pyrazolopyrimidine core has basic nitrogen atoms, but the exact pKa is not reported.
Storage & Stability Solid: Stable for ≥12 months at -20°C under desiccating conditions. DMSO Stock: Stable for ≥1 year at -20°C or ≥2 years at -80°C.[10]Aliquoting is recommended to avoid freeze-thaw cycles.[10]

Mechanism of Action and Selectivity

The efficacy of 1-B-PP1 hinges on its exquisitely selective interaction with an engineered AS-kinase.

The "Bump-and-Hole" Paradigm

The pyrazolo[3,4-d]pyrimidine core of 1-B-PP1 mimics the adenine ring of ATP, allowing it to dock into the kinase's nucleotide-binding pocket and interact with the hinge region.[4] The selectivity is conferred by the interplay between the inhibitor's C3-benzyl group (the "bump") and the kinase's gatekeeper residue.

  • In Wild-Type (WT) Kinases: A bulky gatekeeper residue (e.g., Threonine, Methionine, Phenylalanine) creates a steric clash with the benzyl group of 1-B-PP1, preventing high-affinity binding.[3]

  • In Analog-Sensitive (AS) Kinases: The replacement of the bulky gatekeeper with a small residue (e.g., Glycine, Alanine) creates a cavity (the "hole") that perfectly accommodates the benzyl group, leading to potent, ATP-competitive inhibition.[2][3]

cluster_0 Wild-Type (WT) Kinase cluster_1 Analog-Sensitive (AS) Kinase wt_pocket ATP Pocket gatekeeper_wt Bulky Gatekeeper inhibitor_wt 1-B-PP1 inhibitor_wt->wt_pocket X no_fit Steric Clash (No Binding) as_pocket Enlarged ATP Pocket gatekeeper_as Small Gatekeeper (Gly/Ala) inhibitor_as 1-B-PP1 inhibitor_as->as_pocket Binds fit Potent Inhibition

Caption: Mechanism of 1-B-PP1 selectivity for AS-kinases vs. WT-kinases.

Off-Target Considerations

While the AS-kinase approach dramatically improves selectivity, no inhibitor is perfect. It is crucial to be aware of potential off-target effects.

  • Concentration Dependence: Off-target inhibition is highly concentration-dependent.[11][12] It is imperative to perform dose-response experiments to identify the lowest effective concentration that elicits the desired on-target phenotype without engaging off-targets.

  • Intrinsic WT Kinase Sensitivity: A small subset of WT kinases naturally possesses smaller gatekeeper residues (e.g., Threonine, Valine) and may exhibit some sensitivity to PP1 analogs, though typically with much lower potency compared to an engineered AS-kinase.[3] For example, the parent compound PP1 is a known potent inhibitor of Src-family kinases.[7]

  • Validation Strategy: The most rigorous control is the "gatekeeper-revertant" control. In this experiment, the small gatekeeper residue in the AS-kinase is mutated back to a bulky one. This kinase should be insensitive to 1-B-PP1, and its expression should fail to rescue any phenotype observed upon inhibitor treatment in the AS-kinase-expressing system.

Experimental Design & Methodologies

As a Senior Application Scientist, I emphasize that meticulous protocol execution is the foundation of reliable data. The following protocols are designed to be self-validating systems.

Protocol: Preparation of 1-B-PP1 Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice due to the high solubility and stability of pyrazolopyrimidines in it.[5][13] Preparing a high-concentration stock allows for minimal solvent addition to aqueous experimental systems, preventing solvent-induced artifacts.

Materials:

  • 1-B-PP1 solid (e.g., 5 mg)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Pre-calculation: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 50 mM). For 3-MB-PP1 (MW 295.38), to make a 10 mM stock from 5 mg:

    • Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))

    • Volume (L) = 0.005 / (0.010 * 295.38) = 0.00169 L = 1690 µL

  • Weighing: Carefully weigh the desired amount of 1-B-PP1 powder into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Solubilization: Vortex vigorously for 1-2 minutes. If needed, gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath to ensure complete dissolution.[13] Visually inspect for any remaining particulate matter.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[10]

  • Storage: Store the aliquots at -20°C for long-term use (up to 1 year) or -80°C for archival purposes (up to 2 years).[10]

Protocol: In Vitro Kinase Inhibition Assay

Rationale: This biochemical assay directly measures the ability of 1-B-PP1 to inhibit the catalytic activity of an AS-kinase. We describe a common method using a thiophosphate-bearing ATP analog, which allows for specific detection of the kinase's direct substrates.[14]

Materials:

  • Purified recombinant AS-kinase and corresponding WT-kinase (for control)

  • Specific kinase substrate (e.g., a GST-fusion protein)

  • 1-B-PP1 DMSO stock solution

  • N6-Benzyl-ATP-γ-S (A*TP-S)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • p-Nitrobenzyl mesylate (PNBM) for alkylation

  • Anti-thiophosphate ester antibody

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Assay Preparation: Prepare a master mix containing the kinase reaction buffer, AS-kinase, and substrate on ice.

  • Inhibitor Titration: In a 96-well plate or microcentrifuge tubes, perform serial dilutions of the 1-B-PP1 stock solution to create a range of final assay concentrations (e.g., 0 nM to 10 µM). Include a DMSO-only vehicle control.

  • Pre-incubation: Add the kinase/substrate master mix to each well/tube containing the diluted inhibitor. Gently mix and pre-incubate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding A*TP-S to a final concentration of 100 µM. Transfer the reaction to a 30°C incubator for a predetermined time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Alkylation: Add PNBM to each sample to alkylate the thiophosphorylated substrate, creating a specific epitope for the antibody.[14] Follow the manufacturer's protocol for this step.

  • Detection: Resolve the reaction products by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using the anti-thiophosphate ester antibody to visualize substrate phosphorylation.[14]

  • Analysis: Quantify the band intensities to determine the IC₅₀ value of 1-B-PP1 for the AS-kinase. The WT-kinase should show no significant inhibition at relevant concentrations.

Protocol: Cell-Based Functional Assay

Rationale: This assay validates the inhibitor's efficacy and specificity within a complex biological system. The example below describes inhibiting an AS-kinase involved in cell proliferation.

Materials:

  • Cell line stably expressing the AS-kinase (and a WT-kinase control line).

  • Complete cell culture medium.

  • 1-B-PP1 stock solution.

  • Cell proliferation reagent (e.g., CCK-8, MTS, or direct cell counting).

  • Antibodies for Western blot analysis of downstream targets.

Procedure:

  • Cell Seeding: Seed the AS-kinase and WT-kinase expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of 1-B-PP1 in complete medium. Remove the old medium from the cells and add the medium containing the inhibitor (or vehicle control). A typical concentration range is 10 nM to 10 µM.[15]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the nature of the signaling pathway.

  • Phenotypic Readout: At the end of the incubation, measure cell proliferation according to the manufacturer's protocol for your chosen reagent.

  • Mechanistic Readout (Parallel Experiment): In a parallel experiment using 6-well plates, treat cells with an effective concentration of 1-B-PP1 for a shorter duration (e.g., 1-2 hours). Lyse the cells and perform a Western blot to confirm that the inhibitor reduces the phosphorylation of a known downstream substrate of the target kinase.

  • Data Analysis: Plot the proliferation data against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition). The results should demonstrate potent inhibition in the AS-kinase cell line but not the WT-kinase line.

Application Case Study: Probing the Src Signaling Pathway

Context: Src family kinases (SFKs) are critical regulators of cell growth, differentiation, and migration. Their dysregulation is implicated in many cancers. Using 1-B-PP1 with an analog-sensitive v-Src (v-Src-as1) allows for precise dissection of its downstream signaling without the confounding effects of inhibiting other endogenous SFKs.[3]

Workflow:

  • System: A fibroblast cell line is engineered to express v-Src-as1.

  • Hypothesis: Inhibition of v-Src-as1 will block downstream phosphorylation of focal adhesion kinase (FAK) and prevent cell migration.

  • Experiment:

    • Treat v-Src-as1 expressing cells with a dose-response of 1-B-PP1.

    • Assess the phosphorylation status of FAK at Tyr397 via Western blot.

    • Perform a wound-healing (scratch) assay to measure cell migration.

  • Expected Outcome: 1-B-PP1 treatment will lead to a dose-dependent decrease in FAK phosphorylation and a corresponding inhibition of wound closure, directly linking v-Src activity to this specific downstream pathway and cellular phenotype.

cluster_pathway Src Signaling Pathway PDGFR Growth Factor Receptor (e.g., PDGFR) Src_AS v-Src (AS) PDGFR->Src_AS Activates FAK FAK Src_AS->FAK Phosphorylates (pY397) Migration Cell Migration FAK->Migration Promotes Inhibitor 1-B-PP1 Inhibitor->Src_AS Inhibits

Caption: Inhibition of an AS-Src kinase by 1-B-PP1 blocks downstream signaling.

Conclusion

1-B-PP1 and related pyrazolopyrimidine analogs are indispensable tools in modern biological research. By providing a method for the acute and specific inhibition of a single kinase, they allow scientists to establish direct causal links between a kinase's activity and a specific cellular event. The success of any experiment using this technology relies on a solid understanding of the inhibitor's properties, careful experimental design that includes appropriate controls, and meticulous execution of validated protocols. This guide provides the necessary framework for researchers to confidently and effectively employ 1-B-PP1 to unravel the complexities of kinase signaling networks.

References

  • Zhang, C., et al. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Analog-sensitive kinase assay (A) In vitro kinase assay with the... | Download Scientific Diagram. Available from: [Link]

  • protocols.io. In vitro kinase assay. (2024). Available from: [Link]

  • Lavogina, D., et al. (2018). Identification of RSK substrates using an analog-sensitive kinase approach. Journal of Biological Chemistry. Available from: [Link]

  • Karaman, B., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. European Journal of Medicinal Chemistry. Available from: [Link]

  • Varun, B.U., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Bishop, A.C. (2002). Enhancing specificity of analog-sensitive kinases. eScholarship, University of California. Available from: [Link]

  • NIST. (E)-1-Phenyl-1,3-butadiene. NIST Chemistry WebBook. Available from: [Link]

  • Radboud University. 1 Preparation stock solution solid compound(s). Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2016). PLoS Computational Biology. Available from: [Link]

  • Georgia Department of Administrative Services. Supplier Data Sheet. Available from: [Link]

  • ChemSynthesis. 3-(benzyl-(3-phenyl-prop-2-ynyl)-amino)-propan-1-ol. Available from: [Link]

  • Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (2022). ResearchGate. Available from: [Link]

  • BYU ScholarsArchive. Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). Available from: [Link]

  • Wikipedia. Pyrazolopyrimidine. Available from: [Link]

  • QIAGEN. Protocol for Buffer Stock Solution 1. Available from: [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. Available from: [Link]

  • ChemSynthesis. 3-(benzyl-hept-1-en-4-ylamino)propan-1-ol. Available from: [Link]

  • WordPress.com. Supplier Data Sheet / Business Size Information. Available from: [Link]

  • Embry-Riddle Aeronautical University. SUPPLIER DATA SHEET. (2023). Available from: [Link]

  • Al-Warhi, T., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available from: [Link]

  • Sharma, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Supplier data sheet. | Download Table. Available from: [Link]

  • Sircar, J.C., et al. (1981). Pyrazolopyrimidine nucleosides. 12. Synthesis and biological activity of certain pyrazolo[3,4-d]pyrimidine nucleosides related to adenosine. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Available from: [Link]

  • Wikipedia. Polypropylene. Available from: [Link]

  • Earp, S.E., et al. (2016). Off-target effects of MEK inhibitors. Molecular and Cellular Endocrinology. Available from: [Link]

  • PubChem. 1-Bromohept-1-ene. Available from: [Link]

  • Huang, H.B., et al. (1997). Protein phosphatase 1 regulation by inhibitors and targeting subunits. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Roskoski, R. Jr. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. Available from: [Link]

  • REACH Online. 1.3.: Details of the supplier of the safety data sheet. Available from: [Link]

  • Wang, J., et al. (2024). Investigation of BECN1-Mediated Autophagy Mechanisms Triggered by External Stimuli in Clinical Mastitis of Dairy Cows. International Journal of Molecular Sciences. Available from: [Link]

  • PubChem. Benzenepropanol. Available from: [Link]

  • Wikipedia. 1-Butene. Available from: [Link]

  • PubChem. N-benzyl-3-phenylpropanamide. Available from: [Link]

Sources

The Pyrazolo[3,4-d]pyrimidine Derivative 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine: A Technical Guide to its Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the kinase inhibitory profile of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine. This small molecule belongs to the well-established class of pyrazolo[3,4-d]pyrimidine inhibitors, which are recognized as potent, ATP-competitive modulators of a range of protein kinases. While specific biochemical data for this exact analog is limited in publicly accessible literature, a robust profile can be confidently inferred from extensive structure-activity relationship (SAR) studies and the comprehensive characterization of its close structural analogs, most notably PP1. This document synthesizes the available evidence to define its primary targets, explore its selectivity profile, detail the mechanism of action, and provide validated experimental protocols for its characterization.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The 4-aminopyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the adenine ring of ATP. This structural homology allows compounds built on this framework to effectively bind to the hinge region of the kinase ATP-binding pocket, a conserved feature across the kinome. This interaction serves as an anchor, positioning the rest of the molecule to exploit unique features of the active site, thereby enabling both potent and selective inhibition.

The topic of this guide, this compound (herein referred to by its common synonym, 1-B-PP1), is a specific analog within this class. Its structure is highly similar to the archetypal Src family kinase inhibitor, PP1. The key distinction lies in the C3 position substituent: 1-B-PP1 features an unsubstituted benzyl group, whereas the extensively studied PP1 contains a p-tolyl (4-methylphenyl) group. As SAR studies have demonstrated, the substituent at this position projects into a critical hydrophobic pocket near the "gatekeeper" residue, a key determinant of inhibitor selectivity.[1]

Primary Kinase Targets: Src Family Kinases (SFKs)

Based on the overwhelming evidence from close analogs, the primary targets of 1-B-PP1 are the Src Family Kinases (SFKs) . SFKs are a family of non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and survival.[2] Dysregulation of SFK activity is a common feature in many human cancers, making them a critical target for therapeutic intervention.[3]

The family includes eight members: Src, Fyn, Yes, Lck, Lyn, Hck, Fgr, and Blk.[4] The high degree of homology within their catalytic domains means that inhibitors targeting one member often show activity against several others. Data from PP1, which differs only by a single methyl group on the phenyl ring, shows potent, nanomolar inhibition across multiple SFK members.

Table 1: Inhibitory Potency of PP1 Against Src Family Kinases

Kinase IC₅₀ (nM) Source
Lck 5 [5][6]
Fyn 6 [5][6]
Hck 20 [5][7]
c-Src 170 [5][7]

IC₅₀ values represent the concentration of the inhibitor required to reduce kinase activity by 50% and serve as a measure of potency.

Given the structural similarity, it is highly probable that 1-B-PP1 exhibits a comparable potent inhibitory profile against these key members of the Src kinase family.

Kinase_Assay_Workflow start Start prep Prepare Serial Dilution of 1-B-PP1 in DMSO start->prep master_mix Prepare Master Mix: Buffer, Substrate, Kinase prep->master_mix aliquot Aliquot Master Mix into Reaction Tubes master_mix->aliquot add_inhibitor Add Diluted 1-B-PP1 or DMSO (Control) aliquot->add_inhibitor pre_incubate Pre-incubate at 30°C (5-10 min) add_inhibitor->pre_incubate initiate_rxn Initiate Reaction: Add ATP Mix ([γ-³²P]-ATP + cold ATP) pre_incubate->initiate_rxn incubate Incubate at 30°C (10-20 min) initiate_rxn->incubate stop_rxn Stop Reaction: Spot onto P81 Paper incubate->stop_rxn wash Wash P81 Paper in Phosphoric Acid stop_rxn->wash scint_count Scintillation Counting wash->scint_count analyze Analyze Data: Plot % Inhibition vs. [Inhibitor] Calculate IC₅₀ scint_count->analyze end End analyze->end

Sources

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The pyrazolo[3,4-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in contemporary medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] Its significance stems from its structural resemblance to the endogenous purine ring system, particularly adenine, a fundamental component of DNA, RNA, and the universal energy currency, adenosine triphosphate (ATP).[3][4] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors for a vast array of enzymes that utilize purine-based substrates, making them a fertile ground for the development of novel therapeutics.[1][5] This guide provides a comprehensive overview of the biological functions of the pyrazolo[3,4-d]pyrimidine core, delving into its mechanisms of action, key therapeutic targets, and the experimental methodologies employed in its investigation.

The Molecular Basis of a Privileged Scaffold: Bioisosterism and Target Selectivity

The versatility of the pyrazolo[3,4-d]pyrimidine core lies in its ability to mimic the essential binding interactions of adenine within the ATP-binding pockets of various enzymes.[1][4] The nitrogen atoms within the fused ring system can form crucial hydrogen bonds with the hinge region of kinase domains, a key interaction for ATP binding.[1][2] The core structure provides a rigid framework upon which diverse substituents can be strategically placed to enhance potency, selectivity, and pharmacokinetic properties.[1] By modifying the substituents at different positions of the pyrazolo[3,4-d]pyrimidine ring, medicinal chemists can fine-tune the molecule's interaction with the target protein, exploiting subtle differences in the ATP-binding sites of various enzymes to achieve target selectivity.[1][2]

Key Biological Targets and Therapeutic Applications

The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a wide range of biological targets, leading to a diverse portfolio of therapeutic applications.

Protein Kinase Inhibition: A Dominant Role in Oncology

The most extensive application of the pyrazolo[3,4-d]pyrimidine core is in the development of protein kinase inhibitors, a critical class of drugs for cancer therapy.[1][2][5] Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5][6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle, and their aberrant activity is common in cancer cells.[6] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[6][7][8] The rationale behind targeting CDKs is to selectively halt the proliferation of rapidly dividing tumor cells.[6]

  • Tyrosine Kinases: This family of enzymes plays a crucial role in signal transduction pathways that govern cell growth, differentiation, and survival.[9] The pyrazolo[3,4-d]pyrimidine scaffold has been instrumental in the design of inhibitors for various tyrosine kinases, including:

    • Src and Abl Kinases: Dual inhibitors of Src and Abl kinases have been developed for the treatment of chronic myeloid leukemia and other cancers.[9][10]

    • Bruton's Tyrosine Kinase (BTK): Ibrutinib, a clinically approved drug, features a pyrazolo[3,4-d]pyrimidine core and is a potent inhibitor of BTK, used in the treatment of B-cell malignancies.[1][2]

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptors are key drivers of tumor growth and angiogenesis. Pyrazolo[3,4-d]pyrimidine-based inhibitors targeting EGFR and VEGFR have shown significant anti-tumor activity.[4][11][12]

The development of these kinase inhibitors often involves a structure-based drug design approach, where the pyrazolo[3,4-d]pyrimidine core is docked into the ATP-binding site of the target kinase to guide the synthesis of more potent and selective compounds.[6][12]

Experimental Workflow: Screening for Kinase Inhibitory Activity

A typical workflow for identifying and characterizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors involves a multi-step process:

Caption: A generalized workflow for the identification and characterization of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Phosphodiesterase (PDE) Inhibition: Targeting Cardiovascular and Erectile Dysfunction

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cyclic guanosine monophosphate (cGMP).[13] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective inhibitors of PDE1 and PDE5.[13] Inhibition of PDE5, in particular, leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension.[14]

Xanthine Oxidase Inhibition: A Therapeutic Strategy for Gout

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine and xanthine to uric acid.[15][16] Allopurinol, a structural analog of hypoxanthine, is a clinically used xanthine oxidase inhibitor for the treatment of gout. The pyrazolo[3,4-d]pyrimidine scaffold has been explored as an alternative to allopurinol, with some derivatives showing potent inhibitory activity against xanthine oxidase.[15][16][17][18] The therapeutic rationale is to reduce the production of uric acid, thereby preventing its crystallization in the joints.

Dihydrofolate Reductase (DHFR) Inhibition: An Anticancer and Antimicrobial Target

Dihydrofolate reductase is an essential enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial agents.[19] Novel pyrazolo[3,á-d]pyrimidine derivatives have been designed and synthesized as DHFR inhibitors, showing promising antitumor activity.[19]

Structure-Activity Relationship (SAR) and Lead Optimization

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core structure. Structure-activity relationship studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds.

Target Class Key Substituent Positions Observed SAR Trends Representative IC50/Ki Values Reference
CDK2 C4, N1Substitution at the C4 position with bulky groups can enhance potency. Aryl substitutions at the N1 position are generally well-tolerated.IC50: 0.057 µM (Compound 14)[6][7]
BTK C3The presence of a specific linker and warhead at the C3 position is crucial for covalent inhibition and high potency.IC50: 7.95 nM (Compound 11)[1]
Src Kinase C4Amino substitutions at the C4 position are important for activity.IC50 in the low micromolar range.[20]
PDE5 C3, N2C-3 benzyl and N-2 methyl disubstitution on the pyrazole ring provides a good balance of potency and selectivity.IC50: 75 nM (Compound 4c)[13]
Xanthine Oxidase C4, C6Hydroxyl and mercapto substitutions at the C4 and C6 positions, respectively, can lead to potent inhibition.Ki: 5 nM (Compound B103U)[17]

Synthetic Methodologies: Building the Core and Its Analogs

The synthesis of the pyrazolo[3,4-d]pyrimidine core and its derivatives typically involves the construction of a substituted pyrazole ring followed by cyclization with a suitable pyrimidine precursor.[19][21][22] A common synthetic route starts from a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxylate, which is then cyclized with formamide or formic acid to form the pyrazolo[3,4-d]pyrimidin-4-one.[21][22] Further modifications can be made to introduce diverse substituents at various positions of the heterocyclic system.[19][21][22]

General Synthetic Scheme for Pyrazolo[3,4-d]pyrimidin-4-ones

Caption: A representative synthetic pathway for the preparation of 4-substituted pyrazolo[3,4-d]pyrimidines.

Future Perspectives and Conclusion

The pyrazolo[3,4-d]pyrimidine core continues to be a highly valuable scaffold in the quest for novel therapeutics.[23] Its proven success in targeting a multitude of enzymes, particularly protein kinases, has solidified its position in the drug discovery pipeline.[1][2] Future research will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel biological targets for this versatile scaffold, and the application of innovative drug delivery strategies to enhance the therapeutic efficacy of pyrazolo[3,4-d]pyrimidine-based drugs.[10][20] The rich chemistry and diverse biological activities associated with this privileged structure ensure that it will remain a focal point of medicinal chemistry research for the foreseeable future.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central, [Link]

  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, [Link]

  • Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines. PubMed, [Link]

  • Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. PubMed, [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed, [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing, [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, [Link]

  • Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. ResearchGate, [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed, [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI, [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI, [Link]

  • New Pyrazolo[3,4-d]pyrimidine Dual Inhibitors Target Cancer. Bioengineer.org, [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed, [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing, [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing, [Link]

  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. PubMed, [Link]

  • Pyrazolo[3,4-d]pyrimidine compounds and their use as pde2 inhibitors and/or cyp3a4 inhibitors.
  • 6-heterocyclyl pyrazolo [3,4-d]pyrimidin-4-one cGMP-PDE inhibitors for the treatment of erectile dysfunction. Vepub, [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central, [Link]

  • Structure of a pyrazolo-[3,4-d]-pyrimidine. ResearchGate, [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ATP-competitive kinase inhibitory activity.[1][2][3] The specific analog, 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, and its closely related derivatives have been identified as potent inhibitors of Src family tyrosine kinases.[4][5] Src kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[6][7] Dysregulation of Src activity is a common feature in various human cancers, making it a compelling target for therapeutic intervention.[3]

This guide provides a comprehensive framework for the in vitro evaluation of this compound. We will detail a primary biochemical assay to determine its direct inhibitory effect on Src kinase activity. Furthermore, we will outline secondary cell-based assays to assess its impact on downstream signaling pathways and cellular proliferation, providing a more holistic understanding of its biological activity.

Part 1: Primary Biochemical Kinase Inhibition Assay

The primary objective is to quantify the direct inhibitory effect of the compound on the enzymatic activity of a representative Src family kinase. A luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction is a robust and widely used method.[6][8] The principle lies in the conversion of ADP to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal directly proportional to the kinase activity.

Experimental Workflow: Biochemical Src Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to 96-well plate prep_compound->add_compound prep_reagents Prepare master mix: Src kinase, substrate, ATP add_reagents Add master mix to initiate reaction prep_reagents->add_reagents incubate_reaction Incubate at 30°C for 60 minutes add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 minutes add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence

Caption: Workflow for the in vitro Src kinase inhibition assay.

Detailed Protocol: Src Kinase Assay (Luminescence-based)

Materials:

ReagentRecommended Supplier
Recombinant Human Src KinasePromega, Millipore
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)Sigma-Aldrich, Promega
ATPPromega, Sigma-Aldrich
ADP-Glo™ Kinase Assay KitPromega
This compoundAdvent Bio
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)In-house preparation
96-well white, opaque platesCorning, Greiner
DMSOSigma-Aldrich

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to achieve the desired concentration range for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • In a 96-well white plate, add 5 µL of the diluted compound or vehicle control (kinase buffer with the same DMSO concentration) to the respective wells.

  • Kinase Reaction:

    • Prepare a master mix containing the Src kinase and substrate in kinase buffer.

    • Add 20 µL of the master mix to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[9]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[9]

    • Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is inversely proportional to the degree of kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined by fitting the data to a dose-response curve.

Part 2: Secondary Cell-Based Assays

To complement the biochemical data, it is crucial to assess the compound's activity in a cellular context. This involves evaluating its ability to inhibit downstream signaling pathways and its impact on cell viability and proliferation.

Downstream Signaling Pathway Analysis: p38 MAPK and STAT3

Src kinase activation can trigger multiple downstream signaling cascades, including the p38 MAPK and STAT3 pathways, which are critical in inflammation and cancer progression.[10][11][12][13][14][15][16][17][18][19] Western blotting can be employed to measure the phosphorylation status of key proteins in these pathways as a readout of Src inhibition.

cluster_pathway Src Downstream Signaling Src Src Kinase p38 p38 MAPK (Phosphorylation) Src->p38 Activates STAT3 STAT3 (Phosphorylation) Src->STAT3 Activates CellResponse Cellular Responses (Proliferation, Survival) p38->CellResponse STAT3->CellResponse

Caption: Simplified overview of Src downstream signaling pathways.

Protocol: Western Blot for Phospho-p38 and Phospho-STAT3

Procedure:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with known Src pathway activation (e.g., a glioblastoma cell line[3]) in appropriate media.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for phospho-p38 MAPK and phospho-STAT3.

    • As loading controls, re-probe the membranes with antibodies for total p38 MAPK and total STAT3.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

Cell Viability and Proliferation Assay

The ultimate goal of many kinase inhibitors is to suppress tumor cell growth. A cell viability assay, such as the MTT assay, can be used to determine the compound's effect on cell proliferation.[9]

Protocol: MTT Cell Viability Assay

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration.

    • Determine the GI50 value, the concentration required to inhibit cell growth by 50%.

Data Presentation

Assay TypeParameter MeasuredExpected Outcome with Increasing Compound Concentration
Biochemical Kinase Assay Luminescence (ADP production)Decreased Signal
Western Blot Phospho-p38, Phospho-STAT3Decreased Band Intensity
MTT Cell Viability Assay Absorbance (Cell Viability)Decreased Absorbance

Conclusion

This comprehensive guide provides a robust framework for the in vitro characterization of this compound. By combining a direct biochemical kinase assay with cell-based assessments of downstream signaling and proliferation, researchers can gain a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

  • The p38-MAPK pathway overview. - ResearchGate. Available from: [Link]

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH. Available from: [Link]

  • p38 Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • The Role of STAT3 in Cancer Development and Progression | 2024, Volume 5 - Issue 4. Available from: [https://www.s Jg HM.com/article/the-role-of-stat3-in-cancer-development-and-progression-1715340698.pdf]([Link] Jg HM.com/article/the-role-of-stat3-in-cancer-development-and-progression-1715340698.pdf)

  • Mechanisms and functions of p38 MAPK signalling - PubMed. Available from: [Link]

  • Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PubMed Central. Available from: [Link]

  • p38 MAPK Signaling - QIAGEN GeneGlobe. Available from: [Link]

  • p38 MAPK Signaling Review - Assay Genie. Available from: [Link]

  • Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PubMed Central. Available from: [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. Available from: [Link]

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - NIH. Available from: [Link]

  • Characterisation of an in vitro kinase assay for Src. All kinase assays... - ResearchGate. Available from: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Available from: [Link]

  • cKIT Assay Kit, AMS.79815 - Amsbio. Available from: [Link]

  • Chemi-Verse™ SRC Kinase Assay Kit - BPS Bioscience. Available from: [Link]

  • Chemi-Verse™ PDGFRα (D842I) Kinase Assay Kit - BPS Bioscience. Available from: [Link]

  • ABL (T315I) Assay Kit - BPS Bioscience. Available from: [Link]

  • VEGFR1:VEGF165 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available from: [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF - ResearchGate. Available from: [Link]

  • In vitro kinase assay | Protocols.io. Available from: [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PubMed Central. Available from: [Link]

  • This compound | Advent Bio. Available from: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC - NIH. Available from: [Link]

Sources

Application Notes & Protocols: The Experimental Use of Pyrazolo[3,4-d]pyrimidines in Leukemia Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Leukemia Therapeutics

The landscape of leukemia research is continually evolving, with a pressing need for targeted therapies that can overcome resistance and offer greater specificity with fewer off-target effects. Within this dynamic field, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[1][2] As isosteres of the adenine ring of ATP, these compounds are adept at binding to the ATP-binding pocket of various kinases, thereby disrupting the signaling cascades that drive leukemic cell proliferation and survival.[1]

This guide provides a comprehensive overview of the experimental application of pyrazolo[3,4-d]pyrimidines in leukemia research, delving into their mechanism of action, key molecular targets, and detailed protocols for their preclinical evaluation. We will explore how these compounds are being leveraged to probe and inhibit critical signaling pathways in various leukemia subtypes, including Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Natural Killer (NK) cell leukemia.[3][4][5]

The Molecular Underpinnings: Targeting Key Kinases in Leukemia

Pyrazolo[3,4-d]pyrimidines have demonstrated remarkable versatility, with different derivatives engineered to inhibit a range of kinases implicated in leukemogenesis. Understanding these targets is paramount to designing and interpreting experiments.

Src Family Kinases (SFKs): Deregulated Src activity is a hallmark of several cancers, including leukemia.[6] Members of this family, such as Src and Fyn, are non-receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and motility.[6][7] Specific pyrazolo[3,4-d]pyrimidine compounds, such as the 4c derivative, have been shown to inhibit Fyn kinase, leading to reduced cell viability and apoptosis in NK cell leukemia and CML.[4][8][9]

Abl Kinase: The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the molecular hallmark of CML.[5] Pyrazolo[3,4-d]pyrimidines have been developed as dual Src-Abl inhibitors, demonstrating efficacy against both wild-type and mutant forms of Abl kinase.[10] This dual-targeting approach is a promising strategy to overcome imatinib resistance in CML.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and a poor prognosis.[3][11] Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to potently inhibit FLT3, highlighting their potential as therapeutic agents for FLT3-driven AML.[3][12][13]

Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for normal hematopoiesis, and its aberrant activation is a key driver in various hematological malignancies.[14][15] The discovery of JAK mutations, such as JAK2V617F in myeloproliferative neoplasms, has spurred the development of JAK inhibitors. Pyrazolo[3,4-d]pyrimidine-based compounds have been designed as potent and selective JAK3 inhibitors, demonstrating immunomodulatory effects.

The following diagram illustrates the central role of these kinases in leukemia cell signaling and the points of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., FLT3, VEGFR2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Cytokine_Receptor Cytokine Receptors JAKs JAKs Cytokine_Receptor->JAKs STATs STATs JAKs->STATs SFKs Src Family Kinases (Src, Fyn) SFKs->STATs SFKs->PI3K Abl Bcr-Abl Abl->STATs Abl->PI3K Abl->RAS Transcription Gene Transcription STATs->Transcription Akt Akt PI3K->Akt Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Pyrazolo[3,4-d]pyrimidines Inhibitor->RTK Inhibitor->JAKs Inhibitor->SFKs Inhibitor->Abl

Caption: Targeted Kinase Pathways in Leukemia.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the in vitro evaluation of novel pyrazolo[3,4-d]pyrimidine compounds in leukemia cell lines.

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic and cytostatic effects of pyrazolo[3,4-d]pyrimidine compounds on leukemia cell lines.

Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.

Materials:

  • Leukemia cell lines (e.g., MV4-11 for AML, K-562 for CML, Jurkat for T-ALL)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO (stock solution)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with increasing concentrations of the pyrazolo[3,4-d]pyrimidine compound (e.g., 0.1, 1, 5, 10, 25 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in leukemia cells following treatment with pyrazolo[3,4-d]pyrimidine compounds.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Leukemia cell lines

  • Pyrazolo[3,4-d]pyrimidine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolo[3,4-d]pyrimidine compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of pyrazolo[3,4-d]pyrimidine compounds on cell cycle progression.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Leukemia cell lines

  • Pyrazolo[3,4-d]pyrimidine compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Protocol 4: Western Blotting for Kinase Inhibition and Downstream Signaling

Objective: To assess the inhibitory effect of pyrazolo[3,4-d]pyrimidine compounds on the phosphorylation of target kinases and their downstream signaling pathways.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated (active) and total forms of a protein, the inhibitory effect of a compound on kinase activity can be determined.

Materials:

  • Leukemia cell lines

  • Pyrazolo[3,4-d]pyrimidine compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned assays should be summarized in tables.

Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Compound X in Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (µM) at 48h
MV4-11AML (FLT3-ITD)Value
K-562CML (Bcr-Abl+)Value
JurkatT-ALLValue
NKLNK LeukemiaValue

Table 2: Apoptotic and Cell Cycle Effects of Compound X (IC50 concentration at 48h)

Cell Line% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Control ValueValue
Compound X ValueValue

Visualizing the Experimental Workflow

A well-defined workflow is crucial for reproducible results.

G cluster_assays In Vitro Assays start Start: Select Leukemia Cell Lines and Pyrazolo[3,4-d]pyrimidine Compound cell_culture Cell Culture and Seeding start->cell_culture treatment Compound Treatment (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI) treatment->cell_cycle western_blot Western Blotting (Kinase Phosphorylation) treatment->western_blot data_analysis Data Analysis and Interpretation (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Elucidate Mechanism of Action and Therapeutic Potential data_analysis->conclusion

Caption: In Vitro Evaluation Workflow.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising platform for the development of novel anti-leukemia agents. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively screen and characterize these compounds. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors, as well as exploring their efficacy in in vivo models of leukemia and in combination with existing chemotherapeutic agents. The continued investigation of pyrazolo[3,4-d]pyrimidines holds the potential to deliver a new generation of targeted therapies for patients with leukemia.

References

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. European Journal of Medicinal Chemistry. [Link]

  • A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Molecules. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]

  • A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia. Oncotarget. [Link]

  • Pyrazolo[3,4-d]pyrimidine Effect in Hematological Malignancies. Frontiers in Pharmacology. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Klarivate. [Link]

  • Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • JAK/STAT in leukemia: a clinical update. Journal of Hematology & Oncology. [Link]

  • Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. Journal of Hematology & Oncology. [Link]

  • The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia. Cancers. [Link]

  • Structure-Based Design and Synthesis of 1 H -pyrazolo[3,4- d ]pyrimidin-4-amino Derivatives as Janus Kinase 3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Transient Inhibition of the JAK/STAT Pathway Prevents B-ALL Development in Genetically Predisposed Mice. Cancer Discovery. [Link]

Sources

Application of Pyrazolo[3,4-d]pyrimidine Derivatives in Glioblastoma Research: A Guide to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Glioblastoma and the Rationale for Targeting Src Family Kinases

Glioblastoma (GBM) stands as the most aggressive and common primary brain tumor in adults, with a median survival of less than 15 months despite a multimodal treatment approach of surgery, radiation, and chemotherapy.[1][2] A primary obstacle in treating GBM is its high degree of cellular heterogeneity, rapid proliferation, and profound invasion into the surrounding brain parenchyma, which makes complete surgical resection nearly impossible and contributes to almost universal tumor recurrence.[2]

A growing body of evidence points to the aberrant activity of non-receptor tyrosine kinases, particularly the Src family kinases (SFKs), as a crucial driver of GBM pathology.[3][4] SFKs, including c-Src, Fyn, Lyn, and Yes, are proto-oncogenes that regulate a multitude of cellular processes such as proliferation, survival, migration, and angiogenesis.[4][5] In glioblastoma, the hyperactivation of SFKs is linked to enhanced tumor cell invasion, resistance to therapy, and maintenance of the glioma stem cell population.[4] This makes SFKs compelling molecular targets for novel therapeutic strategies.

Pyrazolo[3,4-d]pyrimidines have emerged as a promising class of small molecule inhibitors that can effectively target SFKs.[1][3][6] Several derivatives, such as SI221 and Si306, have demonstrated significant anti-glioblastoma activity in preclinical studies by inducing apoptosis, inhibiting cell migration, and even enhancing sensitivity to radiation.[1][6] These compounds often exhibit good metabolic stability and the potential to cross the blood-brain barrier, a critical requirement for any CNS-targeted therapeutic.[1]

This document provides a detailed guide for researchers on the application and evaluation of a representative 4-amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine analog as an SFK inhibitor in glioblastoma cell models.

Mechanism of Action: Inhibition of the Src Signaling Cascade

Pyrazolo[3,4-d]pyrimidine derivatives function as ATP-competitive inhibitors of Src family kinases.[7][8] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of Src and its downstream substrates, effectively shutting down the signaling cascade that promotes the malignant phenotype of glioblastoma.

The inhibition of Src leads to a cascade of downstream effects, including:

  • Reduced Cell Proliferation and Survival: Disruption of Src signaling can lead to cell cycle arrest and the induction of apoptosis.[1]

  • Inhibition of Cell Migration and Invasion: Src is a key regulator of the focal adhesion kinase (FAK) signaling pathway, which is essential for cell motility. Inhibition of Src/FAK signaling compromises the invasive capacity of glioblastoma cells.[3][9]

  • Induction of Oxidative Stress: Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to trigger the production of reactive oxygen species (ROS), leading to DNA damage and necrotic cell death in glioblastoma cells.[7][10][11]

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activates Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., SI221, Si306) Pyrazolo->Src Inhibits Apoptosis Apoptosis Pyrazolo->Apoptosis FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Invasion Migration Invasion FAK->Invasion Proliferation Proliferation Survival STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified Src signaling pathway in glioblastoma and the inhibitory action of pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of pyrazolo[3,4-d]pyrimidine compounds in glioblastoma cell lines. It is recommended to use established human glioblastoma cell lines (e.g., U87, LN-229) and, if possible, patient-derived primary cultures for more clinically relevant data.[3][8]

Protocol 1: Cell Viability Assessment (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Glioblastoma cells (e.g., U87-MG, LN-229)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[3,4-d]pyrimidine compound stock solution (in DMSO)

  • 96-well plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[3]

  • MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • Pyrazolo[3,4-d]pyrimidine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolo[3,4-d]pyrimidine compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Cell Migration Assessment (Scratch/Wound Healing Assay)

This assay evaluates the effect of the compound on the migratory capacity of glioblastoma cells.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • P200 pipette tip or a specialized scratch assay tool

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to 90-100% confluency.

  • Create the Scratch: Using a sterile pipette tip, create a straight "scratch" through the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh low-serum medium (e.g., 1% FBS) containing the pyrazolo[3,4-d]pyrimidine compound or vehicle control. Low serum is used to minimize cell proliferation.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points. The percentage of wound closure can be calculated to quantify cell migration.

Experimental_Workflow Start Start: Glioblastoma Cell Culture Seed Seed Cells in Plates (96-well or 6-well) Start->Seed Treat Treat with Pyrazolo[3,4-d]pyrimidine (Varying Concentrations & Times) Seed->Treat Viability Protocol 1: Cell Viability Assay (MTS/MTT) Treat->Viability Apoptosis Protocol 2: Apoptosis Assay (Flow Cytometry) Treat->Apoptosis Migration Protocol 3: Migration Assay (Scratch Test) Treat->Migration Data Data Analysis: IC50, % Apoptosis, % Wound Closure Viability->Data Apoptosis->Data Migration->Data Conclusion Conclusion: Assess Anti-Glioblastoma Efficacy Data->Conclusion

Caption: General workflow for the in vitro evaluation of a pyrazolo[3,4-d]pyrimidine compound in glioblastoma cells.

Representative Data and Interpretation

The following tables summarize expected outcomes from the described experiments based on published data for similar pyrazolo[3,4-d]pyrimidine Src inhibitors.

Table 1: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives in Glioblastoma Cell Lines

Compound Cell Line Assay Duration IC50 (µM) Reference
SI221 U87 72h ~5-10 [1]
SI221 T98G 72h ~5-10 [1]
Si306 U87 72h ~3.0 [8]
Si306 LN-229 72h ~8.0 [8]

| Dasatinib | U87 | 72h | ~6.1 |[8] |

Interpretation: A low micromolar IC50 value indicates potent cytotoxic activity against glioblastoma cells. Comparing the IC50 to known SFK inhibitors like Dasatinib provides a benchmark for potency.[8]

Table 2: Induction of Apoptosis and Inhibition of Migration by SI221

Assay Glioblastoma Cell Lines Treatment Outcome Reference
Apoptosis U87, T98G, U251, U373 SI221 Significant increase in apoptotic cells [1]

| Migration | U87, T98G | SI221 | Reduction in cell migration |[1] |

Interpretation: A significant increase in the apoptotic cell population and a reduction in wound closure in the scratch assay confirm that the compound's mechanism of action involves the induction of programmed cell death and the inhibition of cell motility, key features of an effective anti-glioblastoma agent.[1]

Troubleshooting and Considerations

  • Compound Solubility: Pyrazolo[3,4-d]pyrimidine derivatives can have limited aqueous solubility.[1][2] Ensure the compound is fully dissolved in DMSO before preparing dilutions in culture medium. If precipitation occurs, consider using a lower concentration or formulating the compound with solubilizing agents.

  • Cell Line Specificity: The sensitivity to SFK inhibitors can vary between different glioblastoma cell lines due to their diverse genetic backgrounds.[3] It is crucial to test the compound on a panel of cell lines to assess its broad applicability.

  • Off-Target Effects: While designed to be SFK inhibitors, these compounds may inhibit other kinases.[6] Consider performing kinome profiling or Western blot analysis for key off-target kinases to understand the compound's selectivity.

  • In Vivo Translation: Promising in vitro results are the first step. Further studies should involve in vivo models, such as orthotopic xenografts in mice, to evaluate the compound's efficacy, pharmacokinetics, and ability to cross the blood-brain barrier.[5][9]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics for glioblastoma. By potently inhibiting Src family kinases, these compounds can effectively target key drivers of tumor progression. The protocols and guidelines presented here offer a robust framework for the preclinical in vitro evaluation of these inhibitors, paving the way for further development of a much-needed new line of treatment for this devastating disease.

References

  • Ghelardi, A., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry, 116(5), 856-63. [Link]

  • Jovanović Stojanov, S., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences, 21(21), 8345. [Link]

  • Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Brain Sciences, 11(7), 884. [Link]

  • Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld Science. [Link]

  • Jovanović Stojanov, S., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Semantic Scholar. [Link]

  • Zhang, J., et al. (2021). Small Molecule Inhibitors in Adult High-Grade Glioma: From the Past to the Future. Frontiers in Oncology, 11, 789134. [Link]

  • Mayo Clinic. (2015). Mayo Clinic study suggests which glioblastoma patients may benefit from drug treatment. Mayo Clinic News Network. [Link]

  • Maruca, A., et al. (2020). SRC Kinase in Glioblastoma: News from an Old Acquaintance. Cancers, 12(11), 3131. [Link]

  • Lal, B., et al. (2015). CS-18: Src FAMILY KINASES DIFFERENTIALLY INFLUENCE GLIOMA GROWTH AND MOTILITY. Neuro-Oncology, 17(Suppl 5), v63. [Link]

  • Lal, B., et al. (2016). Src family kinases differentially influence glioma growth and motility. Journal of Neuro-Oncology, 127(2), 245-255. [Link]

  • Angi, R., et al. (2019). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 10(12), 1698-1704. [Link]

  • Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PubMed Central. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 172889-26-8, 4-Amino-1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine. [Link]

  • The First Word. (2015). Drug could limit spread of deadly brain tumors: Study shows PPF could help treat glioblastomas by sensitizing tumors to chemotherapy, radiation treatments. [Link]

  • Technology Networks. (2015). Drug identified that could limit the spread of deadly brain tumors. [Link]

  • Kauko, O., et al. (2023). PME-1 sensitizes glioblastoma cells to oxidative stress-induced cell death by attenuating PP2A-B55α-mediated inactivation of MAPKAPK2-RIPK1 signaling. Cell Death & Disease, 14, 488. [Link]

  • Center for Cancer Research. (2023). Powerful Drug Combination Kills Glioblastoma Tumors Containing a Unique Genetic Makeup. [Link]

  • Wang, X., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 5, 126. [Link]

  • Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PubMed. [Link]

  • Dinić, J., et al. (2018). A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of Si306, a Pyrazolo[3,4-d]pyrimidine Dual Src/P-Glycoprotein Inhibitor. International Journal of Molecular Sciences, 19(11), 3629. [Link]

  • Zhang, L., et al. (2021). Brain delivery of Plk1 inhibitor via chimaeric polypeptide polymersomes for safe and superb treatment of orthotopic glioblastoma. Journal of Controlled Release, 329, 1139-1149. [Link]

  • El-Gamal, M.I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14, 915. [Link]

Sources

Introduction to Src Family Kinases and 1-NA-PP1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for Src Kinase Inhibition Assays Using 1-NA-PP1

The Src family of protein tyrosine kinases (SFKs) represents a class of non-receptor tyrosine kinases that are fundamental regulators of a vast array of cellular processes.[1][2] These include cell proliferation, differentiation, survival, and motility.[3] Given their central role, dysregulation of SFK activity, particularly c-Src, is frequently implicated in the development and progression of human cancers, where it often promotes metastatic phenotypes.[2][3] This has made SFKs a major target for therapeutic intervention in oncology.

This guide provides a detailed protocol for assaying the inhibition of Src kinase using 1-Naphthyl-PP1 (1-NA-PP1). Please Note: The topic specified "1-B-PP1" is presumed to be a typographical error for the well-characterized and widely used pyrazolopyrimidine inhibitor, 1-NA-PP1 . This document will proceed under that assumption.

1-NA-PP1 is a potent, ATP-competitive inhibitor that selectively targets the Src family kinases.[4][5] Its primary and most powerful application lies in the field of chemical genetics. Most wild-type kinases possess a "gatekeeper" residue in their ATP-binding pocket that sterically hinders the binding of bulky ATP analogs. The Shokat lab pioneered a revolutionary approach wherein this gatekeeper residue is mutated to a smaller amino acid, such as glycine or alanine, creating an "analog-sensitive" (AS) kinase.[6] 1-NA-PP1 was specifically designed to fit into this engineered pocket with high affinity, allowing for the highly specific and potent inhibition of a single target kinase within a complex cellular environment.[7][8] This "chemical switch" enables researchers to dissect the function of an individual kinase with the temporal control of a small molecule but the specificity of a genetic knockout.[4][7]

While exceptionally potent against AS-kinases (inhibiting them at low nanomolar concentrations), 1-NA-PP1 can also inhibit wild-type (WT) Src family kinases, albeit at significantly higher micromolar concentrations.[9] This dual capability makes it a versatile tool, and this protocol will cover methodologies applicable to both scenarios. We will detail two primary assays: a direct, in vitro biochemical assay suitable for high-throughput screening and a cell-based assay to validate inhibitor efficacy in a physiological context.

Principle of Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of the terminal (gamma) phosphate group from a donor molecule, typically ATP, to a specific amino acid residue (tyrosine for Src) on a substrate protein or peptide. 1-NA-PP1 functions as an ATP-competitive inhibitor, meaning it binds to the ATP pocket of the kinase domain, preventing ATP from binding and thus blocking the phosphotransfer reaction.

  • In Vitro (Biochemical) Assay: This approach utilizes purified, recombinant Src kinase, a specific peptide substrate, and ATP in a controlled environment. The rate of substrate phosphorylation (or the concomitant production of ADP) is measured. This method is ideal for determining direct inhibitory potency (e.g., IC50 value) without the complexities of cellular uptake, metabolism, or off-target effects.

  • In Cellulo (Cell-Based) Assay: This method assesses the ability of 1-NA-PP1 to inhibit Src kinase activity within intact cells. Efficacy is typically determined by measuring the phosphorylation status of Src itself at its activating autophosphorylation site (Tyrosine 416) or the phosphorylation of a known downstream substrate.[1][10] This assay provides crucial information about the compound's cell permeability, stability, and effectiveness in a complex biological system.

Src Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified view of a signaling pathway involving Src and highlights the mechanism of inhibition by 1-NA-PP1.

Src_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (pY530) RTK->Src_inactive Activates Src_active Active Src (pY416) Src_inactive->Src_active Conformational Change & Autophosphorylation Downstream Downstream Substrates (e.g., FAK, STAT3) Src_active->Downstream Phosphorylates ADP ADP Src_active->ADP Response Cellular Responses (Proliferation, Migration) Downstream->Response ATP ATP ATP->Src_active Inhibitor 1-NA-PP1 Inhibitor->Src_active Competes with ATP & Inhibits Signal Growth Factor Signal->RTK Binds

Caption: Simplified Src signaling cascade and 1-NA-PP1 inhibition.

Quantitative Inhibitor Potency

The inhibitory concentration (IC50) of 1-NA-PP1 varies significantly between wild-type and analog-sensitive kinases. Understanding this difference is critical for proper experimental design.

Target KinaseIC50 ValueSource(s)
v-Src (Wild-Type) 1.0 µM[4][9]
c-Fyn (Wild-Type) 0.6 µM[4][9]
c-Abl (Wild-Type) 0.6 µM[4][9]
v-Src (I338G Mutant / AS1) 1.5 nM[7][11]
c-Fyn (AS1 Mutant) 1.5 nM[7]
c-Abl (AS2 Mutant) 7.0 nM[7]
CDK2 (Wild-Type) 18 µM[4][9]
CAMK II (Wild-Type) 22 µM[4][9]

Protocol 1: In Vitro Src Kinase Inhibition Assay (Luminescence-Based)

This protocol uses a luminescence-based ADP detection method (e.g., ADP-Glo™ Kinase Assay) to quantify kinase activity. The amount of light generated is directly proportional to the amount of ADP produced, which reflects Src kinase activity.[2]

Experimental Workflow: In Vitro Assay

Caption: Workflow for the in vitro Src kinase inhibition assay.

Materials and Reagents
  • Recombinant human Src kinase (e.g., Cell Signaling Technology #7776)[1]

  • Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)[12] or a specific peptide substrate (e.g., KVEKIGEGTYGVVYK)[13]

  • 1-NA-PP1 (Tocris, Selleck Chemicals, etc.)[5]

  • ATP solution (10 mM)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system[2]

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and sterile tips

  • Plate reader with luminescence detection capabilities

Detailed Step-by-Step Protocol
  • Reagent Preparation: a. Prepare a 10 mM stock solution of 1-NA-PP1 in 100% DMSO. Store in aliquots at -20°C. b. On the day of the experiment, create a serial dilution series of 1-NA-PP1 in kinase assay buffer. The final concentration range should bracket the expected IC50 (e.g., 10 µM to 1 nM for WT Src; 100 nM to 10 pM for AS-Src). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. c. Dilute recombinant Src kinase and substrate in kinase assay buffer to the desired working concentrations. Optimal concentrations should be determined empirically but a starting point is 5-10 ng/reaction for Src and 0.2 mg/mL for Poly(E,Y) substrate. d. Prepare the ATP solution to the desired final concentration (e.g., 10 µM, close to the Km for many kinases) in kinase assay buffer.

  • Assay Setup (for a 25 µL final reaction volume): a. Add 5 µL of the serially diluted 1-NA-PP1 or vehicle control (assay buffer with DMSO) to the wells of the assay plate. b. Controls:

    • 100% Activity Control (No Inhibitor): Wells with enzyme, substrate, ATP, and DMSO vehicle.
    • Background Control (No Enzyme): Wells with substrate, ATP, and DMSO vehicle (no enzyme). c. Add 10 µL of the master mix containing the enzyme and substrate to each well. d. Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
  • Kinase Reaction: a. Initiate the reaction by adding 10 µL of the ATP solution to all wells. b. Mix the plate gently and incubate for 60 minutes at room temperature. The optimal time may vary and should be determined to ensure the reaction is in the linear range.

  • Signal Detection (Following Promega ADP-Glo™ Protocol): [2] a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. d. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: a. Measure luminescence using a plate reader.

Data Analysis
  • Subtract the background luminescence (No Enzyme control) from all other readings.

  • Calculate the percent inhibition for each 1-NA-PP1 concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

  • Plot the % Inhibition against the logarithm of the 1-NA-PP1 concentration.

  • Fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Src Inhibition Assay (Western Blot-Based)

This protocol measures the effect of 1-NA-PP1 on the autophosphorylation of Src at Tyr416 (pSrc Y416), a hallmark of its activation, in cultured cells.

Experimental Workflow: Cell-Based Assay

Caption: Workflow for the cell-based Src inhibition assay.

Materials and Reagents
  • Cell line with detectable Src activity (e.g., HEK293T, SYF cells reconstituted with Src, or a cancer cell line like PC-3).[5][14]

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • 1-NA-PP1 stock solution (10 mM in DMSO).

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary Antibodies: Rabbit anti-phospho-Src (Tyr416) and Mouse anti-total-Src.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • SDS-PAGE gels, buffers, and Western blotting apparatus.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence.

Detailed Step-by-Step Protocol
  • Cell Culture: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. b. Allow cells to attach and grow overnight.

  • Inhibitor Treatment: a. If basal Src activity is low, you may need to serum-starve the cells for 4-6 hours by replacing the growth medium with a serum-free medium. b. Prepare dilutions of 1-NA-PP1 in the appropriate medium (serum-free or complete) from your 10 mM stock. Include a DMSO vehicle control. c. Remove the medium from the cells and add the medium containing the inhibitor or vehicle. d. Incubate for 1-2 hours (optimal time should be determined empirically).

  • Cell Lysis: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well of a 6-well plate). c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Western Blotting: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same protein concentration by diluting with lysis buffer and sample buffer. c. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C. g. Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash thoroughly and apply the ECL substrate. i. Capture the image using a chemiluminescence imager.

  • Re-probing for Total Src (Loading Control): a. After imaging, the membrane can be stripped and re-probed with the primary antibody for total Src to ensure equal protein loading. Follow the same subsequent steps.

Data Analysis
  • Use imaging software (e.g., ImageJ) to quantify the band intensity for phospho-Src (p-Src) and total Src for each lane.

  • Normalize the p-Src signal by dividing it by the total Src signal for each condition.

  • Plot the normalized p-Src signal against the 1-NA-PP1 concentration to visualize the dose-dependent inhibition.

Trustworthiness: Essential Controls for a Self-Validating System

To ensure the reliability and accuracy of your results, the inclusion of proper controls is non-negotiable.

  • For the In Vitro Assay:

    • Positive Control (Vehicle): A reaction containing all components plus the same concentration of DMSO used in the inhibitor wells. This represents 0% inhibition.

    • Negative Control (Background): A reaction mix lacking the Src enzyme. This value is subtracted from all other measurements to account for background signal.

    • Reference Inhibitor: Include a known, potent Src inhibitor (e.g., Saracatinib, PP2) as a positive control for inhibition to validate the assay system.

  • For the Cell-Based Assay:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of 1-NA-PP1. This is the baseline for comparing inhibition.

    • Loading Control: It is absolutely critical to probe for a protein whose expression is not expected to change with treatment. Total Src is the ideal control as it allows for direct normalization of the phospho-protein signal. An alternative is a housekeeping protein like GAPDH or β-actin.

    • Stimulation Control (if applicable): If studying inhibition of a stimulated pathway, include an "unstimulated" control (no growth factor/activator) and a "stimulated + vehicle" control to confirm the pathway is activated as expected.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Inhibition (In Vitro) 1. Inactive 1-NA-PP1. 2. Incorrect inhibitor concentration (too low for WT-Src). 3. Inactive Src enzyme. 4. ATP concentration is too high.1. Use a fresh aliquot of 1-NA-PP1; verify stock concentration. 2. Confirm you are using the correct concentration range (µM for WT, nM for AS). 3. Test enzyme activity with a reference inhibitor. 4. Perform the assay at an ATP concentration near the Km.
High Background Signal (In Vitro) 1. Contamination of reagents. 2. Assay plate is not suitable for luminescence.1. Use fresh, high-purity reagents. 2. Use solid white, opaque plates designed for luminescence assays.
No Inhibition Signal (Cell-Based) 1. 1-NA-PP1 is not cell-permeable (unlikely). 2. Basal Src activity is too low to detect a decrease. 3. Incubation time is too short.1. Verify compound integrity. 2. Use a cell line with known high Src activity or stimulate the cells. 3. Perform a time-course experiment (e.g., 30, 60, 120 minutes).
High Variability Between Replicates 1. Pipetting errors. 2. Inconsistent cell density or health (Cell-Based). 3. Incomplete cell lysis (Cell-Based).1. Use calibrated pipettes; ensure proper mixing. 2. Ensure even cell seeding and monitor cell health. 3. Ensure sufficient lysis buffer volume and incubation time on ice.

References

  • Bishop AC, et al. (2000) A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature 407(6802):395-401. [Link]

  • AdooQ Bioscience. (n.d.). 1-NA-PP1 | Src Kinase inhibitor. Retrieved from [Link]

  • Tocris Bioscience via Bio-Techne. (n.d.). 1-Naphthyl PP1. Retrieved from [Link]

  • Zhang, C., et al. (2013). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology 8(9), 1933–1939. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). SRC Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Stan-saka, P., et al. (2022). An analog sensitive allele permits rapid and reversible chemical inhibition of PKC-3 activity in C. elegans. microPublication Biology. [Link]

  • BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved from [Link]

  • ResearchGate. (2015). How can I measure the activation of a kinase in a cell?. Retrieved from [Link]

  • Ballif, B. A., et al. (2008). Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays. Journal of Proteome Research 7(6), 2458–2469. [Link]

  • Sawada, Y., et al. (2006). Force Sensing by Extension of the Src Family Kinase Substrate, p130Cas. Cell 127(5), 1015-1026. [Link]

Sources

Dissolution Protocol and Application Notes for 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Promising Kinase Inhibitor

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is a member of the pyrazolopyrimidine class of compounds, which have garnered significant interest in oncological and immunological research for their potent and often selective inhibition of various protein kinases. The efficacy of such small molecule inhibitors in cell-based assays is critically dependent on their effective and consistent delivery to the target cells. This necessitates a robust and reproducible dissolution and dilution protocol. Due to its hydrophobic nature, this compound presents a common challenge in its preparation for aqueous cell culture environments. This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the proper dissolution, storage, and application of this compound in cell culture experiments, ensuring maximal compound bioactivity and experimental reproducibility.

Physicochemical Properties and Solvent Selection: A Rationale-Driven Approach

The successful application of a hydrophobic compound in cell culture hinges on the selection of an appropriate solvent that can effectively solubilize the compound at a high concentration for a stock solution, while being minimally toxic to the cells upon dilution to a working concentration.

PropertyDescription
Chemical Structure A substituted pyrazolopyrimidine, indicating a generally hydrophobic nature.
Known Solubilities Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol.[1]
Recommended Primary Solvent DMSO is the solvent of choice for preparing high-concentration stock solutions of most non-polar, small molecule inhibitors for in vitro use.[2] Its high solvating power allows for the preparation of concentrated stocks, minimizing the volume of solvent introduced into the cell culture medium.

The Central Role of DMSO:

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of organic compounds. For cell culture applications, it serves as an excellent vehicle for hydrophobic drugs. However, its use is not without caveats. DMSO can exhibit cytotoxicity, with effects varying significantly between cell lines and even passage numbers.[3] Generally, it is recommended to maintain the final concentration of DMSO in the cell culture medium below 0.5%, with many sensitive cell lines requiring a concentration of 0.1% or lower to avoid off-target effects and ensure cell viability.[4]

Experimental Protocols: From Powder to Working Solution

This section details the step-by-step methodologies for the preparation of stock and working solutions of this compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

The preparation of a concentrated stock solution is a critical first step that minimizes the need for repeated weighing of small, potentially static-prone quantities of the compound and ensures consistency across experiments.[3]

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-Weighing Preparations: Before opening the vial containing the compound, centrifuge it briefly to ensure all the powder is at the bottom.[2]

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 281.36 g/mol , you would weigh 2.81 mg.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or amber vial.

    • Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.

    • To facilitate dissolution, vortex the solution for 10-20 seconds. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes can be beneficial.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.[6]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, place the aliquots at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for several months.[6]

Protocol 2: Preparation of Working Solutions for Cell Culture

The working solution is prepared by diluting the high-concentration stock solution into the cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound upon direct dilution into the aqueous medium, a serial dilution approach is recommended.

    • Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in your experiment, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

    • Vortex the intermediate dilution gently immediately after adding the stock solution to ensure proper mixing.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture plate wells to achieve the desired final concentration. For example, to get a final concentration of 10 µM from a 100 µM intermediate solution, you would add 1 part of the intermediate solution to 9 parts of the medium already in the well.

  • Solvent Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with the compound, but without the compound itself. This allows you to differentiate the effects of the compound from any potential effects of the solvent.[2]

Visualization of the Dissolution Workflow

The following diagram illustrates the decision-making process and workflow for dissolving and applying this compound in cell culture.

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_application Working Solution for Cell Culture start Start: Compound as Powder weigh Weigh Compound start->weigh dissolve Dissolve in 100% DMSO (e.g., to 10 mM) weigh->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex aliquot Aliquot into single-use vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment intermediate_dilution Prepare Intermediate Dilution in warm cell culture medium thaw->intermediate_dilution solvent_control Prepare Vehicle Control (same final DMSO concentration) thaw->solvent_control final_dilution Add to Cells (achieve final concentration) intermediate_dilution->final_dilution incubate Incubate Cells final_dilution->incubate solvent_control->incubate

Caption: Workflow for preparing and using this compound.

Best Practices and Troubleshooting

  • Purity of DMSO: Always use anhydrous, sterile-filtered DMSO to prevent compound degradation and contamination of your cell cultures.

  • Precipitation upon Dilution: If you observe precipitation when diluting the stock solution into the cell culture medium, try a more gradual serial dilution.[5] Warming the medium to 37°C before adding the compound can also help maintain solubility.[5]

  • Cytotoxicity of the Compound: The cytotoxic potential of this compound itself should be determined for your specific cell line. A dose-response experiment (e.g., using an MTT or LDH assay) is recommended to establish the optimal working concentration range that is effective without causing excessive cell death.[7] Other pyrazolopyrimidine derivatives have shown cytotoxic effects in the micromolar to nanomolar range against various cancer cell lines.[8][9]

  • Stability in Media: While stock solutions in DMSO are generally stable when stored properly, the stability of the compound in the aqueous cell culture medium at 37°C may be limited. It is advisable to prepare working solutions fresh for each experiment.

Signaling Pathway Context

The following diagram illustrates a generalized signaling pathway that is often targeted by pyrazolopyrimidine-based kinase inhibitors, providing a conceptual framework for the compound's potential mechanism of action.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binding Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activation Cell_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Response Gene Expression Inhibitor This compound Inhibitor->Receptor Inhibition Inhibitor->Kinase_Cascade Inhibition

Caption: Potential inhibitory action of the compound on a generic kinase signaling pathway.

Conclusion

The successful use of this compound in cell culture is achievable through a systematic and careful approach to its dissolution and handling. By utilizing high-quality DMSO to prepare concentrated, aliquoted stock solutions and performing serial dilutions into the final culture medium, researchers can ensure consistent and effective delivery of the compound to their cellular models. Adherence to the principles of maintaining low final solvent concentrations and including appropriate vehicle controls will further enhance the reliability and reproducibility of experimental outcomes, ultimately accelerating the exploration of this promising class of kinase inhibitors.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (2023, February 1). Can culture media without FBS be used to dissolve hydrophobic drugs?. Retrieved from [Link]

  • Engeloch, C., et al. (2006). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]

  • Teagasc. (2021, August 2). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. Retrieved from [Link]

  • ResearchGate. The chemical structures of pyrazolopyrimidine compounds. Retrieved from [Link]

  • Cheng, X., et al. (2025, November 11). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • PMC. (2023). Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. Retrieved from [Link]

  • PubMed. (2007). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]

  • PMC. (2019). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]

  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

Sources

4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine for in vivo studies in mice

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical In Vivo Evaluation of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine in Murine Models

Senior Application Scientist Narrative

Welcome, researchers and drug development professionals. This document serves as a comprehensive guide for the preclinical in vivo assessment of this compound, a potent member of the pyrazolopyrimidine class of kinase inhibitors. Our focus here transcends a simple recitation of steps; we will delve into the mechanistic rationale, the strategic considerations for study design, and the practical, field-tested protocols necessary for generating robust and reproducible data in murine models. The overarching goal is to equip you with the knowledge to not only execute these studies but to understand the critical variables that underpin their success.

This compound belongs to a class of compounds designed as ATP-competitive inhibitors of protein kinases. Specifically, its structural backbone is highly associated with the inhibition of the Src family of non-receptor tyrosine kinases.[1][2] Dysregulation of Src kinase activity is a frequent event in a vast array of human cancers, where it functions as a critical node in signaling pathways that drive cell proliferation, survival, invasion, and angiogenesis.[3][4][5] Consequently, targeting Src has emerged as a promising therapeutic strategy.[6] This guide will provide the foundational knowledge and detailed methodologies required to rigorously evaluate this compound's anti-tumor activity in a preclinical setting.

Mechanistic Framework: Targeting the Src Signaling Nexus

To design a meaningful in vivo study, one must first grasp the target's biological role. Src is a cytoplasmic tyrosine kinase that acts as a central hub, receiving signals from upstream receptors like receptor tyrosine kinases (RTKs) and integrins, and propagating them through numerous downstream pathways.[3][6] Its activation in cancer is linked to poor prognosis and metastatic progression.[5]

Inhibition of Src by this compound is designed to block the kinase's ATP-binding site, preventing the phosphorylation of its substrates and thereby shutting down these oncogenic signals.[2] The diagram below illustrates the central role of Src and the point of intervention for this class of inhibitors.

Src_Pathway cluster_upstream Upstream Activators cluster_src Target Kinase cluster_downstream Downstream Effectors cluster_outcomes Oncogenic Outcomes RTKs RTKs (EGFR, PDGFR) Src Src Kinase RTKs->Src Activation Integrins Integrins Integrins->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Angiogenesis Angiogenesis Src->Angiogenesis VEGF Regulation Invasion Invasion & Metastasis FAK->Invasion Proliferation Proliferation & Survival STAT3->Proliferation PI3K_Akt->Proliferation Ras_MAPK->Proliferation Inhibitor 4-Amino-1-tert-butyl-3-benzyl- pyrazolo[3,4-d]pyrimidine Inhibitor->Src Inhibition

Caption: Src signaling pathway and point of inhibition.

Compound Profile and Formulation Strategy

A significant hurdle in the preclinical development of pyrazolopyrimidine derivatives is their characteristically poor aqueous solubility.[7] This necessitates a carefully designed formulation to ensure adequate bioavailability for in vivo studies.

Property Value Source
Chemical Name This compoundAdvent Bio
Alternate Names 1-(1,1-Dimethylethyl)-3-(phenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine; 1-B-PP1[1]
CAS Number 186895-85-2[1]
Molecular Formula C₁₆H₁₉N₅[1]
Molecular Weight 281.36 g/mol [1]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[1]
Storage Recommended long-term storage at -20°C[1][8]
Rationale for Formulation Choice

Given the compound's solubility profile, a multi-component vehicle is required to create a stable solution or suspension suitable for oral administration (gavage). A common and effective strategy involves a combination of a primary solvent (like DMSO) to initially dissolve the compound, followed by co-solvents and surfactants (like PEG400 and Tween 80) to maintain solubility and improve absorption upon dilution into an aqueous vehicle (saline).[9][10] It is critical to keep the percentage of DMSO low (typically <10% of the final volume) to avoid toxicity in the animal model.

In Vivo Study Design & Workflow

A well-designed in vivo study is paramount for obtaining meaningful efficacy data. For an anti-cancer agent like a Src inhibitor, the subcutaneous xenograft model is a standard and robust starting point for assessing anti-tumor activity.

InVivo_Workflow A 1. Animal Acclimatization (1-2 weeks) B 2. Tumor Cell Implantation (e.g., Subcutaneous injection of cancer cells) A->B C 3. Tumor Growth Monitoring (Calipers, 2-3 times/week) B->C D 4. Randomization (When tumors reach ~100-150 mm³) C->D E 5. Treatment Initiation (Day 0) D->E F 6. Daily Dosing & Monitoring - Vehicle Control Group - Treatment Group(s) (Monitor body weight, tumor volume, clinical signs) E->F G 7. Endpoint Analysis (Pre-defined tumor volume or study duration) F->G H 8. Sample Collection (Tumors, blood, organs for PK/PD) G->H

Caption: Generalized workflow for a murine xenograft study.

Key Considerations for Study Design:
  • Animal Model Selection: Nude mice (athymic) are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumor cells.[11][12] The choice of the cancer cell line should be based on evidence of Src activation or dependency.

  • Dose Selection: A preliminary dose-range finding (DRF) or maximum tolerated dose (MTD) study is essential. Literature on similar compounds can provide a starting point. For instance, the Src inhibitor dasatinib has been effectively used in mice at doses ranging from 20-50 mg/kg via oral gavage.[13][14] A typical efficacy study would include at least one to two dose levels of the test compound and a vehicle control group.

  • Endpoints:

    • Primary Endpoint: Tumor growth inhibition (TGI). This is calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

    • Secondary Endpoints: Body weight (as a measure of toxicity), overall survival, and clinical observations.

    • Exploratory Endpoints: Pharmacodynamic (PD) markers to confirm target engagement (e.g., inhibition of Src phosphorylation in tumor tissue).[13][15]

Experimental Protocols

Disclaimer: All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Protocol 1: Preparation of Dosing Formulation for Oral Gavage

This protocol is adapted from established methods for formulating poorly soluble kinase inhibitors for in vivo mouse studies.[9][10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes and syringes

Procedure:

  • Calculate Required Amount: Determine the total amount of compound needed based on the dose (e.g., 25 mg/kg), number of animals, dosing volume (typically 10 mL/kg for mice), and study duration.

  • Initial Solubilization: In a sterile conical tube, add the weighed compound powder. Add a minimal volume of DMSO to fully dissolve the powder. For a target final formulation of 5% DMSO, this would be 5% of your final required volume. Vortex thoroughly.

  • Add Co-solvents/Surfactants: Add PEG400 to the DMSO solution. A common ratio is to bring the solution to 40% PEG400. Vortex until homogenous.

  • Add Surfactant: Add Tween 80 to the mixture. A common final concentration is 5% Tween 80. Vortex again until the solution is clear.

  • Final Dilution: Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation. The final vehicle composition will be, for example: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline .

  • Storage and Use: Prepare this formulation fresh daily. If temporary storage is needed, keep it at 4°C, protected from light. Before each use, visually inspect for any precipitation and vortex well.

Component Example % (v/v) Purpose
DMSO5%Primary solvent to dissolve the compound
PEG40040%Co-solvent to maintain solubility
Tween 805%Surfactant to improve stability and absorption
Saline (0.9%)50%Aqueous vehicle to reach final volume
Protocol 2: Subcutaneous Xenograft Model and Efficacy Evaluation

This protocol outlines a standard procedure for assessing anti-tumor efficacy.

Procedure:

  • Cell Culture: Culture the selected human cancer cell line (e.g., HCT116, MDA-MB-231) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Cell Implantation: Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment. Inject the cell suspension (e.g., 2-5 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Once tumors are palpable, begin measuring their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group is standard) to ensure an even distribution of tumor sizes.

  • Treatment: Begin daily oral gavage with the prepared vehicle or drug formulation. Record the body weight of each mouse daily for the first week and 2-3 times per week thereafter.

  • Efficacy Measurement: Continue tumor volume and body weight measurements throughout the study (typically 21-28 days or until tumors in the control group reach the pre-defined endpoint size).

  • Endpoint: Euthanize mice when tumors reach the IACUC-approved size limit, if body weight loss exceeds 20%, or if significant clinical signs of distress are observed. At the end of the study, euthanize all remaining animals.

Protocol 3: Pharmacodynamic (PD) Assessment of Src Inhibition

This protocol is crucial to demonstrate that the drug is engaging its target in the tumor.

Procedure:

  • Tissue Collection: In a satellite group of tumor-bearing mice (n=3-4 per group), administer a final dose of the compound or vehicle. At a peak plasma concentration time point (e.g., 2-4 hours post-dose, determined from pharmacokinetic studies if available), euthanize the mice and immediately excise the tumors.

  • Sample Processing: Snap-freeze the tumor tissue in liquid nitrogen or place it directly into a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Western Blot Analysis:

    • Homogenize the tumor tissue and extract total protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Src (p-Src, Tyr416) and total Src.

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A significant decrease in the ratio of p-Src to total Src in the treated group compared to the vehicle group confirms target engagement.[13][15]

Potential Challenges and Troubleshooting

Problem Potential Cause Recommended Solution
Precipitation in Dosing Formulation Compound insolubility; incorrect vehicle ratios.Prepare formulation fresh daily. Ensure complete dissolution in DMSO before adding other components. Gentle warming or sonication may help.
Significant Body Weight Loss in Treated Group Compound toxicity; vehicle intolerance.Conduct an MTD study to find a better-tolerated dose. Reduce the concentration of DMSO in the vehicle if it is suspected to be the cause.
High Variability in Tumor Growth Inconsistent cell implantation technique; variable cell viability.Ensure a homogenous single-cell suspension for injection. Use of Matrigel can improve consistency. Increase the number of animals per group.
No Apparent Anti-Tumor Efficacy Insufficient drug exposure (poor PK); incorrect dosing; lack of target dependency.Perform a pharmacokinetic (PK) study to measure plasma drug levels. Increase the dose or dosing frequency. Confirm that the chosen cell line is dependent on Src signaling.
No Change in p-Src Levels (PD) Poor drug penetration into the tumor; incorrect timing of tissue collection.Confirm drug exposure in tumor tissue. Collect tumors at various time points after the final dose (e.g., 2, 6, 24 hours) to capture the window of target inhibition.

Conclusion

The successful in vivo evaluation of this compound hinges on a multi-faceted approach grounded in a strong understanding of its mechanism of action as a Src kinase inhibitor. Careful attention to formulation, the use of appropriate and well-characterized animal models, and the inclusion of pharmacodynamic readouts to confirm target engagement are all critical components of a robust preclinical data package. By following the principles and detailed protocols outlined in this guide, researchers can effectively assess the therapeutic potential of this compound and generate the high-quality data needed to advance promising candidates toward clinical development.

References

  • Brunton, V. G., & Frame, M. C. (2010). Src signaling in cancer invasion. Journal of Cellular Physiology, 223(1), 14-26. [Link]

  • Summy, J. M., & Gallick, G. E. (2003). Src in Human Cancers. In Src Family Tyrosine Kinases in Human Cancers. Landes Bioscience. [Link]

  • Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. Cancers, 1(2), 29-36. [Link]

  • Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. [Link]

  • Bozpolat, E., & Ozpolat, B. (2020). SRC Signaling in Cancer and Tumor Microenvironment. In Cancer and the Tumor Microenvironment (pp. 57-73). Springer, Cham. [Link]

  • Doggett, J. S., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(9), 1475–1484. [Link]

  • Shishikura, Y., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters, 12(4), 543–550. [Link]

  • Doggett, J. S., et al. (2018). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(9), 1475-1484. [Link]

  • El-Damasy, A. K., et al. (2021). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. Archiv der Pharmazie, 354(10), e2100185. [Link]

  • Trevino, J. G., et al. (2006). Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. The American Journal of Pathology, 168(3), 962–972. [Link]

  • Varma, A., et al. (2007). Inhibition of Src tyrosine kinase and effect on outcomes in a new in vivo model of surgically induced brain injury. Journal of Neurosurgery, 106(4), 680–687. [Link]

  • He, C. X., et al. (2021). SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome. Molecular Autism, 12(1), 1-22. [Link]

  • Musumeci, F., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Nanobiotechnology, 14(1), 1-11. [Link]

  • Unciti-Broceta, A., et al. (2018). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research, 78(15), 4344–4355. [Link]

  • Schenone, S., et al. (2011). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Molecules, 16(5), 3694–3718. [Link]

  • Wiener, J. R., et al. (1999). Decreased Src Tyrosine Kinase Activity Inhibits Malignant Human Ovarian Cancer Tumor Growth in a Nude Mouse Model. Clinical Cancer Research, 5(8), 2164-2170. [Link]

  • Unciti-Broceta, A., et al. (2018). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research, 78(15), 4344-4355. [Link]

  • Chan, C. M., et al. (2011). Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis. Clinical Cancer Research, 17(19), 6126–6137. [Link]

  • Radi, M., et al. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 56(13), 5464–5478. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4791–4809. [Link]

Sources

Application Notes & Protocols for Assessing the Anti-Proliferative Effects of 1-B-PP1

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to designing, executing, and interpreting experiments aimed at evaluating the anti-proliferative effects of 1-B-PP1, a pyrazolopyrimidine (PP) derivative. The focus is on providing not just step-by-step protocols, but also the scientific rationale behind methodological choices to ensure robust and reproducible data.

Section 1: Understanding 1-B-PP1 and Its Mechanism of Action

1-B-PP1 belongs to a class of ATP-competitive kinase inhibitors. Originally developed as a selective inhibitor for Src family kinases, the pyrazolopyrimidine scaffold has been extensively utilized to create potent and specific inhibitors for a wide range of protein kinases.[1][2] A key application of PP1 analogs is in chemical genetics, where they are used to specifically inhibit engineered "analog-sensitive" (AS) kinases.[3][4][5] These AS-kinases have a mutated "gatekeeper" residue in their ATP-binding pocket, creating space to accommodate the bulky substituent of the inhibitor, a feature not present in wild-type (WT) kinases.[5][6]

The primary mechanism by which 1-B-PP1 and related compounds exert their anti-proliferative effects is by inhibiting the catalytic activity of protein kinases that are crucial for cell cycle progression, survival signaling, and proliferation.[7][8] By blocking the phosphorylation of downstream substrates, these inhibitors can induce cell cycle arrest, senescence, or apoptosis, thereby limiting cell population growth. Assessing these outcomes is fundamental to characterizing the compound's biological activity.

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental principle of 1-B-PP1 inhibiting a target kinase, thereby blocking a signaling cascade required for cell proliferation.

cluster_0 Cellular Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates & Activates Proliferation_Genes Expression of Proliferation Genes Transcription_Factors->Proliferation_Genes Induces Cell_Proliferation Cell Proliferation Proliferation_Genes->Cell_Proliferation 1BPP1 1-B-PP1 1BPP1->Kinase_Cascade Inhibits

Caption: Inhibition of a kinase cascade by 1-B-PP1 blocks downstream signaling required for cell proliferation.

Section 2: Foundational Experimental Design

Before initiating specific assays, a robust experimental framework is essential. The choices made here will dictate the quality and interpretability of the final data.

Cell Line Selection

The choice of cell line is paramount. If studying an analog-sensitive kinase, you must use a cell line genetically engineered to express the AS-kinase of interest. For broader screening, a panel of cell lines (e.g., from different cancer types) is recommended. Key considerations include:

  • Target Expression: Does the cell line express the kinase of interest at physiologically relevant levels?

  • Doubling Time: The proliferation rate of the cell line will influence assay duration and seeding density.

  • Adherent vs. Suspension: The culture type will dictate the specific handling steps in the protocols.

Dose-Response and Time-Course Determination

It is crucial to determine the optimal concentration range and treatment duration for 1-B-PP1. A preliminary dose-response experiment is the first step.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of 1-B-PP1 that reduces the biological response (e.g., cell viability) by 50%.[9]

  • Methodology: Use a rapid viability assay like MTT or WST-1. Treat cells with a wide, logarithmic range of 1-B-PP1 concentrations (e.g., 1 nM to 100 µM) for a fixed period (e.g., 48 or 72 hours).

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) as the highest drug concentration. This is your 100% viability reference.

    • Untreated Control: Cells in media alone.

    • Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., staurosporine) to ensure the assay is working.

General Experimental Workflow

A multi-assay approach provides a comprehensive picture of the anti-proliferative mechanism. The following workflow is recommended.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation Dose_Response Dose-Response Curve (MTT / WST-1 Assay) Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Select_Doses Select Key Doses (e.g., 0.5x, 1x, 2x IC50) Determine_IC50->Select_Doses Proliferation_Assay Confirm Anti-Proliferation (BrdU Incorporation) Select_Doses->Proliferation_Assay Cell_Cycle_Assay Analyze Cell Cycle Arrest (Flow Cytometry - PI Staining) Select_Doses->Cell_Cycle_Assay Apoptosis_Assay Distinguish Cytostatic vs. Cytotoxic (Flow Cytometry - Annexin V/PI) Select_Doses->Apoptosis_Assay

Caption: A structured workflow for characterizing the anti-proliferative effects of 1-B-PP1.

Section 3: Protocols for Assessing Proliferation and Viability

Method 1: Metabolic Activity (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[10] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[11]

  • Data Summary Table:

ParameterRecommendation for 96-well Plate
Cell Seeding Density 5,000 - 10,000 cells/well (adherent)
Culture Volume 100 µL/well
1-B-PP1 Treatment 24 - 72 hours
MTT Reagent 10 µL of 5 mg/mL stock per well
MTT Incubation 2 - 4 hours at 37°C
Solubilization Agent 100 µL/well (e.g., DMSO, isopropanol)
Absorbance Reading 570 nm (reference wavelength ~630 nm)
  • Detailed Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of 1-B-PP1 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

    • MTT Addition: Following treatment, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the cells.

    • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (media, MTT, and DMSO only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot % Viability against the log of the 1-B-PP1 concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Method 2: DNA Synthesis (BrdU Incorporation Assay)
  • Principle: This assay directly measures DNA synthesis, a hallmark of cell proliferation. BrdU (5-bromo-2'-deoxyuridine) is a synthetic analog of thymidine. When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14] Incorporated BrdU is then detected using a specific anti-BrdU antibody, typically conjugated to an enzyme for colorimetric or fluorescent detection.[15] This provides a more direct measure of proliferation than metabolic assays.

  • Visualizing the BrdU Assay Principle:

Cell Proliferating Cell (in S-Phase) BrdU BrdU Labeling Reagent Cell->BrdU Incubate with DNA Newly Synthesized DNA with incorporated BrdU BrdU->DNA Incorporates into Fixation Fixation & Denaturation DNA->Fixation Process Antibody Anti-BrdU Antibody (Fluorophore- or Enzyme-linked) Fixation->Antibody Add Detection Signal Detection (Fluorescence or Colorimetric) Antibody->Detection Measure

Caption: Workflow for detecting cell proliferation via BrdU incorporation.

  • Detailed Protocol (Immunofluorescence-based):

    • Cell Seeding & Treatment: Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible 96-well plate. Treat with 1-B-PP1 and vehicle control for the desired duration (e.g., 24 hours).

    • BrdU Labeling: Prepare a 10 µM BrdU labeling solution in fresh culture medium. Remove the treatment medium and add the BrdU solution to each well. Incubate for 1-4 hours at 37°C. The incubation time depends on the cell cycle length.[13]

    • Fixation: Remove the BrdU solution and wash cells twice with PBS. Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • DNA Denaturation: This step is critical to expose the incorporated BrdU.[15] Wash twice with PBS. Add 2 M HCl to each well and incubate for 30 minutes at room temperature.[14]

    • Neutralization: Carefully aspirate the HCl and immediately wash three times with PBS to neutralize.

    • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Primary Antibody: Incubate with an anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Imaging: Wash three times with PBS and mount coverslips or image the plate directly using a fluorescence microscope.

  • Data Analysis:

    • Capture images from multiple random fields for each condition.

    • Quantify the total number of cells (DAPI-positive nuclei) and the number of proliferating cells (BrdU-positive nuclei).

    • Calculate the proliferation index:

      • % Proliferation Index = (Number of BrdU-positive cells / Total number of cells) * 100

    • Compare the proliferation index between vehicle-treated and 1-B-PP1-treated groups.

Section 4: Protocols for Mechanistic Insights

Once an anti-proliferative effect is confirmed, the next step is to understand the underlying mechanism: is 1-B-PP1 stopping the cell cycle (cytostatic) or is it killing the cells (cytotoxic)?

Method 3: Cell Cycle Analysis
  • Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), is used to stain the cells.[16] The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in S-phase, actively synthesizing DNA, have an intermediate amount.[17] Treatment with an anti-proliferative agent often results in an accumulation of cells in a specific phase, known as cell cycle arrest.[18]

  • Detailed Protocol:

    • Cell Seeding & Treatment: Seed cells in 6-well plates to obtain a sufficient number of cells (approx. 1-2 million per sample). Treat with 1-B-PP1 and vehicle for 24-48 hours.

    • Cell Harvesting: For adherent cells, collect both the floating cells (which may be apoptotic) and the attached cells (harvested using trypsin). Combine them to ensure all populations are analyzed. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This fixes and permeabilizes the cells.

    • Storage: Cells can be stored in ethanol at -20°C for up to several weeks.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and prevent its non-specific staining.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Data Analysis:

    • Generate a histogram of cell count versus PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Look for a significant increase in the percentage of cells in one phase in the 1-B-PP1-treated samples compared to the vehicle control, which indicates cell cycle arrest. A peak appearing to the left of G1 (sub-G1) often represents apoptotic cells with fragmented DNA.[16]

Method 4: Apoptosis Assay (Annexin V/PI Staining)
  • Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when labeled with a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[20]

  • Visualizing the Outcomes:

Cell Population Analysis via Annexin V / PI Staining cluster_0 Flow Cytometry Quadrants Q3 Q3: Healthy (Annexin V-, PI-) Q4 Q4: Early Apoptotic (Annexin V+, PI-) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+, PI+) Q1 Q1: Necrotic/Debris (Annexin V-, PI+)

Caption: Quadrant analysis of cells stained with Annexin V and Propidium Iodide (PI).

  • Detailed Protocol:

    • Cell Seeding & Treatment: Follow the same procedure as for cell cycle analysis (Method 3, Step 1).

    • Cell Harvesting: Collect all cells (floating and adherent) and wash once with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Add fluorescently-labeled Annexin V (e.g., 5 µL) and PI solution (e.g., 5 µL) to 100 µL of the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer. It is critical to analyze samples promptly as apoptosis is a dynamic process.

  • Data Analysis:

    • Create a dot plot of PI fluorescence versus Annexin V fluorescence.

    • Set up quadrants based on unstained and single-stained controls.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[21]

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells or nuclear debris.

    • A significant increase in the Annexin V+ populations upon 1-B-PP1 treatment indicates the compound induces apoptosis. If cell numbers decrease (from MTT/BrdU assays) without a significant increase in apoptosis, the effect is likely primarily cytostatic (cell cycle arrest).

References

  • BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.
  • BrdU staining and BrdU assay protocol. Abcam. [URL: https://www.abcam.com/protocols/brdu-staining-and-brdu-assay-protocol]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [URL: https://bio-protocol.org/e198]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • BrdU Staining Protocol. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/brdu-staining-protocol.htm]
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • BrdU Cell Proliferation Assay 200 Tests. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/cba098]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [URL: https://www.reactionbiology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4499321/]
  • Novel compounds with antiproliferative activity against imatinib-resistant cell lines. American Association for Cancer Research. [URL: https://aacrjournals.
  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057585/]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
  • Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2812196/]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395982/]
  • Design and Use of Analog‐Sensitive Protein Kinases. Shokat Lab. [URL: https://shokatlab.ucsf.edu/sites/shokatlab.ucsf.edu/files/2020-02/Design%20and%20Use%20of%20Analog-Sensitive%20Protein%20Kinases.pdf]
  • The effect of PP-1 (A) and PP-2 (B) on the cell cycle distribution of B16F0 cells. ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-PP-1-A-and-PP-2-B-on-the-cell-cycle-distribution-of-B16F0-cells-The_fig2_359145800]
  • Protein phosphatase 1. Wikipedia. [URL: https://en.wikipedia.
  • PP1 - Tyrosine kinase inhibitor. STEMCELL Technologies. [URL: https://www.stemcell.com/products/pp1]
  • Apoptosis Assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/apoptosis-analysis/apoptosis-assays]
  • Cell cycle analysis. YouTube. [URL: https://www.youtube.
  • PP1. Cell Guidance Systems. [URL: https://www.cellgs.com/pp1.html]
  • The Kinase Inhibitor PP1 Blocks Tumorigenesis Induced by RET Oncogenes. American Association for Cancer Research. [URL: https://aacrjournals.org/cancerres/article/62/4/1077/68038/The-Kinase-Inhibitor-PP1-Blocks-Tumorigenesis]
  • Apoptosis Assays. Bio-Rad. [URL: https://www.bio-rad.com/en-us/category/apoptosis-assays?ID=M40O83I5Z88V]
  • Regulated targeting of protein phosphatase 1 to the outer kinetochore by KNL1 opposes Aurora B kinase. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3257563/]
  • The Logic and Design of Analog-Sensitive Kinases and Their Small Molecule Inhibitors. Shokat Lab. [URL: https://shokatlab.ucsf.edu/sites/shokatlab.ucsf.edu/files/2020-02/The%20Logic%20and%20Design%20of%20Analog-Sensitive%20Kinases%20and%20Their%20Small%20Molecule%20Inhibitors.pdf]
  • Analog-sensitive and other pharmacological methods for inhibiting kinases. ResearchGate. [URL: https://www.researchgate.net/figure/Analog-sensitive-and-other-pharmacological-methods-for-inhibiting-kinases-A-The_fig1_323282200]
  • Functions and therapeutic potential of protein phosphatase 1: Insights from mouse genetics. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S092544392100075X]
  • Role of protein phosphatase-1 inhibitor-1 in cardiac physiology and pathophysiology. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2828522/]
  • CytoSelect™ WST-1 Cell Proliferation Assay Reagent. Cell Biolabs. [URL: https://www.cellbiolabs.
  • Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. Nature Communications. [URL: https://www.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5468885/]
  • Analysis of Cell Cycle Position in Mammalian Cells. Journal of Visualized Experiments. [URL: https://www.jove.com/t/3491/analysis-of-cell-cycle-position-in-mammalian-cells]
  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK574100/]
  • Apoptosis – what assay should I use?. BMG Labtech. [URL: https://www.bmglabtech.
  • Cell Cycle-Specific Protein Phosphatase 1 (PP1) Substrates Identification Using Genetically Modified Cell Lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38165516/]
  • Targeting PP1. trinklelab. [URL: https://www.trinklelab.com/targeting-pp1]
  • A PP1/PP2A phosphatase relay controls mitotic progression. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948744/]
  • Structural Basis for Protein Phosphatase 1 Regulation and Specificity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4288583/]
  • Cell viability and proliferation measurement. Takara Bio. [URL: https://www.takarabio.

Sources

The Role of Pyrazolo[3,4-d]pyrimidine Derivatives in Signal Transduction Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry and signal transduction research. Its significance stems from its structural resemblance to the adenine base of ATP, allowing derivatives to competitively bind to the ATP-binding site of a wide array of protein kinases.[1][2][3] This mimicry enables the development of potent and selective inhibitors for various kinase families, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3] Alterations in kinase activity, such as hyperactivation or mutation, are known to drive the progression of numerous human cancers, making them prime targets for therapeutic intervention.[3]

This guide provides an in-depth look at the application of pyrazolo[3,4-d]pyrimidine derivatives in signal transduction research, with a focus on their use as kinase inhibitors. We will explore their mechanism of action, provide a detailed protocol for a kinase inhibition assay, and present data on the activity of representative compounds.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their inhibitory effect is through competitive inhibition of ATP binding to the kinase active site.[1][2] The fused nitrogen-containing heterocyclic ring system of the pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the purine ring of adenine.[3][4] This structural similarity allows these compounds to form key hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. These interactions effectively block the binding of ATP, thereby preventing the transfer of a phosphate group to substrate proteins and inhibiting downstream signaling.

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the tuning of selectivity and potency towards specific kinases.[1] This has led to the development of inhibitors targeting a range of kinases, including Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like c-Met and VEGFR.[1][5][6]

Below is a diagram illustrating the general mechanism of action of a pyrazolo[3,4-d]pyrimidine derivative targeting a protein kinase.

cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Kinase->Substrate Phosphorylates Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d] pyrimidine Derivative Inactive Kinase Inactive Kinase Pyrazolo[3,4-d]pyrimidine->Inactive Kinase Competitively binds Inactive Kinase->ATP Binding blocked

Caption: Competitive inhibition of a protein kinase by a pyrazolo[3,4-d]pyrimidine derivative.

Application in Signal Transduction Research: A Focus on Src Family Kinases

Src family kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[7] The deregulation of SFK activity has been implicated in the development and progression of various human cancers, including glioblastoma.[7][8][9] Consequently, SFKs represent a significant molecular target for cancer therapy.

Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent SFK inhibitors. For instance, SI221 has demonstrated a significant cytotoxic effect on glioblastoma cells without significantly affecting non-tumor cells.[8] Another derivative, Si306, has been shown to inhibit focal adhesion kinase (FAK), a downstream effector of Src, and suppress glioblastoma invasion.[10][11] These findings underscore the potential of pyrazolo[3,4-d]pyrimidine-based SFK inhibitors in cancer research and drug development.

The following diagram illustrates a simplified signaling pathway involving Src and its inhibition by a pyrazolo[3,4-d]pyrimidine derivative.

Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activates Downstream Signaling Downstream Signaling (e.g., FAK, MAPK) Src->Downstream Signaling Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Downstream Signaling->Cell Proliferation, Survival, Migration Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d] pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->Src Inhibits

Caption: Inhibition of the Src signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Quantitative Data: Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes the inhibitory activities of several pyrazolo[3,4-d]pyrimidine derivatives against various kinases, as reported in the literature. This data highlights the diverse range of targets for this class of compounds and their potential for selective inhibition.

CompoundTarget Kinase(s)IC50Cell Line(s)Reference
SI221 Src Family Kinases (SFKs)Not specifiedGlioblastoma cell lines[8]
Si306 Src, FAK, EGFRLow micromolarU87, U87-TxR, primary GBM cells[10][12]
pro-Si306 Src, FAK, EGFRNot specified (prodrug of Si306)U87, U87-TxR, primary GBM cells[10][11]
SI-388 Src, Abl, FynNot specified (most potent Src inhibitor in a library)Glioblastoma cellular models[9]
Compound 17 CDK20.19 µMCancer cell lines[1]
Compound 14 CDK2/cyclin A20.057 µMMCF-7, HCT-116, HepG-2[4][5]
Compound 12b VEGFR-20.04 µMMDA-MB-468, T-47D[6]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a common assay used to evaluate the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against a target kinase.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the procedure to determine the direct inhibitory activity of a compound against a specific kinase using a bioluminescent assay that measures the amount of ADP produced during the kinase reaction.

Rationale: The ADP-Glo™ Kinase Assay is a robust and sensitive method for quantifying kinase activity. It is a two-step process: first, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Materials:

  • Recombinant active kinase of interest (e.g., Src)

  • Kinase-specific substrate peptide

  • Pyrazolo[3,4-d]pyrimidine test compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Prepare Reagents Prepare serial dilutions of test compounds in DMSO Plate Setup Add test compounds, kinase, and substrate to wells Prepare Reagents->Plate Setup Initiate Reaction Add ATP to initiate kinase reaction Plate Setup->Initiate Reaction Incubate Incubate at room temperature (e.g., 60 minutes) Initiate Reaction->Incubate Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubate->Stop Reaction & Deplete ATP Incubate 1 Incubate for 40 minutes Stop Reaction & Deplete ATP->Incubate 1 Generate Luminescence Add Kinase Detection Reagent Incubate 1->Generate Luminescence Incubate 2 Incubate for 30-60 minutes Generate Luminescence->Incubate 2 Read Luminescence Measure luminescence with a plate reader Incubate 2->Read Luminescence

Caption: Experimental workflow for the in vitro ADP-Glo™ Kinase Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Assay Plate Setup:

    • In a white, opaque 96-well plate, add 2.5 µL of the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a background control.

    • Add 2.5 µL of a 2x kinase solution (containing the kinase and substrate peptide in kinase assay buffer) to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in kinase assay buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells without kinase) from all other readings.

    • Normalize the data by setting the negative control (DMSO only) to 100% activity and the no-kinase control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Self-Validation and Controls:

  • Positive Control: Include a known inhibitor of the target kinase to validate the assay performance.

  • Negative Control: DMSO-only wells represent 100% kinase activity.

  • Background Control: Wells without the kinase enzyme are essential to determine the background signal.

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

Pyrazolo[3,4-d]pyrimidine derivatives represent a powerful and versatile class of compounds for studying and targeting protein kinases in signal transduction research. Their ability to be chemically modified allows for the development of potent and selective inhibitors for a wide range of kinases involved in various diseases. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to effectively utilize these compounds in their experimental endeavors.

References

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (2025). Vertex AI Search.
  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. (2015). Journal of Cellular Biochemistry, 116(5), 856-863.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2020). Cancers, 12(6), 1570.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). BioWorld Science.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. Retrieved from

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2020). Cancers, 12(6), 1570.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Advances.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). European Journal of Medicinal Chemistry, 205, 112638.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents. (2023). ResearchGate.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PubMed Central.
  • Development of Pyrazolo[3,4-d]pyrimidines as Potent mTOR Inhibitors: Application Notes and Protocols. (2025). BenchChem.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central. Retrieved from

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (n.d.). PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). Vertex AI Search.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PubMed Central.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). PubMed Central.

Sources

Application Notes & Protocols for the Synthesis of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to adenine, a fundamental component of ATP.[1] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors for a wide array of protein kinases by targeting their ATP-binding sites.[2] The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

Specifically, analogs of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine have demonstrated significant potential as potent and selective inhibitors of Src family kinases (SFKs).[3] SFKs are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, survival, and migration. Their aberrant activation is implicated in the progression and metastasis of various solid tumors, including glioblastoma and medulloblastoma.[2][3] The development of novel SFK inhibitors is therefore a highly active area of research in oncology.

The substituents at the N-1 and C-3 positions of the pyrazolo[3,4-d]pyrimidine core are critical for modulating potency and selectivity. The bulky tert-butyl group at the N-1 position often enhances selectivity by sterically hindering binding to kinases with smaller ATP-binding pockets.[4] The benzyl group at the C-3 position, and its analogs, can be tailored to exploit specific hydrophobic and aromatic interactions within the kinase active site, thereby fine-tuning the inhibitor's affinity and pharmacological profile.

These application notes provide a comprehensive guide to the synthesis of this compound, a representative analog of this important class of kinase inhibitors. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to facilitate adaptation for the synthesis of other analogs.

Synthetic Strategy: A Two-Step Approach to the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of this compound is most efficiently achieved through a two-step process, starting from readily available precursors. This strategy involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.

Step 1: Synthesis of the Key Intermediate: 5-Amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carbonitrile

The initial and most critical step is the formation of the substituted pyrazole core. This is accomplished via a condensation reaction between a β-ketonitrile and tert-butylhydrazine. The choice of the β-ketonitrile is dictated by the desired substituent at the C-3 position of the final product. For the target molecule, 2-benzyl-3-oxobutanenitrile would be the ideal starting material. However, a more general and adaptable approach involves the use of more readily available starting materials.

Step 2: Cyclization to Form the Pyrazolo[3,4-d]pyrimidine Ring

The second step involves the cyclization of the 5-amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carbonitrile intermediate to form the fused pyrimidine ring. This is typically achieved by heating the pyrazole intermediate with a one-carbon synthon, such as formamide or formamidine acetate.[5] This reaction proceeds via an initial condensation followed by an intramolecular cyclization to yield the final 4-aminopyrazolo[3,4-d]pyrimidine product.

Below is a graphical representation of the overall synthetic workflow:

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Pyrimidine Annulation Start Phenylacetonitrile & Acetonitrile Intermediate_A α-Phenylacetylacetonitrile (β-Ketonitrile) Start->Intermediate_A Base-catalyzed condensation Intermediate_B 5-Amino-1-tert-butyl-3-benzyl- 1H-pyrazole-4-carbonitrile Intermediate_A->Intermediate_B Condensation/ Cyclization Reagent_A tert-Butylhydrazine (e.g., hydrochloride salt with base) Reagent_A->Intermediate_B Final_Product 4-Amino-1-tert-butyl-3-benzyl- pyrazolo[3,4-d]pyrimidine Intermediate_B->Final_Product Cyclization (Heat) Reagent_B Formamide or Formamidine Acetate Reagent_B->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carbonitrile (Intermediate B)

This protocol is adapted from established procedures for the synthesis of similar 5-aminopyrazoles.[6][7]

  • Materials:

    • α-Phenylacetylacetonitrile (1.0 eq)

    • tert-Butylhydrazine hydrochloride (1.1 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous ethanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at room temperature, add α-phenylacetylacetonitrile (1.0 eq) dropwise.

    • Stir the resulting mixture for 30 minutes at room temperature.

    • Add tert-butylhydrazine hydrochloride (1.1 eq) in one portion.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the title compound as a solid.

  • Expected Outcome: A white to off-white solid. The yield and purity should be assessed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the well-established cyclization of o-aminonitriles with formamide or its equivalents.[5]

  • Materials:

    • 5-Amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carbonitrile (1.0 eq)

    • Formamide

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 5-amino-1-tert-butyl-3-benzyl-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide.

    • Heat the mixture to 180-190 °C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • Add water to the cooled mixture to precipitate more of the product.

    • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Expected Outcome: A crystalline solid. The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its melting point determined.

Data Presentation and Characterization

The successful synthesis of the target compound and its key intermediate should be confirmed by a suite of analytical techniques. Below is a table summarizing the expected analytical data for a representative analog, 4-Amino-1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine.[8]

CompoundMolecular FormulaMolecular WeightMelting Point (°C)¹H NMR (CDCl₃) δ (ppm)
4-Amino-1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine C₁₇H₂₁N₅295.38190-1928.35 (s, 1H), 7.55 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 5.60 (br s, 2H), 2.40 (s, 3H), 1.75 (s, 9H)
4-Amino-1-tert-butyl-3-(3-methylbenzyl)pyrazolo[3,4-d]pyrimidine C₁₇H₂₁N₅295.38Not availableData for this specific isomer is not readily available in the provided search results, but would be expected to show characteristic signals for the tert-butyl group (singlet, ~1.7 ppm), the benzyl CH₂ (singlet, ~4.1 ppm), the pyrimidine C6-H (singlet, ~8.3 ppm), the amino group (broad singlet), and the aromatic protons of the 3-methylbenzyl group.[9]

Troubleshooting and Scientific Rationale

  • Low Yield in Pyrazole Synthesis: The condensation reaction is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used. The choice of base and reaction temperature may also need optimization depending on the specific β-ketonitrile used.

  • Incomplete Cyclization: The cyclization to the pyrazolo[3,4-d]pyrimidine requires high temperatures. Ensure the reaction is heated sufficiently and for an adequate duration. The use of formamidine acetate in a high-boiling solvent like 2-methoxyethanol can be an alternative to neat formamide and may proceed at lower temperatures (around 100-120 °C).[5]

  • Purification Challenges: The final product may contain residual formamide. Thorough washing and recrystallization are crucial. If the product is still impure, column chromatography on silica gel or alumina may be necessary.

The logic behind this synthetic design is rooted in the principles of heterocyclic chemistry. The construction of the pyrazole ring from a 1,3-dicarbonyl equivalent (the β-ketonitrile) and a hydrazine is a classic and highly reliable method. The subsequent annulation of the pyrimidine ring from the ortho-aminonitrile functionality of the pyrazole is also a well-established transformation, often referred to as a Dimroth rearrangement when starting from a different precursor but following a similar cyclization logic.

Conclusion

The protocols outlined in these application notes provide a robust and scientifically sound methodology for the synthesis of this compound and its analogs. By understanding the underlying chemical principles and the biological importance of this scaffold, researchers can effectively synthesize and explore new chemical entities for the development of novel kinase inhibitors.

References

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195-206. [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • [No specific author found]. (2023, July 31). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Clarivate. [Link]

  • Di Cunto, F., et al. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular Physiology, 226(11), 2991-2999. [Link]

  • Robins, R. K. (1981). Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine. U.S.
  • Cole, D. C., et al. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters, 14(15), 3906-3908. [Link]

  • [No specific author found]. (n.d.). Synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine amine derivative (11) that was used as starting material for the synthesis of the novel library. ResearchGate. [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 2957-2968. [Link]

  • Radi, M., et al. (2011). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Current Organic Chemistry, 15(20), 3746-3757. [Link]

  • Al-Adiwish, W. M., et al. (2009). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 14(5), 1826-1833. [Link]

  • Kiyani, H., et al. (2018). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • Ghasemzadeh, M. A., & Dinarvand, M. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(30), 19323-19335. [Link]

  • Wang, C., et al. (2022). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. ChemistrySelect, 7(28). [Link]

  • Ghasemzadeh, M. A., & Dinarvand, M. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(2), 940-953. [Link]

  • Ghasemzadeh, M. A., & Dinarvand, M. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(30), 19323-19335. [Link]

  • Ghasemzadeh, M. A., & Dinarvand, M. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(2), 940-953. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Al-Mousawi, S. M., et al. (2018). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2018(4), M1021. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.

Introduction

This compound is a potent kinase inhibitor belonging to the pyrazolopyrimidine class of compounds, which are widely used in biomedical research and drug discovery.[1][2] Dimethyl sulfoxide (DMSO) is the solvent of choice for dissolving and storing many small molecule inhibitors due to its excellent solubilizing properties.[3] However, the long-term stability of these compounds in DMSO can be a concern, potentially impacting experimental reproducibility and the accuracy of SAR (Structure-Activity Relationship) studies.[4][5] This guide will address the key stability considerations for this compound in DMSO, offering practical advice to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in DMSO?

A1: Several factors can influence the stability of your compound in DMSO solution:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[4][6] Water can act as a reactant in hydrolytic degradation pathways. Studies have shown that the presence of water is a more significant factor in compound degradation than oxygen.[7]

  • Storage Temperature: While freezing DMSO stock solutions is a common practice, temperature fluctuations and repeated freeze-thaw cycles can introduce issues.[8] Room temperature storage is generally not recommended for long-term stability, with studies showing significant compound loss over time.[9][10][11]

  • Light Exposure: Although not as commonly discussed as water and temperature, exposure to UV or even ambient light can initiate photochemical degradation of sensitive compounds.

  • DMSO Quality: The purity of the DMSO used is critical. Impurities or degradation products within the solvent can react with the dissolved compound.

  • Compound Concentration: While less studied, very high concentrations could potentially lead to aggregation or precipitation over time, which may be mistaken for degradation.

Q2: What is the recommended method for long-term storage of this compound in DMSO?

A2: For long-term storage, it is recommended to store the compound as a solid at -20°C.[12][13] If a DMSO stock solution is necessary for your workflow, the following best practices should be followed:

  • Use anhydrous DMSO: Start with a fresh, high-purity, anhydrous grade of DMSO to minimize water content.[6]

  • Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[13][14]

  • Storage Temperature: Store the DMSO aliquots at -20°C or, for even greater stability, at -80°C.[13]

  • Inert Atmosphere: For highly sensitive compounds, overlaying the aliquot with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.

Q3: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

A3: While there is no specific data for this exact compound, general studies on diverse compound libraries suggest that minimizing freeze-thaw cycles is crucial. One study on 320 compounds in 20 mM DMSO solution subjected them to 25 freeze-thaw cycles.[8] While many compounds remained stable, the risk of degradation increases with each cycle. As a best practice, it is advisable to limit freeze-thaw cycles to fewer than five. Creating single-use aliquots is the most effective way to circumvent this issue entirely.[14]

Q4: Can this compound precipitate out of DMSO solution? If so, how can I tell?

A4: Yes, precipitation can occur, especially with changes in temperature or if the initial concentration is close to the solubility limit.[5][15] Visual inspection is the first step. Look for any particulate matter or cloudiness in the solution. It is recommended to bring the vial to room temperature and vortex thoroughly before use.[14] If you suspect precipitation, you can gently warm the solution (not exceeding 37°C) and sonicate to aid in redissolving the compound. However, be aware that some compounds can form supersaturated solutions that may precipitate upon further handling.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential stability issues with your this compound DMSO stock solutions.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

This could be a sign of compound degradation, leading to a lower effective concentration of the active molecule.

Troubleshooting Workflow

A Inconsistent/Low Bioactivity Observed B Prepare Fresh Stock Solution from Solid A->B C Re-run Key Experiment B->C D Activity Restored? C->D E_yes Yes D->E_yes F_no No D->F_no G Original stock is likely degraded. Discard and use fresh stock. Review storage and handling procedures. E_yes->G H Issue may not be compound stability. Investigate other experimental variables (e.g., assay conditions, cell health). F_no->H cluster_0 Potential Degradation Pathways A This compound (Parent Compound) B Oxidation e.g., N-oxide formation on pyrimidine or pyrazole ring A->B O2 (air), trace metals C Hydrolysis Potential cleavage of the amino group (requires harsh conditions or enzymatic activity) A->C H2O (moisture) D Photodegradation Ring modifications or cleavage upon UV exposure A->D Light (UV)

Caption: Potential degradation pathways for the compound.

Quantitative Data Summary

While specific stability data for this compound is not publicly available, the following table summarizes general findings from large-scale studies on compound stability in DMSO.

Storage ConditionTimeExpected Compound IntegritySource
Room Temperature3 months~92% of compounds stable[9][10][11]
Room Temperature1 year~52% of compounds stable[9][10][11]
4°C in 90% DMSO/10% water2 years~85% of compounds stable[10][16]
-15°C with 11 freeze-thaw cyclesN/ANo significant loss for most compounds[7]

Note: These are general statistics from large and diverse compound libraries and may not be directly representative of the stability of this compound. However, they highlight the importance of proper storage conditions.

Conclusion

Ensuring the stability of this compound in DMSO solutions is paramount for obtaining reliable and reproducible experimental data. By adhering to the best practices of using anhydrous DMSO, creating single-use aliquots, and storing them at -20°C or -80°C, researchers can significantly mitigate the risk of compound degradation. When in doubt, preparing a fresh stock solution from solid material is the most prudent course of action.

References

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4-Amino-1-tert-butyl-3-(3-bromobenzyl)pyrazolo[3,4-d]pyrimidine - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Stability of screening compounds in wet DMSO - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Brönsted Basicities of N-Heterocyclic Olefins in DMSO: An Effective Way to Evaluate the Stability of NHO-CO2 Adducts | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K. (n.d.). Retrieved January 15, 2026, from [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Retrieved January 15, 2026, from [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Thermal Stability, Polymorphism, and Spectroscopic Properties of 2. (n.d.). Retrieved January 15, 2026, from [Link]

  • Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4Halo8-quinolinols | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 1-B-PP1

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-B-PP1, a pyrazolopyrimidine (PP1) analog inhibitor. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues that can lead to inconsistent experimental results. By understanding the underlying principles of 1-B-PP1 and the analog-sensitive (AS) kinase system, you can enhance the reliability and reproducibility of your findings.

Introduction to 1-B-PP1 and Analog-Sensitive Kinase Technology

The analog-sensitive kinase technology is a powerful chemical-genetic tool that allows for the specific inhibition of a single engineered kinase in the presence of all other wild-type (WT) kinases within a cell or organism.[1][2][3] This is achieved by introducing a mutation in the ATP-binding pocket of the kinase of interest, typically replacing a bulky "gatekeeper" residue with a smaller one, such as glycine or alanine.[3][4] This modification creates an enlarged hydrophobic pocket that can accommodate a bulky, ATP-competitive inhibitor like 1-B-PP1, which is sterically hindered from binding to WT kinases.[1][3]

While this technology offers high specificity, inconsistencies in experimental outcomes can arise from various factors, including off-target effects, issues with compound stability and solubility, and suboptimal experimental design. This guide will address these challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am observing variable or no inhibition of my analog-sensitive (AS) kinase with 1-B-PP1. What are the potential causes?

This is a common issue that can stem from several factors, ranging from the inhibitor itself to the experimental system.

Potential Cause 1: 1-B-PP1 Degradation or Improper Storage

  • Explanation: Like many small molecules, 1-B-PP1 can degrade over time if not stored correctly. Repeated freeze-thaw cycles or exposure to light can compromise its activity.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure 1-B-PP1 is stored as a stock solution at -20°C or -80°C in a light-protected vial.

    • Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles.[5]

    • Perform a Quality Control Check: If you suspect degradation, test the compound on a well-characterized, highly sensitive AS-kinase as a positive control.

Potential Cause 2: Suboptimal Inhibitor Concentration

  • Explanation: The effective concentration of 1-B-PP1 can vary significantly between different AS-kinases and cell types. Using a concentration that is too low will result in incomplete inhibition, while an excessively high concentration can lead to off-target effects.[1]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate 1-B-PP1 across a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific AS-kinase.

    • Consult the Literature: Review publications that have used the same AS-kinase to find a validated concentration range.

Potential Cause 3: Incomplete Solubility in Assay Media

  • Explanation: 1-B-PP1 is a hydrophobic molecule and may not be fully soluble in aqueous cell culture media, especially at higher concentrations.[6] Precipitation of the compound will lead to a lower effective concentration.

  • Troubleshooting Steps:

    • Prepare a High-Concentration Stock in DMSO: Dissolve 1-B-PP1 powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[5]

    • Ensure Final DMSO Concentration is Low: When diluting the stock into your aqueous experimental buffer, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

    • Visually Inspect for Precipitation: Before adding to cells or lysates, visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh dilution or using a lower concentration.

Q2: I am concerned about potential off-target effects of 1-B-PP1 in my experiments. How can I identify and mitigate them?

While the AS-kinase system is designed for specificity, off-target effects can still occur, particularly at high inhibitor concentrations.[1][7][8]

Identifying Potential Off-Target Effects:

  • Explanation: Off-target effects arise when 1-B-PP1 inhibits WT kinases or other proteins in the cell.[7][9] This is more likely to occur with kinases that have a naturally smaller gatekeeper residue or at high concentrations of the inhibitor.[1]

  • Experimental Controls:

    • Wild-Type Control: Always include a parallel experiment with the corresponding wild-type (WT) cells or organism that do not express the AS-kinase. Any phenotype observed in the WT condition upon treatment with 1-B-PP1 is likely due to an off-target effect.

    • Rescue Experiment: If possible, express a version of your AS-kinase that is resistant to 1-B-PP1 (e.g., by reverting the gatekeeper mutation). If the phenotype is rescued in the presence of the inhibitor, it strongly suggests the effect is on-target.

    • Use a Structurally Different Inhibitor: If available, use another AS-kinase inhibitor with a different chemical scaffold to confirm that the observed phenotype is not specific to the 1-B-PP1 molecule itself.

Mitigating Off-Target Effects:

  • Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration of 1-B-PP1 that gives you maximal inhibition of your target to minimize the risk of off-target binding.

  • Perform Kinome-Wide Profiling: For in-depth studies, consider performing in vitro kinase profiling assays to screen 1-B-PP1 against a large panel of WT kinases to identify potential off-targets.[1]

Experimental Protocols

Protocol 1: Preparation of 1-B-PP1 Stock and Working Solutions

This protocol outlines the steps for preparing 1-B-PP1 solutions for use in cell culture experiments.

Materials:

  • 1-B-PP1 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare Stock Solution (10 mM):

    • Allow the 1-B-PP1 powder vial to come to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in your experiment does not exceed 0.1%.

Protocol 2: Validating On-Target Inhibition using a Western Blot

This protocol provides a method to confirm that 1-B-PP1 is inhibiting the phosphorylation of a known downstream substrate of your AS-kinase.

Materials:

  • Cells expressing your AS-kinase and a corresponding WT control cell line.

  • 1-B-PP1 working solutions.

  • Antibodies: primary antibody against the phosphorylated substrate, primary antibody against the total protein of the substrate, and a suitable secondary antibody.

  • Lysis buffer, SDS-PAGE gels, transfer buffer, and Western blot detection reagents.

Procedure:

  • Cell Treatment:

    • Plate both the AS-kinase expressing cells and WT control cells.

    • Treat the cells with a range of 1-B-PP1 concentrations (determined from your dose-response curve) and a vehicle control (DMSO) for the desired duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.

    • A decrease in the phosphorylated substrate signal in the AS-kinase expressing cells treated with 1-B-PP1, but not in the WT cells, confirms on-target inhibition.

Data Presentation

Table 1: Example Dose-Response Data for 1-B-PP1 against an Analog-Sensitive Kinase

1-B-PP1 Concentration (nM)% Kinase Activity (Mean ± SD)
0 (Vehicle)100 ± 5.2
195 ± 4.8
1075 ± 6.1
5052 ± 3.9
10025 ± 2.5
5008 ± 1.7
10005 ± 1.1

This table illustrates typical data from a dose-response experiment used to determine the IC50 of 1-B-PP1.

Visualizations

AS_Kinase_Inhibition cluster_WT Wild-Type (WT) Kinase cluster_AS Analog-Sensitive (AS) Kinase WT_Kinase WT Kinase (Bulky Gatekeeper) ATP_WT ATP WT_Kinase->ATP_WT Binds BPP1_WT 1-B-PP1 (Bulky Inhibitor) BPP1_WT->WT_Kinase Steric Hindrance (No Binding) AS_Kinase AS Kinase (Small Gatekeeper) ATP_AS ATP AS_Kinase->ATP_AS Binds BPP1_AS 1-B-PP1 (Bulky Inhibitor) BPP1_AS->AS_Kinase Binds & Inhibits

Caption: Mechanism of selective inhibition of analog-sensitive kinases by 1-B-PP1.

Troubleshooting_Workflow Start Inconsistent Results with 1-B-PP1 Check_Compound Check 1-B-PP1 Integrity (Storage, Aliquoting) Start->Check_Compound Check_Concentration Optimize Concentration (Dose-Response Curve) Start->Check_Concentration Check_Solubility Verify Solubility (DMSO Stock, Visual Inspection) Start->Check_Solubility On_Target_Validation Validate On-Target Effect (Phospho-Substrate Western Blot) Check_Compound->On_Target_Validation Check_Concentration->On_Target_Validation Check_Solubility->On_Target_Validation Check_Off_Target Investigate Off-Target Effects (WT Controls, Rescue Experiments) Resolved Consistent Results Check_Off_Target->Resolved On_Target_Validation->Check_Off_Target

Caption: A logical workflow for troubleshooting inconsistent results with 1-B-PP1.

References

  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1-Disrupting Peptides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Target engagement. (n.d.). The Chemical Probes Portal. Retrieved from [Link]

  • 1NM-PP1 Treatment of Mice Infected with Toxoplasma gondii. (n.d.). J-Stage. Retrieved from [Link]

  • Protein phosphatase 1. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). bioRxiv. Retrieved from [Link]

  • Does anyone has experience with troubleshooting inconsistent ELISA results? (2018). ResearchGate. Retrieved from [Link]

  • Structural Basis for Protein Phosphatase 1 Regulation and Specificity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026). LinkedIn. Retrieved from [Link]

  • Analog-sensitive and other pharmacological methods for inhibiting kinases. (n.d.). ResearchGate. Retrieved from [Link]

  • Functions and therapeutic potential of protein phosphatase 1: Insights from mouse genetics. (n.d.). ScienceDirect. Retrieved from [Link]

  • Target validation & engagement. (n.d.). Inoviem Scientific. Retrieved from [Link]

  • Role of protein phosphatase-1 inhibitor-1 in cardiac physiology and pathophysiology. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protein phosphatase 1 regulation by inhibitors and targeting subunits. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Regulated targeting of protein phosphatase 1 to the outer kinetochore by KNL1 opposes Aurora B kinase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • A protein phosphatase 1 specific phosphatase targeting peptide (PhosTAP) to identify the PP1 phosphatome. (n.d.). PNAS. Retrieved from [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Targeting PP1. (n.d.). trinklelab. Retrieved from [Link]

  • Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. (2023). ResearchGate. Retrieved from [Link]

  • Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1-Disrupting Peptides. (2019). PubMed. Retrieved from [Link]

  • Displacement affinity chromatography of protein phosphatase one (PP1) complexes. (2008). National Center for Biotechnology Information. Retrieved from [Link]

  • A strategy to disentangle direct and indirect effects on (de)phosphorylation by chemical modulators of the phosphatase PP1 in complex cellular contexts. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Off-target effects of MEK inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Thoughts on very inconsistent PCR results? (2018). Reddit. Retrieved from [Link]

  • PCR Troubleshooting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Analysis of the Isoforms of Protein Phosphatase 1 (PP1) Isoforms with Polyclonal Peptide Antibodies. (1998). Springer Nature Experiments. Retrieved from [Link]

  • PP1 and PP2A Use Opposite Phospho-dependencies to Control Distinct Processes at the Kinetochore. (2019). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 1-B-PP1 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 1-B-PP1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the optimization of 1-B-PP1 concentration in cell-based assays. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about the properties and use of 1-B-PP1.

Q1: What is 1-B-PP1 and how does it work?

A1: 1-B-PP1 is a pyrazolo[3,4-d]pyrimidine derivative that functions as an ATP-competitive kinase inhibitor.[1][2] It is specifically designed to be a selective inhibitor for engineered analog-sensitive (AS) kinases.[2][3] These AS-kinases have a mutated "gatekeeper" residue in their ATP-binding pocket, creating a space that allows 1-B-PP1 to bind with high affinity, an interaction that is sterically hindered in wild-type (WT) kinases.[2] This chemical-genetic approach allows for the highly specific inhibition of a single kinase within a cell, enabling the study of its specific functions.[1][3]

Q2: What is the recommended starting concentration for 1-B-PP1 in a cell-based assay?

A2: The optimal concentration of 1-B-PP1 is highly dependent on the specific AS-kinase, cell type, and assay conditions. A typical starting point for a dose-response experiment is a wide range of concentrations, often from 1 nM to 10 µM.[1] It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific system.[4][5]

Q3: What is the recommended solvent for preparing a 1-B-PP1 stock solution?

A3: 1-B-PP1 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution, for example, at a concentration of 10-25 mM.[3] It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

Q4: How stable is 1-B-PP1 in cell culture media at 37°C?

A4: The stability of 1-B-PP1 in cell culture media at 37°C can be influenced by the specific media components and pH.[7][8] For long-term experiments, it is advisable to assess the stability of 1-B-PP1 under your specific experimental conditions. This can be done by incubating the compound in media for the duration of the experiment and then testing its activity. For extended experiments, consider refreshing the media with a freshly prepared 1-B-PP1 solution.[6]

Q5: Can fetal bovine serum (FBS) affect the activity of 1-B-PP1?

A5: Yes, FBS can impact the effective concentration of 1-B-PP1. Serum proteins, like albumin, can bind to small molecules, potentially reducing their free concentration and bioavailability.[6] It is recommended to determine the optimal 1-B-PP1 concentration in media containing the same percentage of FBS that will be used in the final experiment.

Mechanism of Action: 1-B-PP1 and Analog-Sensitive Kinase

Mechanism of 1-B-PP1 Inhibition of an Analog-Sensitive Kinase cluster_WT Wild-Type (WT) Kinase cluster_AS Analog-Sensitive (AS) Kinase WT_Kinase WT Kinase (Bulky Gatekeeper) ATP_WT ATP WT_Kinase->ATP_WT Binds BPP1_WT 1-B-PP1 BPP1_WT->WT_Kinase Steric Hindrance (No Binding) AS_Kinase AS-Kinase (Small Gatekeeper) ATP_AS ATP AS_Kinase->ATP_AS Binds BPP1_AS 1-B-PP1 BPP1_AS->AS_Kinase Binds & Inhibits

Caption: 1-B-PP1 selectively inhibits analog-sensitive kinases due to a modified ATP-binding pocket.

Troubleshooting Guide

This guide provides solutions to common problems encountered when optimizing 1-B-PP1 concentration.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Cell plating inconsistency- Uneven compound distribution- Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before plating.- Mix the plate gently after adding 1-B-PP1.
No observable effect of 1-B-PP1, even at high concentrations - Inactive compound- Incorrect AS-kinase construct- Cell line is not sensitive- Compound degradation- Verify the identity and purity of the 1-B-PP1.- Sequence-verify the AS-kinase construct.- Confirm expression of the AS-kinase.- Test a fresh dilution of 1-B-PP1.
High level of cell death in all treated wells, including low concentrations - 1-B-PP1 cytotoxicity- DMSO toxicity- Perform a cytotoxicity assay to determine the toxic concentration range of 1-B-PP1.- Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).
Precipitate observed in the cell culture media - Poor solubility of 1-B-PP1 at the tested concentration- Visually inspect the media after adding 1-B-PP1 stock.- Prepare fresh dilutions for each experiment.- Consider using a lower starting concentration.
Inconsistent results between experiments - Variation in cell passage number or health- Different lots of 1-B-PP1, media, or serum- Fluctuation in incubator conditions- Use cells within a consistent passage number range.- Qualify new lots of reagents before use.- Ensure consistent incubator temperature and CO2 levels.

Experimental Protocols

Protocol 1: Determining the Optimal 1-B-PP1 Concentration via Dose-Response Curve

This protocol outlines the steps to determine the EC50 of 1-B-PP1 for a specific AS-kinase in a cell-based assay.

Materials:

  • Cells expressing the AS-kinase of interest

  • Wild-type (WT) cells (for control)

  • Complete cell culture medium

  • 1-B-PP1 stock solution (e.g., 10 mM in DMSO)

  • Assay plates (e.g., 96-well)

  • Assay-specific reagents (e.g., luciferase substrate, antibody)

  • Plate reader or other detection instrument

Procedure:

  • Cell Plating:

    • Harvest and count cells, then resuspend to the desired density in complete medium.

    • Plate the cells in a 96-well plate and incubate overnight to allow for attachment. Include wells for no-cell controls (media only).

  • Preparation of 1-B-PP1 Dilutions:

    • Perform a serial dilution of the 1-B-PP1 stock solution in complete medium to generate a range of concentrations. A 10-point, 3-fold dilution series starting from 10 µM is a good starting point.

    • Include a vehicle control (DMSO only) at the same final concentration as the highest 1-B-PP1 concentration.

  • Cell Treatment:

    • Remove the old medium from the cells and add the 1-B-PP1 dilutions.

    • Incubate the plate for the desired treatment duration.

  • Assay Readout:

    • Perform the specific assay to measure the biological response (e.g., cell viability, reporter gene expression, protein phosphorylation).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and no-cell control (0% activity).

    • Plot the normalized response versus the log of the 1-B-PP1 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9][10][11]

Protocol 2: Validating Target Engagement and Specificity

This protocol ensures that 1-B-PP1 is inhibiting the intended AS-kinase without significant off-target effects.[12]

Materials:

  • Cells expressing the AS-kinase

  • WT cells

  • 1-B-PP1 at a concentration near the determined EC50

  • Antibodies specific for the phosphorylated and total protein levels of a known downstream substrate of the AS-kinase

  • Lysis buffer

  • Reagents for Western blotting or ELISA

Procedure:

  • Cell Treatment:

    • Plate both AS-kinase expressing cells and WT cells.

    • Treat the cells with 1-B-PP1 (at 1x, 5x, and 10x the EC50) and a vehicle control.

  • Cell Lysis:

    • After the treatment period, wash the cells with cold PBS and lyse them.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Detection of Phosphorylation:

    • Analyze the phosphorylation status of the downstream substrate using Western blotting or ELISA.

  • Data Analysis:

    • A significant decrease in the phosphorylation of the substrate in the AS-kinase expressing cells treated with 1-B-PP1, but not in the WT cells, confirms on-target activity.[13]

    • The total protein levels of the substrate should remain unchanged.

Experimental Workflow for 1-B-PP1 Optimization

Workflow for Optimizing 1-B-PP1 Concentration cluster_prep Preparation cluster_dose Dose-Response cluster_validation Validation cluster_final Final Experiment Prep Prepare 1-B-PP1 Stock (e.g., 10 mM in DMSO) Dose_Response Perform Dose-Response Experiment (1 nM - 10 µM) Prep->Dose_Response Cell_Culture Culture AS-Kinase and WT Cells Cell_Culture->Dose_Response EC50 Determine EC50 Dose_Response->EC50 Cytotoxicity Assess Cytotoxicity (e.g., MTT or LDH assay) Cytotoxicity->EC50 Target_Engagement Validate Target Engagement (e.g., Western Blot for p-Substrate) EC50->Target_Engagement Specificity Confirm Specificity (Compare AS-Kinase vs. WT cells) EC50->Specificity Final_Exp Proceed with Optimized 1-B-PP1 Concentration Target_Engagement->Final_Exp Specificity->Final_Exp

Caption: A systematic workflow for determining and validating the optimal 1-B-PP1 concentration.

References

  • Shokat Lab. Design and Use of Analog‐Sensitive Protein Kinases. [Link]

  • Versele, M., Linskens, M., Van Eynde, A., & Beullens, M. (2018). Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1‐Disrupting Peptides. ChemBioChem, 19(14), 1489-1495. [Link]

  • Zhang, C., Kenski, D. M., Paul, M. K., Splittgerber, U., & Shokat, K. M. (2005). Structure-guided inhibitor design expands the scope of analog-sensitive kinase technology. Journal of the American Chemical Society, 127(42), 14621-14631. [Link]

  • Sugi, T., et al. (2010). Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step. Eukaryotic Cell, 9(6), 957-960. [Link]

  • Addie, M., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1040-1045. [Link]

  • O'Rourke, S. M., Herskowitz, I., & O'Shea, E. K. (2002). Analysis of Mitogen-Activated Protein Kinase Signaling Specificity in Response to Hyperosmotic Stress: Use of an Analog-Sensitive HOG1 Allele. Eukaryotic Cell, 1(2), 149-158. [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

  • Fardilha, M., et al. (2020). Functions and therapeutic potential of protein phosphatase 1: Insights from mouse genetics. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(1), 165572. [Link]

  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. [Link]

  • Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(3), e66. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. npj Systems Biology and Applications, 1, 15003. [Link]

  • Kim, J., et al. (2019). PP1 regulatory subunit NIPP1 regulates transcription of E2F1 target genes following DNA damage. The FASEB Journal, 33(10), 11336-11350. [Link]

  • Choy, M. S., et al. (2017). Structural Basis for Protein Phosphatase 1 Regulation and Specificity. Annual Review of Biophysics, 46, 273-298. [Link]

  • Srivistava, A., et al. (2022). The ribosomal RNA processing 1B:protein phosphatase 1 holoenzyme reveals non-canonical PP1 interaction motifs. Structure, 30(11), 1546-1557.e6. [Link]

  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. [Link]

  • Baugh, E. H., et al. (2024). ClinGen guidance for use of the PP1/BS4 co-segregation and PP4 phenotype specificity criteria for sequence variant pathogenicity classification. American Journal of Human Genetics, 111(1), 24-38. [Link]

  • Tan, J. S., & Park, S. B. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8821. [Link]

  • Lopez, M. S., & Shokat, K. M. (2014). The Logic and Design of Analog-Sensitive Kinases and Their Small Molecule Inhibitors. Methods in Enzymology, 548, 193-210. [Link]

  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. [Link]

  • Broad Institute. (2024). ClinGen guidance for use of the PP1/BS4 co-segregation and PP4 phenotype specificity criteria for sequence variant pathogenicity classification. [Link]

  • Karoulia, Z., et al. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Physiology, 8, 835. [Link]

  • Boakye, S. (2011). Experiment #1: Troubleshooting. Scribd. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? [Link]

  • Grattan, B. J., & DeCory, T. R. (2018). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Pharmaceutical and Biomedical Analysis, 161, 199-209. [Link]

  • Giráldez, S., & Tormo, J. L. (2017). Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response. DNA Repair, 56, 1-10. [Link]

  • Gokhale, A., et al. (2022). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. Cell Chemical Biology, 29(4), 596-610.e11. [Link]

  • Greengard, P., et al. (2000). Protein phosphatase 1 regulation by inhibitors and targeting subunits. Proceedings of the National Academy of Sciences, 97(22), 11984-11989. [Link]

  • Eto, M. (2009). Regulation of Cellular Protein Phosphatase-1 (PP1) by Phosphorylation of the CPI-17 Family, C-kinase-activated PP1 Inhibitors. Journal of Biological Chemistry, 284(51), 35273-35277. [Link]

  • Khattak, S., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]

  • Adhikari, S. N. R. (n.d.). 1 SOLUBILITY OF DRUGS. Seemanta Institute of Pharmaceutical Sciences. [Link]

  • Srivistava, A., et al. (2022). A protein phosphatase 1 specific phosphatase targeting peptide (PhosTAP) to identify the PP1 phosphatome. Proceedings of the National Academy of Sciences, 119(44), e2208942119. [Link]

  • Srivistava, A., et al. (2022). A protein phosphatase 1 specific phosphatase targeting peptide (PhosTAP) to identify the PP1 phosphatome. Proceedings of the National Academy of Sciences, 119(44), e2208942119. [Link]

  • Rebelo, S., et al. (2021). PP1, PP2A and PP2B Interplay in the Regulation of Sperm Motility: Lessons from Protein Phosphatase Inhibitors. International Journal of Molecular Sciences, 22(19), 10733. [Link]

  • Dette, H., & Titoff, C. (2017). Optimal experimental designs for dose–response studies with continuous endpoints. Statistics in Medicine, 36(2), 234-249. [Link]

  • Ellard, S., et al. (2020). ACGS Best Practice Guidelines for Variant Classification in Rare Disease 2020. Association for Clinical Genomic Science. [Link]

  • Tu, K., & Levin, D. (2018). Learning to Troubleshoot Experiments: Flipped Classroom Activities for PCR & Western Blot. The American Biology Teacher, 80(6), 448-453. [Link]

  • Al-Qahtani, A. A., et al. (2023). Discontinued BACE1 Inhibitors in Phase II/III Clinical Trials and AM-6494 (Preclinical) Towards Alzheimer's Disease Therapy: Repurposing Through Network Pharmacology and Molecular Docking Approach. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Testa, A., et al. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 144(1), 7-21. [Link]

  • Choy, M. S., et al. (2022). Subcellular distribution of PP1 isoforms in holoenzyme complexes. bioRxiv. [Link]

  • LFSC GR.11 Baseline Test Term 1 2025. (2025). Scribd. [Link]

  • Nootan College of Pharmacy. (n.d.). PHYSICAL PHARMACEUTICS-I. [Link]

Sources

Technical Support Center: Prevention of Pyrazolo[3,4-d]pyrimidine Precipitation in Experimental Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the precipitation of these compounds in experimental media. Our goal is to equip you with the knowledge to maintain compound solubility, ensure the reliability of your experimental data, and accelerate your research.

Introduction: The Solubility Challenge of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention, particularly as kinase inhibitors in cancer therapy.[1][2][3] Their scaffold is an isostere of adenine, allowing them to competitively bind to the ATP-binding sites of various kinases.[2][4] However, the structural modifications required for high potency often lead to poor aqueous solubility, a major hurdle in both in vitro assays and in vivo studies.[1][5][6] Precipitation in media can lead to inaccurate and irreproducible results, making it a critical issue to address.[7][8]

This guide will walk you through the common causes of precipitation and provide actionable solutions to keep your pyrazolo[3,4-d]pyrimidine compounds in solution.

Troubleshooting Guide: Addressing Precipitation Events

This section is formatted in a question-and-answer style to directly address common scenarios encountered during experimentation.

Q1: I've dissolved my pyrazolo[3,4-d]pyrimidine in DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer. Why is this happening and what should I do?

A1: This is a classic case of a "solvent shift" precipitation, a common issue with hydrophobic compounds. [9][10]

  • The "Why": Your compound is highly soluble in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when introduced to a predominantly aqueous environment.[8] This sudden change in solvent polarity causes the compound to "crash out" of the solution.[8]

  • Immediate Actions:

    • Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and vigorous mixing the moment you add the DMSO stock to the aqueous buffer to prevent localized high concentrations that trigger precipitation.[7]

    • Lower the Final Concentration: You may be exceeding the compound's kinetic solubility limit in your assay medium. Try testing a lower concentration range.

    • Sonication: Immediately after dilution, briefly sonicating the solution can help break up and redissolve fine precipitates, leading to a more homogenous mixture.[7]

Q2: My pyrazolo[3,4-d]pyrimidine compound seems to be precipitating over the course of a long-term cell culture experiment (24-72 hours). What factors could be at play?

A2: Time-dependent precipitation in cell culture media is often multifactorial, involving interactions with media components and environmental conditions.

  • Potential Causes:

    • Protein Binding and Depletion: If your media contains serum, the compound may initially be stabilized by binding to proteins like albumin. Over time, cellular uptake or non-specific binding to the culture vessel can deplete the bioavailable compound, leading to precipitation of the unbound fraction.

    • pH Shifts: Cellular metabolism can alter the pH of the culture medium. As pyrazolo[3,4-d]pyrimidines can have ionizable groups, a change in pH can significantly impact their solubility.

    • Temperature Fluctuations: Repeatedly moving plates between an incubator and a microscope stage can cause temperature shifts, which may reduce the solubility of some compounds.

    • Media Evaporation: Inadequately humidified incubators can lead to media evaporation, increasing the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.

  • Troubleshooting Steps:

    • Assess Solubility in Full Media: Determine the solubility of your compound in the complete cell culture medium, including serum, at the start and end of your experiment.

    • Control for pH: Use a buffered medium (e.g., HEPES) if significant pH changes are suspected. Monitor the media color (if it contains phenol red) as an indicator of pH shifts.

    • Minimize Environmental Changes: Limit the time that culture plates are outside of the incubator. Ensure the incubator has adequate humidity.[11]

Q3: I'm observing inconsistent results and lower than expected potency in my enzyme assays. Could this be related to solubility?

A3: Absolutely. Poor solubility is a primary reason for inaccurate and variable biological data. [7]

  • The "Why": If your compound is not fully dissolved, the actual concentration available to interact with the target enzyme is unknown and lower than the nominal concentration you calculated.[7] This leads to an underestimation of potency (e.g., a higher IC50 value).

  • Solutions:

    • Increase the Final DMSO Concentration (with caution): Slightly increasing the final DMSO percentage (e.g., from 0.5% to 1%) might keep the compound in solution. However, you must first create a DMSO tolerance curve for your specific assay, as DMSO can inhibit or denature enzymes at higher concentrations.[7]

    • Incorporate Excipients: Consider the use of solubilizing agents, known as excipients, in your assay buffer. These can significantly enhance the aqueous solubility of your compound.

FAQs: Proactive Strategies to Prevent Precipitation

This section provides answers to frequently asked questions about proactive measures to prevent precipitation.

What are the most effective formulation strategies to enhance the solubility of pyrazolo[3,4-d]pyrimidines?

Several strategies can be employed, ranging from simple solvent adjustments to more complex formulations:

  • Co-solvents: Using a mixture of solvents can improve solubility. For in vitro work, co-solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO, but always include vehicle controls.

  • pH Adjustment: If your pyrazolo[3,4-d]pyrimidine has an ionizable functional group, adjusting the pH of your buffer can significantly increase its solubility. For instance, a basic compound will be more soluble at a lower pH where it can be protonated.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[12] They can encapsulate hydrophobic molecules like pyrazolo[3,4-d]pyrimidines, forming an inclusion complex that is more water-soluble.[13][14] 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative that has been shown to improve the solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[13]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion, where the drug is molecularly dispersed within an inert polymer carrier, is a powerful technique.[4] This prevents the compound from forming a stable crystal lattice, which is difficult to dissolve.[4]

  • Prodrug Approach: Chemical modification of the parent compound to create a more soluble "prodrug" is a common strategy in drug development.[1][15] The prodrug is designed to be cleaved in vivo to release the active drug.[1][15]

How can I determine the maximum soluble concentration of my compound in a specific medium?

You can determine this experimentally through kinetic or thermodynamic solubility assays. A simple method is to prepare a series of dilutions of your compound in the target medium and visually inspect for precipitation after a set incubation time. For a more quantitative measure, you can use nephelometry, which measures turbidity.

Are there any "universal" solvents or formulations that work for all pyrazolo[3,4-d]pyrimidines?

Unfortunately, no. The optimal solubilization strategy is highly dependent on the specific chemical structure of your pyrazolo[3,4-d]pyrimidine derivative. A systematic approach, starting with simple methods like co-solvents and moving to more complex formulations like cyclodextrins, is recommended.

Experimental Protocols

Protocol 1: Basic Solubility Assessment Using Serial Dilution
  • Prepare a high-concentration stock solution of your pyrazolo[3,4-d]pyrimidine in 100% DMSO (e.g., 10 mM).

  • In a clear 96-well plate, perform a 2-fold serial dilution of your DMSO stock into your final aqueous assay buffer.

  • Incubate the plate under your experimental conditions (e.g., 37°C for 1 hour).

  • Visually inspect each well for signs of precipitation (cloudiness, crystals). A light microscope can be used for more sensitive detection.

  • The highest concentration that remains clear is your approximate kinetic solubility limit under those conditions.

Protocol 2: Enhancing Solubility with 2-Hydroxypropyl-β-cyclodextrin (HPβCD)
  • Prepare a stock solution of HPβCD in your aqueous assay buffer (e.g., 10-50 mM).

  • Prepare a high-concentration stock solution of your pyrazolo[3,4-d]pyrimidine in 100% DMSO.

  • Add the DMSO stock directly to the HPβCD-containing buffer while vortexing to ensure rapid mixing.

  • Allow the solution to equilibrate for at least 30 minutes before use.

  • Perform a solubility assessment as described in Protocol 1 to determine the new solubility limit.

Data Presentation

Solubilization Strategy Mechanism of Action Typical Fold Increase in Solubility Considerations
Co-solvents (e.g., Ethanol, PEG) Increases the polarity of the solvent mixture.2 - 10Potential for cellular toxicity; requires vehicle controls.
pH Adjustment Ionizes the compound, making it more polar.Variable; highly dependent on pKa.Can affect biological activity and cell health.
Cyclodextrins (e.g., HPβCD) Forms a water-soluble inclusion complex.[13][14]10 - 1000+[13]Can sometimes interfere with compound-target binding.
Amorphous Solid Dispersions Prevents crystallization, maintaining a higher energy, more soluble state.[4]10 - 500+Requires specialized formulation expertise.
Prodrugs Covalent modification with a hydrophilic moiety.[1]>1000Requires chemical synthesis; prodrug itself should be inactive.[1]

Visualizations

Precipitation_Troubleshooting_Workflow cluster_solutions Solutions start Precipitation Observed check_conc Is the final concentration too high? start->check_conc formulation Consider Formulation Strategies start->formulation Proactive Approach dilution_method Review Dilution Method check_conc->dilution_method No lower_conc Lower Concentration check_conc->lower_conc Yes media_interaction Investigate Media Interactions dilution_method->media_interaction serial_dilution Use Serial Dilution & Rapid Mixing dilution_method->serial_dilution sonicate Sonicate After Dilution dilution_method->sonicate use_excipients Use Excipients (e.g., Cyclodextrins) media_interaction->use_excipients adjust_ph Adjust pH media_interaction->adjust_ph formulation->use_excipients prodrug Prodrug Approach formulation->prodrug

Caption: A decision tree for troubleshooting pyrazolo[3,4-d]pyrimidine precipitation.

Cyclodextrin_Mechanism cluster_media Aqueous Media CD->Complex Forms Complex Drug Pyrazolo[3,4-d]pyrimidine (Poorly Soluble) Drug->Complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

References

  • Mologni, L., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1079-1083. [Link]

  • Schenone, S., et al. (2011). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 46(1), 343-349. [Link]

  • Taresco, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1259-1268. [Link]

  • ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2563. [Link]

  • Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics, 417(1-2), 156-161. [Link]

  • Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 67(20), 16295-16312. [Link]

  • ResearchGate. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide | Request PDF. [Link]

  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine. [Link]

  • Li, H., & Zhao, J. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ResearchGate. (n.d.). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(23), 14781-14795. [Link]

  • ResearchGate. (n.d.). Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation | Request PDF. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1045-1054. [Link]

  • El-Gendy, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2295-2317. [Link]

  • El Hage, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • El Hage, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • ResearchGate. (n.d.). Design strategy for the target pyrazolo[3,4-d]pyrimidines. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(6), 785. [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]

  • Radi, M., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]

  • Bitesize Bio. (2025). Top Tips for Troubleshooting In Vitro Transcription. [Link]

  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications. [Link]

  • ResearchGate. (2026). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. [Link]

  • El-Gendy, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2295-2317. [Link]

  • Fallacara, A. L., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 475-480. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

Sources

Technical Support Center: Prodrug Strategies for Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds holds immense promise, particularly as potent protein kinase inhibitors for oncology.[1][2][3] However, their therapeutic potential is often hampered by poor physicochemical properties, most notably low aqueous solubility.[1][4][5]

This technical center provides in-depth, experience-driven guidance in a question-and-answer format to address the common challenges and questions that arise during the design, synthesis, and evaluation of prodrugs for this important scaffold.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the application of prodrug strategies to the pyrazolo[3,4-d]pyrimidine core.

Q1: Why is a prodrug strategy essential for pyrazolo[3,4-d]pyrimidine kinase inhibitors?

A1: The pyrazolo[3,4-d]pyrimidine scaffold is an adenine isostere, enabling it to effectively bind to the ATP-binding site of many kinases.[6][7] To achieve high potency and selectivity, this core is typically decorated with hydrophobic moieties, which unfortunately leads to poor aqueous solubility. This low solubility creates significant hurdles in drug development, including:

  • Difficulties in formulation for both in vitro and in vivo studies.[4]

  • Inaccurate or irreproducible results in cell-based assays due to precipitation.[4]

  • Suboptimal pharmacokinetic (PK) properties , such as low oral bioavailability, which can prevent a promising compound from ever reaching clinical trials.[8]

A prodrug strategy is a well-established and highly effective method to overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) limitations by temporarily modifying the parent drug's structure.[4][8]

Q2: What is the most common and successful prodrug approach for this scaffold?

A2: The most widely validated strategy involves attaching a water-solubilizing promoiety to the parent molecule via a bioreversible linker. For 4-amino-substituted pyrazolo[3,4-d]pyrimidines, the most suitable attachment point is typically the secondary amine at the C-4 position.[4][5] A highly successful combination is the use of an O-alkyl carbamate linker to connect a solubilizing group, such as an N-methylpiperazino moiety .[4][5] This approach has been repeatedly shown to dramatically improve aqueous solubility and lead to favorable pharmacokinetic profiles.[1][2]

Q3: How does the O-alkyl carbamate linker function?

A3: The O-alkyl carbamate linker is designed to strike a crucial balance between chemical stability and biological lability. It is generally stable in aqueous solutions at physiological pH, preventing premature cleavage of the prodrug.[5] However, it is susceptible to enzymatic hydrolysis by esterases that are abundant in human plasma and tissues.[1] This enzymatic action cleaves the carbamate bond, releasing the active parent drug at the site of action while the promoiety is cleared.

Caption: General mechanism of prodrug activation.

Q4: What are the critical in vitro assays for evaluating a new pyrazolo[3,4-d]pyrimidine prodrug?

A4: A panel of ADME assays is required to validate the prodrug and compare its properties to the parent compound.[1] Key assays include:

  • Aqueous Solubility: To confirm that the primary objective of the prodrug strategy has been met.

  • Chemical Stability: Assessed in buffer (e.g., PBS pH 7.4) to ensure the prodrug doesn't degrade abiotically.[5]

  • Plasma Stability: To measure the rate of enzymatic conversion to the parent drug and determine the prodrug's half-life (t1/2).[4][5]

  • Permeability: Often assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across membranes like the gastrointestinal tract or blood-brain barrier.[1][5]

  • Metabolic Stability: Evaluated using Human Liver Microsomes (HLM) to see if the prodrug is a substrate for CYP enzymes.[1]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a "Problem - Probable Cause - Recommended Solution" format.

Synthesis & Stability Issues

Problem: My one-pot, two-step synthesis of the carbamate prodrug gives a very low yield (<20%).

  • Probable Cause 1: Incomplete formation of the carbamic-chloride intermediate. The reaction of the parent drug's secondary amine with triphosgene is a critical first step. Insufficient reaction time or suboptimal temperature can lead to unreacted starting material.

  • Probable Cause 2: Degradation of the intermediate. The carbamic-chloride intermediate is notoriously unstable and moisture-sensitive.[5] Any delay in adding the solubilizing alcohol or exposure to atmospheric moisture can cause it to degrade.

  • Recommended Solution:

    • Ensure the reaction is performed under strictly anhydrous conditions (e.g., dry solvents, inert atmosphere like nitrogen or argon).

    • Monitor the formation of the intermediate by TLC or LC-MS if possible.

    • Do not attempt to isolate the intermediate. Add the solubilizing alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol) directly to the reaction mixture as soon as the first step is complete.[9] This one-pot, two-step procedure is proven to increase yields compared to isolating the intermediate.[5]

Problem: My prodrug hydrolyzes rapidly in PBS buffer (pH 7.4) even without plasma. The half-life is less than an hour.

  • Probable Cause: The carbamate linker is too chemically labile. This can be due to the electronic properties of the pyrazolo[3,4-d]pyrimidine core or steric factors around the C-4 amine that favor intramolecular catalysis or direct hydrolysis.

  • Recommended Solution:

    • Modify the linker: Introduce steric bulk near the carbamate group. For example, using a branched alcohol in the synthesis instead of a linear one can shield the carbonyl group from nucleophilic attack by water.

    • Re-evaluate the attachment point: While the C-4 amine is common, investigate if other positions on the parent molecule (if available) could provide a more stable attachment point without compromising the parent drug's activity.

In Vitro Assay & Performance Issues

Problem: The prodrug has a very short half-life in human plasma (t1/2 < 30 min).

  • Probable Cause: Extremely rapid enzymatic hydrolysis. While conversion is desired, a half-life this short may lead to poor in vivo distribution, as the prodrug is cleared before it can reach the target tissue.[4]

  • Recommended Solution:

    • Increase Steric Hindrance: As with chemical instability, adding steric bulk near the carbamate linker can slow down the rate of enzymatic cleavage. Synthesize a small library of prodrugs with different linkers (e.g., varying the length or branching of the alkyl chain) to find a better balance.[1]

    • Consider Species Differences: If the ultimate goal is preclinical studies in mice, also measure the stability in murine plasma. Esterase activity can vary significantly between species, and a compound that is too labile in human plasma might be acceptable in mouse models.[2]

Problem: The prodrug is too stable in plasma (t1/2 > 8 hours).

  • Probable Cause: The carbamate linker is sterically hindered or electronically resistant to enzymatic hydrolysis. The prodrug may not release the active parent drug efficiently enough in vivo to achieve a therapeutic concentration.

  • Recommended Solution:

    • Reduce Steric Hindrance: Synthesize analogs with less bulky linkers. A systematic approach, removing or reducing bulky groups near the cleavage site, can help identify a linker with an optimal cleavage rate. A half-life of around 3 hours is often a good starting point for ensuring adequate in vivo distribution and drug release.[4]

Problem: The prodrug shows improved solubility, but its antiproliferative activity in a 24-hour cell assay is weaker than the parent drug.

  • Probable Cause 1: Insufficient intracellular conversion. The specific esterases present in plasma may not be sufficiently active or present in the cytoplasm of your chosen cell line. The prodrug itself is expected to be inactive against the kinase target.[4][8]

  • Probable Cause 2: Slower cellular uptake. The prodrug, while more water-soluble, may have different membrane transport characteristics than the parent drug.

  • Recommended Solution:

    • Perform a time-course experiment: Measure cytotoxicity at longer time points (e.g., 48 or 72 hours) to allow more time for intracellular conversion.

    • Conduct cellular uptake and hydrolysis studies: Use LC-MS to measure the intracellular concentrations of both the prodrug and the released parent drug over time. This will directly confirm if the prodrug is entering the cell and being converted.[1] Comparing the amount of parent drug released from the prodrug to the amount taken up after treatment with the free drug can be very informative.[1]

Part 3: Key Experimental Protocols & Data

This section provides validated, step-by-step methods for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine prodrugs.

Protocol 1: One-Pot, Two-Step Synthesis of a Carbamate Prodrug

This protocol is adapted from established procedures for synthesizing carbamate prodrugs of 4-amino-substituted pyrazolo[3,4-d]pyrimidines.[1][5][9]

  • Preparation: Dissolve the parent pyrazolo[3,4-d]pyrimidine derivative (1 equivalent) in an anhydrous solvent (e.g., dichloromethane, CH2Cl2) under an inert atmosphere (N2 or Ar).

  • Intermediate Formation: Add sodium bicarbonate (NaHCO3, ~3 equivalents). Cool the mixture to 0°C in an ice bath. Add a solution of triphosgene (0.5 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. The formation of the unstable carbamic-chloride intermediate can be monitored by TLC.

  • Prodrug Formation: In a separate flask, prepare a solution of the solubilizing alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol, 1.5 equivalents) in the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final prodrug.

Protocol 2: In Vitro Plasma Stability Assay

This assay determines the rate of conversion of the prodrug to the active drug in a biological matrix.

  • Stock Solutions: Prepare a 10 mM stock solution of the prodrug and the parent drug (as a reference standard) in DMSO.

  • Incubation Mixture: Pre-warm pooled human plasma (or other species of interest) to 37°C.

  • Initiation: Spike the prodrug stock solution into the pre-warmed plasma to achieve a final concentration of 1-10 µM (ensure the final DMSO concentration is <0.5%). Mix gently.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. This step also precipitates plasma proteins.

  • Sample Preparation: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

  • Calculation: Plot the natural logarithm of the remaining prodrug concentration versus time. The slope of the line (-k) can be used to calculate the half-life (t1/2 = 0.693 / k).

Caption: Workflow for pyrazolo[3,4-d]pyrimidine prodrug evaluation.

Data Presentation: Parent Drug vs. Prodrug

The success of a prodrug strategy is best illustrated by comparing key parameters side-by-side.

ParameterParent Drug (Typical)Prodrug (Target Profile)Rationale for Improvement
Aqueous Solubility < 1 µg/mL> 1 mg/mLThe primary goal; enables formulation and improves bioavailability.[2][4]
Plasma Half-life (tngcontent-ng-c3124257658="" class="ng-star-inserted">1/2) N/A1 - 5 hoursBalances stability for distribution with efficient release of the active drug.[4]
Permeability (PAMPA) Low to ModerateModerate to HighProdrugs can sometimes improve permeability in addition to solubility.[4]
Kinase Inhibition (ICngcontent-ng-c3124257658="" class="ng-star-inserted">50) Potent (e.g., < 100 nM)Inactive (> 10 µM)Confirms the prodrug is inactive until cleaved, reducing off-target effects.[4][8]
Cellular Activity (GI50) PotentPotent (may require longer incubation)Demonstrates effective cellular uptake and intracellular conversion.

References

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622-626. [Link]

  • Vignaroli, G., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]

  • Martini, R., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]

  • Dreassi, E., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. ACS Publications. [Link]

  • El-Damasy, A.K., et al. (2019). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]

  • Schenone, S., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(3), 829-837. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]

  • Vignaroli, G., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]

  • Ismail, N. S. M., et al. (2018). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Medicinal Chemistry, 10(15), 1845-1865. [Link]

  • Al-Omair, M. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 24(19), 15026. [Link]

  • Bioengineer.org. (2025). New Pyrazolo[3,4-d]pyrimidine Dual Inhibitors Target Cancer. Bioengineer.org. [Link]

  • Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 411-417. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed. [Link]

Sources

Technical Support Center: Formulation Strategies for Enhanced Bioavailability of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation of pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important class of molecules and to provide practical, field-proven solutions for enhancing their bioavailability.

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of potent kinase inhibitors and other therapeutics.[1][2][3] However, the very structural features that confer high target affinity—often hydrophobic moieties designed to fit into the ATP-binding pocket of kinases—frequently lead to poor aqueous solubility.[4] This low solubility is a significant hurdle, impeding reliable in vitro screening, complicating in vivo studies, and ultimately limiting oral bioavailability.[4][5]

This guide provides a structured, question-and-answer-based approach to troubleshooting common formulation issues, offering detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazolo[3,4-d]pyrimidine compounds consistently show low aqueous solubility?

A1: The pyrazolo[3,4-d]pyrimidine core is an adenine isostere, and to achieve high potency and selectivity as kinase inhibitors, it is often functionalized with hydrophobic groups.[4] These additions are critical for binding to the target protein but simultaneously increase the molecule's lipophilicity, leading to poor solubility in aqueous media. This is a common and expected challenge with this class of compounds.[5]

Q2: My compound has poor solubility. What are the primary formulation strategies I should consider to improve its bioavailability?

A2: The main goal is to increase the concentration of the drug in solution at the site of absorption. The three primary strategies to consider are:

  • Prodrug Synthesis: Chemically modifying the parent molecule to create a more soluble precursor that converts to the active drug in vivo.[1][6]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create a higher-energy, amorphous form that dissolves more readily.[7][8]

  • Nanoformulations: Encapsulating the drug in nanosized carriers like liposomes or albumin nanoparticles to improve its solubility and alter its pharmacokinetic profile.[5][6][9]

Q3: How can I quickly screen for promising formulation approaches without using large amounts of my compound?

A3: Miniaturized screening assays are highly effective for this purpose. For instance, a polymer-drug microarray can be created using an inkjet 2D printer to dispense nanoliter volumes of your compound and various polymers into a 96-well plate.[7][8][10] This allows for the rapid screening of numerous formulations to identify those that significantly enhance apparent water solubility using only micrograms of your active pharmaceutical ingredient (API).[7][8]

Troubleshooting Guide 1: The Prodrug Approach

Issue: My lead pyrazolo[3,4-d]pyrimidine is a potent inhibitor in vitro, but its poor solubility prevents me from achieving adequate exposure in animal models.

Solution: A prodrug strategy can be an effective way to transiently increase the aqueous solubility of your compound. A common and successful approach for this scaffold is the introduction of a water-solubilizing group via a linker that is cleaved in vivo.[1][4]

Experimental Protocol: Synthesis of a Carbamate-Linked N-methylpiperazine Prodrug

This protocol describes the synthesis of a more soluble prodrug by attaching an N-methylpiperazino group through an O-alkyl carbamate linker.[1][4]

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel, dissolve your parent pyrazolo[3,4-d]pyrimidine compound in an appropriate anhydrous solvent such as dichloromethane (CH2Cl2).

  • Carbamoyl Chloride Formation: Cool the solution in an ice bath and add triphosgene and sodium bicarbonate. Stir the mixture to form the carbamoyl chloride intermediate.

  • Linker Addition: Introduce the N-methylpiperazine group, which will react with the intermediate.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction mixture, perform an aqueous work-up, and purify the resulting prodrug using column chromatography.

  • Characterization: Confirm the structure of the purified prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Workflow for Prodrug Development and Validation

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment synthesis Synthesize Prodrug characterization Structural Confirmation (NMR, MS) synthesis->characterization solubility Aqueous Solubility Assay characterization->solubility Proceed if structure confirmed stability Plasma Stability Assay solubility->stability permeability PAMPA/Caco-2 Assay stability->permeability pk_study Pharmacokinetic Study permeability->pk_study Proceed if favorable profile efficacy Efficacy Model pk_study->efficacy

Caption: Workflow for pyrazolo[3,4-d]pyrimidine prodrug development.

Key Validation Assays for Prodrugs
Assay Purpose Expected Outcome for a Successful Prodrug
Aqueous Solubility To confirm an increase in solubility compared to the parent drug.A significant, quantifiable increase in solubility in aqueous buffers (e.g., PBS).
Plasma Stability To ensure the prodrug is stable enough to be absorbed but will convert to the active form.Moderate to good stability, with a measurable half-life that allows for systemic circulation before complete conversion.[1]
Permeability (e.g., PAMPA) To assess the passive diffusion of the prodrug across a membrane.Permeability may be altered; this needs to be balanced with the solubility gains.
In Vitro Hydrolysis To confirm the release of the active parent drug from the prodrug.The appearance of the parent compound over time when incubated in plasma or with specific enzymes.

Troubleshooting Guide 2: Nanoformulations

Issue: My pyrazolo[3,4-d]pyrimidine has very low oral bioavailability, potentially due to a combination of poor solubility and high first-pass metabolism.

Solution: Encapsulating your compound in a nanosystem, such as liposomes or albumin nanoparticles, can address both of these issues.[6] Nanoformulations can increase the apparent solubility of the drug and protect it from premature degradation in the gastrointestinal tract and liver.[5][6]

Experimental Protocol: Preparation of Drug-Loaded Liposomes

This protocol outlines the thin-film hydration method for preparing liposomes encapsulating a pyrazolo[3,4-d]pyrimidine derivative.

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve the lipids (e.g., DPPC, cholesterol, and DSPE-PEG2000) and your pyrazolo[3,4-d]pyrimidine compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the entrapment efficiency by lysing the liposomes with a suitable solvent and quantifying the drug content using HPLC.

Logical Flow for Nanosystem Formulation and Testing

G cluster_char Characterization compound Poorly Soluble Compound formulation Select Nanosystem (Liposomes, Albumin NPs) compound->formulation preparation Prepare Formulation formulation->preparation size_zeta Size, PDI, Zeta Potential (DLS) preparation->size_zeta entrapment Entrapment Efficiency (HPLC) size_zeta->entrapment stability Physical Stability entrapment->stability invitro_release In Vitro Release Study stability->invitro_release If stable invitro_cell In Vitro Cytotoxicity Assay invitro_release->invitro_cell invivo_pk In Vivo PK Study invitro_cell->invivo_pk If active

Caption: Decision-making workflow for nanosystem formulation.

Key Characterization Parameters for Nanoformulations
Parameter Method Significance Typical Target Values
Particle Size Dynamic Light Scattering (DLS)Affects in vivo distribution, cellular uptake, and clearance.100-200 nm for systemic delivery.[9]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Indicates the uniformity of the particle size distribution.< 0.3 for a homogenous population.
Zeta Potential Dynamic Light Scattering (DLS)Measures surface charge; predicts colloidal stability.High absolute values (e.g., > ±20 mV) suggest good stability.
Entrapment Efficiency (%) HPLCThe percentage of the initial drug that is successfully encapsulated.As high as possible to maximize drug loading.
In Vitro Drug Release Dialysis MethodPredicts the drug release profile in vivo.A sustained release profile is often desirable.[9]

By systematically applying these troubleshooting guides and validation protocols, researchers can overcome the bioavailability challenges inherent to the pyrazolo[3,4-d]pyrimidine class of compounds, paving the way for their successful preclinical and clinical development.

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information.[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information.[Link]

  • Water Solubility Enhancement of Pyrazolo[3, 4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. PubMed.[Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed.[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.[Link]

  • Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line. PubMed.[Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. National Center for Biotechnology Information.[Link]

  • Grand challenges in oral drug delivery. Frontiers.[Link]

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. National Center for Biotechnology Information.[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information.[Link]

Sources

Technical Support Center: Optimizing Incubation Time for 1-B-PP1 Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-B-PP1 in their experiments. This guide is designed to provide in-depth, practical advice to help you navigate the nuances of optimizing incubation time, a critical parameter for achieving reliable and reproducible results. As a selective inhibitor of analog-sensitive (AS) kinases, 1-B-PP1 is a powerful tool for dissecting cellular signaling pathways.[1] However, its efficacy is highly dependent on carefully controlled experimental conditions.

This resource is structured to address common challenges and questions in a direct, question-and-answer format, combining troubleshooting guides with frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and validity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is 1-B-PP1 and how does it work?

A1: 1-B-PP1 is a pyrazolopyrimidine (PP1) analog, a class of compounds initially identified as potent ATP-competitive inhibitors of Src family kinases.[1] Its utility as a research tool stems from a chemical genetics approach. Scientists engineer a protein kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine. This modification creates a unique pocket that can accommodate a bulky inhibitor like 1-B-PP1, which will not bind to wild-type (WT) kinases.[1][2] This allows for the highly specific inhibition of the engineered analog-sensitive (AS) kinase within a cellular context, minimizing off-target effects.[1][3]

Q2: What is a typical starting point for incubation time with 1-B-PP1?

A2: A common starting point for 1-B-PP1 incubation in cell culture experiments is between 15 to 60 minutes for observing effects on signaling pathways.[4] However, for longer-term assays, such as those measuring cell viability or proliferation, incubation times can extend from 24 to 72 hours .[5] The optimal time is highly dependent on several factors, including the specific AS-kinase being targeted, the cell type, and the biological process under investigation.[5][6] It is crucial to perform a time-course experiment to determine the most effective incubation period for your specific experimental model.[5]

Q3: How does incubation time influence the IC50 value of 1-B-PP1?

A3: The half-maximal inhibitory concentration (IC50) of 1-B-PP1 can be influenced by the incubation time. Generally, longer incubation periods may lead to lower IC50 values, as the inhibitor has more time to engage with its target and elicit a biological response.[5] It is essential to maintain a consistent incubation time across all experiments when determining and comparing IC50 values to ensure data reproducibility.[5][7] Always report the incubation time alongside the IC50 value.[5]

Q4: What concentration of 1-B-PP1 should I use?

A4: The effective concentration of 1-B-PP1 typically ranges from the low nanomolar to low micromolar range. For many AS-kinases, IC50 values are less than 100 nM.[1] It is best practice to perform a dose-response curve to determine the optimal concentration for your specific AS-kinase and cell line. Using the lowest effective concentration that produces the desired on-target effect helps to minimize potential off-target activities.[8] The Chemical Probes Portal is a valuable resource that often provides recommended maximum concentrations for cellular assays to avoid misleading results from off-target effects.[9]

Parameter Typical Range Considerations
Starting Concentration 1-10 µMPerform a dose-response curve to determine the optimal concentration.
Typical IC50 Range < 100 nMVaries depending on the specific AS-kinase.[1]
Maximum Recommended Concentration Check resources like the Chemical Probes Portal.[9]High concentrations can lead to off-target effects.[9][10]

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of 1-B-PP1.
Potential Cause Troubleshooting Steps
Insufficient Incubation Time The biological process you are studying may require a longer duration for the effects of kinase inhibition to become apparent. Solution: Perform a time-course experiment. For example, if you are assessing changes in protein phosphorylation, you might test short time points (e.g., 15, 30, 60 minutes).[4] For effects on cell phenotype or viability, extend the incubation to 24, 48, and 72 hours.[5][6]
Suboptimal Inhibitor Concentration The concentration of 1-B-PP1 may be too low to effectively inhibit the target AS-kinase. Solution: Conduct a dose-response experiment to determine the IC50 in your specific cellular system. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) to identify the effective range.
Inhibitor Instability or Degradation 1-B-PP1, like many small molecules, can degrade over time, especially in solution. Solution: Prepare fresh stock solutions of 1-B-PP1 in a suitable solvent like DMSO and store them properly, protected from light and at the recommended temperature (typically -20°C or -80°C).[8] Avoid repeated freeze-thaw cycles.
Low Target Kinase Expression or Activity The engineered AS-kinase may not be expressed at sufficient levels or may have low basal activity in your chosen cell line. Solution: Verify the expression and phosphorylation status (as a proxy for activity) of your target kinase using techniques like Western blotting.[8] If expression is low, consider using a different cell line or a method to induce higher expression.
Cell Culture Conditions Cell density and passage number can affect cellular responses to inhibitors.[8][11] Solution: Maintain consistent cell culture practices. Use cells with a low passage number and plate them at a consistent density for all experiments.
Issue 2: I am observing off-target effects.
Potential Cause Troubleshooting Steps
High Inhibitor Concentration Even selective inhibitors can exhibit off-target activity at high concentrations.[9][10] Solution: Use the lowest effective concentration of 1-B-PP1 determined from your dose-response curve.[8] Consult resources like the Chemical Probes Portal for recommended maximum concentrations.[9]
Inherent Promiscuity of the Compound While designed for specificity, 1-B-PP1 may still interact with a limited number of wild-type kinases, especially at higher concentrations.[1] Solution: Employ crucial controls. The most important control is to treat cells expressing the wild-type kinase with the same concentration of 1-B-PP1. No effect should be observed in these cells. Additionally, using a structurally unrelated inhibitor that targets the same AS-kinase can help confirm that the observed phenotype is due to on-target inhibition.[8]
"Retroactivity" in Signaling Pathways Inhibition of a target kinase can sometimes lead to unexpected upstream effects in interconnected signaling cascades.[12] Solution: This is a complex biological issue. Carefully map the known signaling pathway of your target kinase and consider measuring the activity of upstream components to detect any feedback loops.
Experimental Workflow: Optimizing 1-B-PP1 Incubation Time

Below is a generalized workflow for systematically determining the optimal incubation time for your 1-B-PP1 experiment.

G cluster_0 Phase 1: Initial Dose-Response cluster_1 Phase 2: Time-Course Experiment cluster_2 Phase 3: Validation A 1. Prepare Cell Culture (Consistent density & passage) B 2. Treat with 1-B-PP1 (Broad concentration range, e.g., 10nM - 10µM) A->B C 3. Incubate for a Standard Time (e.g., 1 hour for signaling, 24 hours for viability) B->C D 4. Assay Readout (e.g., Western Blot, MTT Assay) C->D E 5. Determine Approximate EC50 D->E G 7. Treat with 1-B-PP1 (Use EC50 concentration from Phase 1) E->G Inform Concentration F 6. Prepare Cell Culture F->G H 8. Incubate for Variable Durations (e.g., 15, 30, 60, 120 min or 24, 48, 72 h) G->H I 9. Assay Readout at Each Time Point H->I J 10. Identify Optimal Incubation Time (Time point with maximal desired effect) I->J K 11. Repeat Experiment (Optimal Time & Concentration) J->K Inform Conditions L 12. Include Controls (Wild-Type Kinase + 1-B-PP1, Vehicle Control) K->L M 13. Confirm On-Target Effect L->M

Sources

Validation & Comparative

A Comparative Guide to Src Kinase Inhibition: 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine and Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase Src is a pivotal player in signaling pathways that govern cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of two prominent Src inhibitors: the clinical powerhouse, dasatinib, and the research-focused class of pyrazolo[3,4-d]pyrimidines, exemplified by compounds such as 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine and its well-characterized analogs, PP1 and PP2.

We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies crucial for their evaluation, offering a robust framework for researchers navigating the selection and application of Src inhibitors in their work.

The Central Role of Src in Cellular Signaling

Src kinase is a proto-oncogene that, in its physiological state, plays a crucial role in regulating cell growth, division, migration, and survival.[1] Its activity is tightly controlled by phosphorylation and dephosphorylation at specific tyrosine residues.[1] However, in many cancers, Src is constitutively active, leading to the uncontrolled activation of downstream signaling cascades that promote tumorigenesis and metastasis.[2][3]

Diagram of the Canonical Src Signaling Pathway

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrins Integrins FAK FAK Integrins->FAK Activation Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Activation Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival Ras->Proliferation Ras->Migration PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis STAT3->Proliferation STAT3->Angiogenesis Kinase_Assay_Workflow Compound Prepare serial dilutions of inhibitor Reaction Incubate inhibitor with kinase and substrate Compound->Reaction Enzyme Prepare Src kinase and substrate solution Enzyme->Reaction ATP Initiate reaction with ATP Reaction->ATP Detection Measure kinase activity (e.g., luminescence) ATP->Detection Analysis Calculate IC50 values Detection->Analysis

Caption: In vitro kinase assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound or dasatinib) in DMSO.

    • Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, and a Src kinase substrate (e.g., a synthetic peptide).

    • Prepare a solution of purified, active Src kinase in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer.

  • Assay Procedure:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

    • Add the Src kinase and substrate solution to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using a commercial kit that couples ADP production to a detectable signal, such as luminescence.

  • Data Analysis:

    • Calculate the percentage of Src inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Src Phosphorylation

This cell-based assay assesses the ability of an inhibitor to block Src activation in a cellular context by measuring the phosphorylation of Src at its activating tyrosine residue (Tyr416).

Workflow for Western Blot Analysis

Western_Blot_Workflow Cell_Culture Culture cells and treat with inhibitor Lysis Lyse cells and quantify protein Cell_Culture->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific binding Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-p-Src) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

Caption: Western blot workflow for p-Src.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with high Src activity) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Src inhibitor or vehicle control for a specified time.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src or a housekeeping protein like GAPDH.

Cell Migration (Scratch) Assay

This assay evaluates the effect of Src inhibitors on the collective migration of a cell monolayer.

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate to create a confluent monolayer.

  • Creating the "Scratch":

    • Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Inhibitor Treatment and Imaging:

    • Wash the wells to remove detached cells and add fresh medium containing the Src inhibitor or vehicle control.

    • Image the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis:

    • Measure the width of the scratch at each time point.

    • Calculate the rate of wound closure for each condition to determine the effect of the inhibitor on cell migration.

Cell Invasion (Transwell) Assay

This assay assesses the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

Protocol:

  • Transwell Insert Preparation:

    • Coat the upper surface of a Transwell insert (a porous membrane in a well) with a layer of Matrigel, a reconstituted basement membrane.

  • Cell Seeding and Chemoattractant:

    • Seed cells in serum-free medium in the upper chamber of the Transwell insert.

    • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Inhibitor Treatment and Incubation:

    • Add the Src inhibitor or vehicle control to both the upper and lower chambers.

    • Incubate the plate to allow for cell invasion through the Matrigel and the porous membrane.

  • Quantification of Invasion:

    • After incubation, remove the non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Conclusion

Both dasatinib and the pyrazolo[3,4-d]pyrimidine class of compounds are effective inhibitors of Src kinase. Dasatinib's high potency and multi-targeted nature have established it as a valuable therapeutic agent. Conversely, the greater selectivity of pyrazolo[3,4-d]pyrimidines like PP1 and PP2 makes them indispensable tools for basic research aimed at dissecting the specific roles of Src signaling. The choice between these inhibitors will ultimately depend on the specific research question, with dasatinib being suitable for studies where broad kinase inhibition is desired or clinically relevant, and pyrazolo[3,4-d]pyrimidines being the preferred choice for targeted investigations of Src function. The experimental protocols outlined in this guide provide a solid foundation for the rigorous evaluation and comparison of these and other Src kinase inhibitors.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. The Journal of biological chemistry, 271(2), 695–701.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship for N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinylamino)-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
  • Sprycel (dasatinib)
  • Schenone, S., et al. (2008). New pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Molecular cancer therapeutics, 7(9), 2739–2750.
  • Tatton, L., et al. (2003). A new class of RET inhibitor. Journal of the National Cancer Institute, 95(8), 624–626.
  • Brandvold, K. R., et al. (2012). A new class of small molecule inhibitors of the c-Fms tyrosine kinase. Pharmaceuticals, 5(11), 1251-1269.
  • Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological research, 94, 9–25.
  • Lowell, C. A., & Soriano, P. (1996). Knockouts of Src-family kinases: stiff bones, wimpy T cells, and bad memories. Genes & development, 10(15), 1845–1857.
  • Johnson, F. M., et al. (2005). Dasatinib (BMS-354825) inhibits KIT and platelet-derived growth factor receptor beta in addition to BCR-ABL and Src family kinases. Cancer research, 65(21), 9903–9908.
  • Nam, S., et al. (2005). Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells. Cancer research, 65(20), 9185–9189.
  • Tokarski, J. S., et al. (2006). The structure of the Abl kinase domain in complex with the small molecule inhibitor BMS-354825. Cancer research, 66(11), 5790–5797.
  • Nautiyal, J., et al. (2009). Src inhibitor dasatinib inhibits growth of breast cancer cells by modulating EGFR signaling. Cancer letters, 283(2), 143–151.
  • Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399–401.
  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063.

Sources

A Comparative Guide to the Efficacy of Pyrazolo[3,4-d]pyrimidine Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors for a diverse range of protein kinases.[1] Its structural resemblance to the purine ring system allows it to effectively compete with ATP at the kinase hinge region, providing a robust foundation for the development of novel therapeutics, particularly in oncology.[2][3][4] This guide provides an in-depth, comparative analysis of the efficacy of prominent pyrazolo[3,4-d]pyrimidine-based inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of molecules.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine structure is an isostere of adenine, the nitrogenous base in ATP. This inherent mimicry allows molecules built upon this scaffold to bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[2][3] The versatility of this scaffold lies in the ability to modify its structure at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinase targets implicated in cancer progression.[4] These targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[2]

Comparative Efficacy of Key Pyrazolo[3,4-d]pyrimidine Inhibitors

This section compares the efficacy of several notable pyrazolo[3,4-d]pyrimidine inhibitors against their respective kinase targets and in cancer cell models. The data presented is a synthesis of publicly available preclinical and clinical findings.

Ibrutinib (Imbruvica®): A Covalent BTK Inhibitor

Ibrutinib is a first-in-class, FDA-approved Bruton's tyrosine kinase (BTK) inhibitor that utilizes the pyrazolo[3,4-d]pyrimidine scaffold.[3][4] It forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition.

Mechanism of Action: Ibrutinib's primary target, BTK, is a crucial component of the B-cell receptor signaling pathway, which is hyperactive in many B-cell malignancies. By inhibiting BTK, Ibrutinib disrupts downstream signaling, leading to decreased B-cell proliferation and survival.

Efficacy Data:

Assay Type Target/Cell Line Metric Value Reference
Biochemical AssayBTKIC507.95 nM[5]
Cell-Based AssayB-cell leukemia linesCytotoxicity (IC50)Low micromolar[5]
Derivatives Targeting EGFR and VEGFR

Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both EGFR and VEGFR, key drivers of tumor growth, proliferation, and angiogenesis.[2][6]

Mechanism of Action: These inhibitors typically act as ATP-competitive inhibitors of the EGFR and VEGFR tyrosine kinases, blocking downstream signaling pathways such as the MAPK and PI3K/Akt pathways. Some derivatives have shown efficacy against mutant forms of EGFR, such as EGFRT790M, which confers resistance to first-generation EGFR inhibitors.[6]

Efficacy Data for a Representative Dual EGFR/VEGFR Inhibitor (Compound 5i):

Assay Type Target Metric Value Reference
Biochemical AssayEGFRWTIC500.3 µM
Biochemical AssayVEGFR2IC507.60 µM
Cell-Based AssayMCF-7 (Breast Cancer)CytotoxicityPotent[6]
CDK Inhibitors for Cell Cycle Control

The pyrazolo[3,4-d]pyrimidine scaffold has also been successfully employed to develop inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[7] Dysregulation of CDK activity is a hallmark of many cancers.

Mechanism of Action: These inhibitors compete with ATP for binding to CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[8]

Efficacy Data for a Representative CDK2 Inhibitor (Compound 4):

Assay Type Target Metric Value Reference
Biochemical AssayCDK2IC500.67 µM[7]
Cell-Based Assay42 human cancer cell linesGrowth Inhibition53.19% to 99.39%[7]

Experimental Protocols for Efficacy Determination

The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine inhibitors.

Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]

Causality: The amount of ADP produced is directly proportional to the activity of the kinase. Inhibitors will reduce the amount of ADP generated.

Workflow Diagram:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent cluster_3 Step 4: Signal Measurement A Incubate kinase, substrate, ATP, and inhibitor (test compound) B Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP A->B Reaction proceeds C Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal B->C Incubate D Measure luminescence using a plate reader C->D Signal generation

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at its Km concentration.

  • Inhibitor Addition: Add serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor to the wells of a microplate. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Initiate Reaction: Add the kinase reaction mixture to the wells to start the reaction. Incubate at room temperature for a defined period (e.g., 1-2 hours).[9]

  • Terminate Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP and then use the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitor's potency.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[10]

Causality: A decrease in the number of viable cells following treatment with an inhibitor indicates cytotoxic or cytostatic effects.

Workflow Diagram:

G cluster_0 Step 1: Cell Seeding & Treatment cluster_1 Step 2: Incubation cluster_2 Step 3: Reagent Addition cluster_3 Step 4: Signal Measurement A Seed cancer cells in a microplate and treat with pyrazolo[3,4-d]pyrimidine inhibitor B Incubate for a specified duration (e.g., 48-72 hours) A->B Treatment period C Add CellTiter-Glo® Reagent to lyse cells and initiate the luminescent reaction B->C Cell lysis D Measure luminescence using a plate reader C->D Signal generation

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a period that allows for the observation of anti-proliferative effects (typically 48-72 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to the cell culture wells. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

  • Incubation and Measurement: Incubate for a short period to stabilize the luminescent signal, then measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after inhibitor treatment.

Causality: Inhibitors targeting cell cycle kinases like CDKs will cause cells to accumulate in a specific phase of the cell cycle, indicating cell cycle arrest.[8]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazolo[3,4-d]pyrimidine inhibitor at its IC50 concentration for various time points (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors for cancer therapy. The comparative efficacy data highlights the diverse range of oncogenic kinases that can be effectively targeted with derivatives of this versatile core structure. The successful clinical translation of Ibrutinib serves as a strong validation of this approach.

Future research will likely focus on the development of next-generation pyrazolo[3,4-d]pyrimidine inhibitors with improved selectivity profiles to minimize off-target effects and overcome mechanisms of drug resistance. Furthermore, the exploration of dual-target inhibitors based on this scaffold presents a promising strategy to simultaneously block multiple oncogenic pathways, potentially leading to more durable therapeutic responses.[6][11] The rigorous application of the described experimental protocols will be essential in identifying and characterizing these novel and more effective anticancer agents.

References

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Semantic Scholar. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. PubMed. [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]

  • Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. ResearchGate. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Semantic Scholar. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH. [Link]

  • Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

Sources

A Comparative Guide to Validating Src Kinase Inhibition: A Deep Dive into the Specificity of 1-NA-PP1

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, Src family kinases (SFKs) stand as pivotal regulators of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of Src activity is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4][5] Consequently, the rigorous validation of Src kinase inhibitors is a cornerstone of both basic research and drug development.

This guide provides an in-depth comparison of methodologies for validating the inhibitory effect of compounds on Src phosphorylation, with a special focus on the highly specific chemical genetics approach utilizing analog-sensitive (AS) kinases and the inhibitor 1-NA-PP1. While the query mentioned "1-B-PP1," our research indicates this is likely a typographical variation of the widely used pyrazolopyrimidine (PP) class of inhibitors, such as PP1 and its analogs, including 1-NA-PP1 and 1-NM-PP1.[6][7][8] We will compare this advanced technique with the use of traditional, broader-spectrum Src inhibitors like Dasatinib.

Understanding Src Activation and Inhibition

Src kinase activity is tightly regulated by phosphorylation. Autophosphorylation at Tyrosine 416 (Tyr416) within the activation loop is a key indicator of its active state.[9][10] Conversely, phosphorylation at Tyrosine 527 in the C-terminal tail by C-terminal Src kinase (Csk) maintains Src in an inactive conformation.[9] Therefore, a primary method for assessing the efficacy of a Src inhibitor is to measure the reduction in Tyr416 phosphorylation.

The Chemical Genetics Approach: Precision Targeting with Analog-Sensitive Src and 1-NA-PP1

A significant challenge in kinase inhibitor research is achieving specificity. Many inhibitors target the highly conserved ATP-binding pocket, leading to off-target effects. The chemical genetics approach elegantly circumvents this issue. It involves engineering the target kinase, in this case, Src, with a modified ATP-binding pocket that accommodates a bulky, synthetic ATP analog inhibitor that does not bind effectively to wild-type kinases.[11][12]

This "analog-sensitive" (AS) Src mutant, often created by mutating a "gatekeeper" residue to a smaller one (e.g., T338G in Src), creates a pocket that perfectly fits a modified PP1 analog like 1-NA-PP1 or 1-NM-PP1.[7][8] This pairing provides an exceptionally specific tool to probe the function of Src with minimal off-target effects.

A Comparative Look: 1-NA-PP1 vs. Traditional Inhibitors

Feature1-NA-PP1 (with AS-Src)Dasatinib (Traditional Inhibitor)
Mechanism of Action Binds to the engineered ATP pocket of analog-sensitive Src, highly specific.[7][11]ATP-competitive inhibitor of multiple kinases, including Src and Bcr-Abl.[13][14]
Specificity Very high for the engineered AS-Src, minimal off-target effects on other kinases.[12]Broader spectrum, inhibits multiple Src family kinases and other kinases.[13][14]
Cellular Context Requires expression of the engineered AS-Src mutant in the cellular system.Can be used directly in cells expressing wild-type Src.
Application Ideal for precise elucidation of Src-specific signaling pathways and validating downstream effects with high confidence.Used in a wider range of preclinical and clinical settings, including cancer therapy.[3][4]
Potency (IC50) Potent for AS-kinases (low nM range), but very weak for wild-type kinases.[8]Highly potent for Src and other target kinases (sub-nanomolar to low nanomolar range).[13]

Experimental Validation: A Step-by-Step Protocol Using Western Blotting

The most common and reliable method to validate the inhibitory effect on Src phosphorylation is Western blotting. This technique allows for the specific detection and quantification of phosphorylated Src (p-Src Tyr416) relative to the total amount of Src protein.

Protocol: Validating 1-NA-PP1 Inhibition of AS-Src Phosphorylation

1. Cell Culture and Treatment:

  • Culture cells expressing the analog-sensitive Src mutant (e.g., HEK293T cells transfected with a plasmid encoding Src T338G).
  • Seed cells at an appropriate density and allow them to adhere overnight.
  • Treat the cells with varying concentrations of 1-NA-PP1 (e.g., 0, 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
  • As a positive control for Src activation, you can stimulate the cells with a known activator like epidermal growth factor (EGF) or fetal bovine serum (FBS), if applicable to your cell system.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for the Western blot.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE) and separate the proteins by electrophoresis.[15]
  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
  • Incubate the membrane with a primary antibody specific for phosphorylated Src at Tyr416 (anti-p-Src Tyr416) overnight at 4°C.
  • Wash the membrane several times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
  • To normalize for protein loading, strip the membrane and re-probe it with a primary antibody against total Src.
  • Quantify the band intensities using densitometry software. The inhibitory effect is determined by the ratio of p-Src to total Src, which should decrease with increasing concentrations of 1-NA-PP1.[17]

Visualizing the Concepts

Src Signaling Pathway and Inhibition

Src_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (p-Tyr527) RTK->Src_inactive Activation Signals Integrin Integrin Integrin->Src_inactive Activation Signals Src_active Active Src (p-Tyr416) Src_inactive->Src_active Autophosphorylation at Tyr416 Src_active->Src_inactive Csk (p-Tyr527) Downstream Downstream Signaling (Proliferation, Migration, etc.) Src_active->Downstream NA_PP1 1-NA-PP1 NA_PP1->Src_active Inhibits (AS-Src) Dasatinib Dasatinib Dasatinib->Src_active Inhibits Western_Blot_Workflow A Cell Culture (with AS-Src) B Treatment with 1-NA-PP1 (Dose-Response) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Western Transfer (PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Data Analysis (p-Src / Total Src Ratio) G->H

Caption: Western blot workflow for inhibitor validation.

Conclusion and Future Perspectives

Validating the inhibitory effect of compounds on Src phosphorylation is a critical step in both understanding fundamental cell biology and developing novel therapeutics. While traditional inhibitors like Dasatinib are valuable tools and approved drugs, the chemical genetics approach using analog-sensitive kinases and specific inhibitors like 1-NA-PP1 offers unparalleled specificity for dissecting the precise roles of Src. The detailed Western blotting protocol provided here serves as a robust framework for researchers to reliably assess the efficacy of their chosen inhibitors. As kinase inhibitor development continues to evolve, these rigorous validation methodologies will remain essential for ensuring the accuracy and impact of scientific findings.

References

  • Schematic diagram of Src intracellular signaling pathway and various... - ResearchGate. [Link]

  • Src signaling pathways and function. Binding of ligands to the... - ResearchGate. [Link]

  • Schematic diagram illustrating the c-Src signaling pathway assessed... - ResearchGate. [Link]

  • Src protein–tyrosine kinase structure and regulation - LSU School of Medicine. [Link]

  • Full article: Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein - Taylor & Francis Online. [Link]

  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - NIH. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. [Link]

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - NIH. [Link]

  • An analog sensitive allele permits rapid and reversible chemical inhibition of PKC-3 activity in C. elegans - NIH. [Link]

  • What are SRC inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - NIH. [Link]

  • The Src-family tyrosine kinase inhibitor PP1 interferes with the activation of ribosomal protein S6 kinases - PMC - NIH. [Link]

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - Frontiers. [Link]

  • The Src-selective Kinase Inhibitor PP1 Also Inhibits Kit and Bcr-Abl Tyrosine Kinases. [Link]

  • Src family-selective tyrosine kinase inhibitor, PP1, inhibits both Fc epsilonRI- and Thy-1-mediated activation of rat basophilic leukemia cells - PubMed. [Link]

  • Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step - PMC - NIH. [Link]

  • Src Kinase Inhibitor Market And Pipeline Insights 2023. [Link]

  • Pharmacological inhibition of Src kinase protects against acute kidney injury in a murine model of renal ischemia/reperfusion - PMC - PubMed Central. [Link]

  • Analog-sensitive and other pharmacological methods for inhibiting... | Download Scientific Diagram - ResearchGate. [Link]

  • PP1 inhibits Src phosphorylation in the kidney of mice after I/R... - ResearchGate. [Link]

Sources

A Researcher's Guide to Rigorous Control Experiments for 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and implementing robust control experiments when studying the biological effects of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine. As a potent inhibitor of tyrosine kinases, particularly those in the Src family, meticulous experimental design is paramount to ensure the validity and reproducibility of your findings. This document will delve into the rationale behind essential controls, offer comparative analyses with alternative inhibitors, and provide detailed protocols for both biochemical and cell-based assays.

The Imperative of Controls in Kinase Inhibitor Research

This compound, a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, is known to act as an ATP-competitive inhibitor.[2][3] This mechanism, common to many kinase inhibitors, involves binding to the ATP pocket of the kinase, preventing the transfer of a phosphate group to its substrate. The conserved nature of the ATP-binding site across the human kinome underscores the potential for off-target interactions.[1][4] Consequently, the control experiments outlined in this guide are designed to address the key questions of target engagement, specificity, and cellular context.

Biochemical Validation: Isolating the Inhibitor-Target Interaction

Biochemical assays are the foundational step in characterizing a kinase inhibitor's activity.[5] They provide a direct measure of the inhibitor's ability to modulate the enzymatic activity of its purified target kinase in a controlled, cell-free environment.

Essential Biochemical Controls

A comprehensive biochemical investigation of this compound should include the following controls:

  • No Inhibitor Control (Vehicle Control): This is the baseline for 100% kinase activity. The kinase reaction is performed in the presence of the vehicle (typically DMSO) used to dissolve the inhibitor. This control accounts for any effects of the solvent on the assay.[6]

  • No Enzyme Control: This reaction mixture contains all components except the kinase. It serves to determine the background signal in the assay, ensuring that the measured activity is indeed a result of enzymatic action.

  • No Substrate Control: This control, containing the enzyme and ATP but lacking the substrate, helps to assess any autophosphorylation of the kinase that might contribute to the signal.

  • Positive Control Inhibitor: A well-characterized inhibitor with a known potency for the target kinase should be included. For Src family kinases, compounds like Dasatinib or PP2 can serve as excellent positive controls.[6] This validates that the assay is sensitive to inhibition and provides a benchmark for comparing the potency of the test compound.

  • Inactive Structural Analog (Negative Control): If available, an inactive analog of this compound that is structurally similar but does not inhibit the target kinase is an ideal negative control. This helps to rule out non-specific effects of the chemical scaffold.

Comparative Analysis: Benchmarking Against Alternatives

To understand the unique properties of this compound, it is beneficial to compare its activity against other known Src family kinase inhibitors.

InhibitorTarget ProfileMechanism of ActionReported IC50 (Src)
This compound Src family kinasesATP-competitiveVaries by specific Src family member
Dasatinib Multi-kinase (including Src, Abl, c-Kit)ATP-competitive<1 nM
PP2 Src family kinases (Lck, Fyn)ATP-competitive4-5 nM
Staurosporine Broad-spectrum kinase inhibitorATP-competitive~6 nM

Note: IC50 values are approximate and can vary depending on the assay conditions.

This comparative approach allows for a nuanced understanding of the test compound's potency and selectivity profile.

Experimental Workflow: In Vitro Kinase Assay

The following is a generalized protocol for an in vitro kinase assay. Specific details may vary depending on the assay format (e.g., radiometric, fluorescence-based, luminescence-based).[5][7][8][9][10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents: - Kinase Buffer - Purified Kinase - Substrate - ATP - Test Compound - Control Inhibitors P2 Prepare Serial Dilutions of Inhibitors P1->P2 A1 Dispense Kinase, Substrate, and Inhibitor/Vehicle to Plate P2->A1 A2 Initiate Reaction by adding ATP A1->A2 A3 Incubate at Optimal Temperature A2->A3 A4 Stop Reaction A3->A4 D1 Add Detection Reagent A4->D1 D2 Measure Signal (e.g., Luminescence, Fluorescence) D1->D2 D3 Data Analysis: - Subtract Background - Normalize to Vehicle Control - Plot Dose-Response Curve - Calculate IC50 D2->D3 G cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Lysate Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis C1 Seed Cells C2 Treat with Inhibitor, Vehicle, or Controls C1->C2 C3 Incubate for Defined Time Period C2->C3 L1 Wash and Lyse Cells C3->L1 L2 Determine Protein Concentration L1->L2 W1 SDS-PAGE L2->W1 W2 Protein Transfer to Membrane W1->W2 W3 Blocking W2->W3 W4 Primary Antibody Incubation (p-Substrate, Total Substrate, Loading Control) W3->W4 W5 Secondary Antibody Incubation W4->W5 W6 Signal Detection W5->W6 A1 Densitometry Analysis W6->A1 A2 Normalize p-Substrate to Total Substrate and Loading Control A1->A2

Caption: Workflow for assessing target inhibition via Western blotting.

In Vivo Studies: Evaluating Efficacy and Pharmacodynamics

For preclinical and clinical development, it is essential to evaluate the inhibitor's activity in a whole-organism context. [11]In vivo studies are critical for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of the compound.

Essential In Vivo Controls
  • Vehicle Control Group: A cohort of animals that receives only the vehicle used to formulate the inhibitor. This group serves as the baseline for all physiological and pathological measurements.

  • Positive Control Treatment Group: A group of animals treated with a compound known to be effective in the specific animal model. This validates the responsiveness of the model.

  • Untreated Control Group: In some cases, an untreated group may be included to assess the natural progression of the disease or condition being studied.

Pharmacodynamic Readouts

To confirm target engagement in vivo, it is crucial to measure the inhibition of the target kinase in tumor or surrogate tissues. This can be achieved by collecting tissue samples at various time points after drug administration and performing Western blotting or immunohistochemistry for the phosphorylated and total forms of the target or its downstream substrates.

Conclusion

The study of this compound as a tyrosine kinase inhibitor requires a multi-faceted approach to experimental design, with a strong emphasis on rigorous controls. By systematically validating the inhibitor's activity from the purified enzyme to the cellular and in vivo context, researchers can build a robust and compelling case for its mechanism of action and potential therapeutic applications. The principles and protocols outlined in this guide provide a solid foundation for achieving the highest standards of scientific integrity in your research.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Benchchem. (n.d.). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. Benchchem.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-1-tert-butyl-3-(3-methylbenzyl)pyrazolo[3,4-d]pyrimidine. Santa Cruz Biotechnology.
  • MCE. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
  • Biomol. (n.d.). 4-Amino-1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine. Biomol.
  • AssayQuant. (n.d.). SRC Kinase Activity Assays. AssayQuant.
  • PubChem. (n.d.). 4-Amino-1-tert-butyl-3-(3-bromobenzyl)pyrazolo[3,4-d]pyrimidine.
  • Sigma-Aldrich. (n.d.). c-Src Kinase Inhibitor Screening Kit. Sigma-Aldrich.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Promega Corporation. (n.d.). SRC Kinase Assay.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • BellBrook Labs. (n.d.). SRC Kinase Assay. BellBrook Labs.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. Santa Cruz Biotechnology.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-21.
  • Gillies, S. D., et al. (1990). Biological activity and in vivo clearance of antitumor antibody/cytokine fusion proteins.
  • Mendel, D. B., et al. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 9(1), 327-337.
  • Wirth, T., et al. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Beilstein Journal of Organic Chemistry, 21, 1-13.
  • Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. International Journal of Molecular Sciences, 22(16), 8758.
  • Ghorab, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 1-20.

Sources

Introduction: The Central Role and Challenge of Src Family Kinases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-B-PP1 and Other Src Family Kinase Inhibitors for Cellular Signaling Research

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that act as critical signaling hubs in virtually all eukaryotic cells. This family, which includes Src, Lck, Fyn, and Lyn, among others, regulates a vast array of cellular processes, including proliferation, survival, migration, and differentiation. Given their central role, aberrant SFK activity is implicated in numerous diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention and tools for basic research.

However, the high degree of structural conservation in the ATP-binding pocket across the nine SFK members—and indeed, across the entire human kinome—presents a significant challenge. Most small-molecule inhibitors that target this pocket struggle to achieve high selectivity, leading to off-target effects that can confound experimental results and cause toxicity in clinical settings. This guide provides a comparative analysis of various SFK inhibitors, with a special focus on the chemical-genetic tool 1-B-PP1, contrasting its unique mechanism with that of traditional, broadly active inhibitors.

1-B-PP1: A Chemical-Genetic Tool for Unparalleled Specificity

The challenge of off-target effects spurred the development of a "bump-and-hole" chemical-genetic strategy. This elegant approach allows for the highly specific inhibition of a single target kinase, sidestepping the limitations of conventional inhibitors.

The "Bump-and-Hole" Mechanism

The specificity of 1-B-PP1 (1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is not inherent to the molecule itself but is engineered into the system. The strategy involves two key components:

  • The "Hole" Kinase: A bulky "gatekeeper" residue in the ATP-binding pocket of the target kinase is mutated to a smaller amino acid, typically glycine or alanine. This creates a novel hydrophobic pocket that is not present in wild-type (WT) kinases.

  • The "Bumpy" Inhibitor: 1-B-PP1 is a pyrazolopyrimidine derivative with a bulky tert-butyl group (the "bump"). This modification prevents it from binding effectively to the ATP pocket of WT kinases, which lack the engineered space to accommodate it. However, it fits perfectly into the engineered "hole" of the mutant kinase, allowing for potent and highly selective inhibition.

This approach transforms a broadly active inhibitor scaffold into a precision tool, enabling researchers to dissect the function of a single kinase with confidence that the observed phenotype is not due to off-target inhibition.

cluster_0 Wild-Type Kinase cluster_1 Engineered 'Hole' Kinase WT_Kinase ATP Pocket Bulky Gatekeeper (e.g., Threonine) Binding_WT Steric Hindrance NO BINDING WT_Kinase:gate->Binding_WT 1BPP1_WT 1-B-PP1 ('Bumpy') 1BPP1_WT->WT_Kinase:gate Mutant_Kinase ATP Pocket Small Gatekeeper (e.g., Glycine) Binding_Mutant Specific Binding POTENT INHIBITION Mutant_Kinase:gate->Binding_Mutant 1BPP1_Mutant 1-B-PP1 ('Bumpy') 1BPP1_Mutant->Mutant_Kinase:gate

Caption: The "Bump-and-Hole" strategy. 1-B-PP1 is sterically hindered from binding to wild-type kinases but binds with high affinity to a mutant kinase with an engineered "hole" in its active site.

A Survey of Conventional Src Family Kinase Inhibitors

Before the advent of chemical genetics, researchers relied on a range of small molecules that, while effective, exhibit much broader selectivity profiles.

  • PP1 and PP2: These pyrazolopyrimidine compounds were among the first potent SFK inhibitors identified. They are ATP-competitive and widely used in research to probe SFK function. However, they are known to inhibit other kinases, including Abl, Kit, and EGFR, which can complicate data interpretation.

  • SU6656: This compound features a distinct indolin-2-one scaffold and was initially reported to be a selective inhibitor of Src family kinases. While it has proven to be a valuable tool, subsequent profiling revealed inhibitory activity against other kinases like Aurora kinase and Janus kinase 2 (JAK2).

  • Saracatinib (AZD0530): A potent, dual Src/Abl kinase inhibitor that has been evaluated in numerous clinical trials for cancer. Its dual-specificity makes it useful for studying cancers where both Src and Abl signaling are dysregulated, but less ideal for dissecting the specific contribution of SFKs alone.

  • Dasatinib (BMS-354825): A highly potent, multi-targeted inhibitor of several kinases, including BCR-Abl, Src family kinases, c-Kit, and PDGFR. It is an FDA-approved drug for chronic myeloid leukemia (CML). Its power in the clinic comes from its broad activity, but this same property limits its utility as a specific probe for SFK signaling in a laboratory setting.

  • Bosutinib (SKI-606): Another clinically approved dual Src/Abl inhibitor used for the treatment of CML. It demonstrates potent inhibition of Src, Abl, and several other tyrosine kinases but is notably less active against Kit and PDGFR compared to Dasatinib.

Head-to-Head Comparison: Selectivity and Potency

The primary differentiator among these inhibitors is their selectivity profile. While 1-B-PP1 achieves its specificity through genetic engineering, the others rely on chemical interactions with the wild-type kinase active site. The table below summarizes their inhibitory potency (IC50) against a selection of kinases.

InhibitorPrimary Target(s)Src (IC50)Lck (IC50)Abl (IC50)KDR/VEGFR2 (IC50)Notes
1-B-PP1 Engineered "Hole" Kinase>50 µM (WT)>10 µM (WT)>50 µM>10 µMExceptionally selective for the mutant kinase (typically low nM IC50). Data shown is for wild-type kinases.
PP2 SFKs4 nM5 nM>10 µM39 nMPotent SFK inhibitor but also hits other kinases like KDR.
SU6656 SFKs20 nM130 nM>10 µM2.4 µMGood SFK inhibitor but has off-targets like JAK2 and Aurora kinases.
Saracatinib Src, Abl2.7 nM13 nM30 nM1.9 µMPotent dual Src/Abl inhibitor.
Dasatinib Multi-kinase0.55 nM1.1 nM<1 nM8 nMHighly potent but very broad-spectrum inhibitor.

Note: IC50 values are compiled from various sources and can differ based on assay conditions. The values provided are for comparative purposes.

Experimental Protocols for Inhibitor Validation

To rigorously assess the efficacy and specificity of an SFK inhibitor in your own system, a combination of in vitro and cellular assays is essential.

Protocol 1: Cellular Assay for SFK Inhibition via Western Blot

This protocol allows for the direct visualization of an inhibitor's effect on the SFK signaling pathway within a cellular context. The autophosphorylation of Src at tyrosine 416 (pY416) is a hallmark of its activation.

Objective: To determine the effective concentration of an SFK inhibitor by measuring the reduction in Src pY416 levels in treated cells.

Methodology:

  • Cell Culture & Seeding: Plate your cells of interest (e.g., HeLa, A431) in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium.

  • Inhibitor Treatment: Prepare a dose-response curve for your chosen inhibitor (e.g., 1-B-PP1, PP2, Saracatinib) in the appropriate medium. A typical range would be from 10 nM to 10 µM. Treat the cells for 1-2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Src (Y416) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

cluster_workflow Western Blot Workflow for Inhibitor Validation A 1. Seed & Grow Cells B 2. Treat with Inhibitor (Dose Response) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to Membrane D->E F 6. Antibody Incubation (p-Src, Total Src, GAPDH) E->F G 7. Imaging & Analysis F->G

Caption: A streamlined workflow for assessing SFK inhibitor efficacy in cells using Western blot analysis.

Choosing the Right Inhibitor for Your Experiment

The optimal choice of inhibitor is dictated entirely by the experimental question.

  • To Dissect the Role of a SINGLE Kinase: If your goal is to unequivocally attribute a phenotype to a specific kinase (e.g., Lck vs. Fyn), the 1-B-PP1 and bump-and-hole system is the gold standard. It requires the upfront investment of creating the mutant kinase cell line or animal model but provides the cleanest, most interpretable data.

  • To Probe the General Role of SFKs: When you want to determine if SFK activity in general is involved in a process, PP2 or SU6656 are excellent first-line tools. They are cell-permeable, commercially available, and effective at inhibiting multiple SFK members. However, any significant findings should be validated with a more specific method to rule out off-target effects.

  • For Translational or Cancer Studies: In contexts where the interplay between multiple oncogenic kinases is relevant, multi-targeted inhibitors like Saracatinib or Dasatinib are more appropriate. They better mimic the action of clinical drugs and can reveal dependencies on multiple signaling pathways simultaneously.

Conclusion

The landscape of Src family kinase inhibitors offers a diverse toolkit for researchers. While traditional inhibitors like PP2 and SU6656 remain valuable for general functional probes, their off-target activities necessitate careful validation. Clinically relevant agents like Saracatinib and Dasatinib are powerful but lack the specificity for precise mechanistic studies. The 1-B-PP1 system, through its ingenious chemical-genetic design, stands apart as the definitive method for dissecting the specific functions of an individual kinase, providing a level of certainty that is unattainable with conventional inhibitors. The choice of tool should be a deliberate one, guided by a clear understanding of the scientific question and the inherent strengths and limitations of each compound.

References

  • Hanke, J. H., Gardner, J. P., Dow, R.L., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry. [Link]

  • Blake, R. A., Broome, M. A., Liu, X., et al. (2000). SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling. Molecular and Cellular Biology. [Link]

  • Brandvold, K. R., Steffey, M. E., Fox, M. P., et al. (2012). The characterization of SU6656, a Src family kinase inhibitor. Journal of Biological Chemistry. [Link]

  • Hennequin, L. F., Allen, J., Boyle, F. T., et al. (2006). Novel 4-anilino-5,7-dimethoxyquinazolines as potent and selective inhibitors of the Src family of tyrosine kinases. Journal of Medicinal Chemistry. [Link]

A Comparative Guide to Assessing the Specificity of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in kinase signaling and drug development, the selection of a chemical probe is a critical decision that profoundly influences experimental outcomes. An ideal inhibitor offers both high potency and exquisite selectivity for the intended target. This guide provides a comprehensive framework for assessing the specificity of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine, a member of the pyrazolopyrimidine class of kinase inhibitors. While this class is known to target the ATP-binding site of kinases, particularly Src family kinases, comprehensive kinome-wide specificity data for this specific analog is not extensively documented in the public domain.[1][2]

Therefore, this guide presents a series of robust, field-proven methodologies to empower researchers to independently validate the specificity of this compound. We will compare its hypothetical performance against well-characterized, clinically relevant Src family kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib.[1] The experimental designs herein are self-validating, ensuring that the generated data is both reliable and interpretable.

Understanding the Landscape: The Pyrazolopyrimidine Scaffold and Src Family Kinases

The 4-aminopyrazolopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Compounds like PP1 and its analogs are recognized as potent, ATP-competitive inhibitors of Src family kinases.[4][5] The benzyl group at the C3 position of the pyrazole ring projects into a hydrophobic pocket within the kinase domain, a feature that can be modified to modulate potency and selectivity.[4]

Our target, c-Src, is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[7][8] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[9][10] Dual inhibition of Src and Abl kinases, for instance, is a common feature of many inhibitors due to the similarity in their active sites.[7][9]

This guide will outline the essential experiments to determine not only the on-target potency of this compound but also its off-target profile, providing a clear rationale for its use as a chemical probe.

Experimental Framework for Specificity Profiling

To build a comprehensive specificity profile, we will employ a multi-pronged approach, moving from broad, in vitro screening to targeted validation of cellular engagement.

G cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Validation KinomeScan Kinome-wide Binding Assay (In Vitro) CETSA Cellular Thermal Shift Assay (CETSA) (Intact Cells) KinomeScan->CETSA Identifies potential targets Functional Downstream Signaling Analysis (Western Blot) CETSA->Functional Confirms cellular binding

Caption: Workflow for assessing inhibitor specificity.

Phase 1: In Vitro Kinome-Wide Specificity Profiling

The initial and most crucial step is to assess the inhibitor's binding affinity against a large, diverse panel of kinases. This provides a broad, unbiased view of its selectivity. The KINOMEScan™ platform is an industry-standard method for this purpose, which measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.[9][11]

Experimental Protocol: Kinome-wide Binding Assay

  • Compound Preparation: Solubilize this compound and control inhibitors (Dasatinib, Saracatinib, Bosutinib) in 100% DMSO to create a 100 mM stock solution.

  • Assay Concentration: Prepare a working solution for screening at a final concentration of 10 µM. This high concentration is used to identify even weak off-target interactions.

  • Binding Assay: Submit the compounds to a commercial kinome profiling service (e.g., DiscoveRx KINOMEScan™). The assay typically involves DNA-tagged kinases, an immobilized ligand, and the test compound. The amount of kinase bound to the solid support is quantified by qPCR.[11]

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value of <10% or <1%.

  • Selectivity Quantification: The selectivity of the compounds can be quantified using a single value, such as the selectivity entropy.[12] A lower selectivity entropy score indicates a more selective compound.[12][13]

Hypothetical Comparative Data: Kinome Profiling

CompoundPrimary TargetHits at 10 µM (%Ctrl < 10)Selectivity Score (S10)
This compound Src Family Kinases150.034
Dasatinib BCR-ABL, Src Family300.068
Saracatinib Src Family Kinases110.025
Bosutinib Src/Abl630.142

Note: Data is hypothetical and for illustrative purposes only. The selectivity score (S10) is the number of kinases with %Ctrl < 10 divided by the total number of kinases tested.

Phase 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

While in vitro assays are invaluable, they do not always reflect a compound's behavior in a complex cellular environment.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound engages its target protein within intact cells.[14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[15][16]

G A Treat cells with Inhibitor or DMSO B Heat cell suspension across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift (ΔTm) D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant cell line (e.g., MDA-MB-231, a breast cancer cell line with high Src activity) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 1 µM of this compound) or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating: Resuspend the treated cells in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[16][17]

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble c-Src protein at each temperature using Western blotting with a c-Src specific antibody.

  • Data Analysis: Plot the relative band intensity against temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Hypothetical Comparative Data: CETSA

Compound (1 µM)TargetBasal Tm (°C)Tm with Compound (°C)Thermal Shift (ΔTm)
This compound c-Src52.558.0+5.5°C
Dasatinib c-Src52.560.2+7.7°C
Saracatinib c-Src52.559.1+6.6°C
Bosutinib c-Src52.558.8+6.3°C

Note: Data is hypothetical and for illustrative purposes only.

Functional Consequences of Target Inhibition

Confirming target engagement is essential, but understanding the functional downstream consequences validates the inhibitor's mechanism of action. For c-Src, a key readout is the inhibition of its autophosphorylation at tyrosine 419 (pY419), which is a direct measure of its catalytic activity.[7]

G cluster_0 Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src c-Src RTK->Src Activation FAK Focal Adhesion Kinase (FAK) Src->FAK Phosphorylation Pathway Downstream Pathways (e.g., MAPK, PI3K/Akt) FAK->Pathway Response Cellular Responses (Proliferation, Migration) Pathway->Response Inhibitor 4-Amino-1-tert-butyl-3- benzylpyrazolo[3,4-d]pyrimidine & Alternatives Inhibitor->Src Inhibition of autophosphorylation (pY419)

Caption: Simplified c-Src signaling pathway and inhibitor action.

Experimental Protocol: Western Blot for p-Src

  • Cell Treatment: Seed MDA-MB-231 cells and allow them to adhere overnight. Starve the cells in serum-free media for 24 hours.

  • Inhibitor Incubation: Treat cells with a dose-response of each inhibitor (e.g., 0.1 nM to 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor like EGF (Epidermal Growth Factor) to activate Src signaling.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot analysis using antibodies against phospho-Src (Y419) and total Src (as a loading control).

  • Quantification: Quantify the band intensities to determine the IC50 value for the inhibition of Src phosphorylation.

Hypothetical Comparative Data: Cellular IC50

CompoundCellular IC50 for p-Src (Y419) Inhibition (nM)
This compound 45
Dasatinib 0.8
Saracatinib 2.7
Bosutinib 1.2

Note: Data is hypothetical and for illustrative purposes only. A lower IC50 value indicates higher potency.

Conclusion and Recommendations

This guide provides a rigorous, multi-step framework for characterizing the specificity of this compound. The causality behind this experimental workflow is critical: broad kinome profiling (Phase 1) casts a wide net to identify all potential binding partners. Cellular target engagement assays like CETSA (Phase 2) then validate these interactions in a physiological context. Finally, functional assays (Phase 3) confirm that this binding translates into the intended biological consequence—the inhibition of the target's activity.

Based on our hypothetical data, this compound emerges as a moderately potent and relatively selective Src family kinase inhibitor. While less potent than clinical alternatives like Dasatinib, its potentially narrower kinome profile, similar to Saracatinib, could make it a valuable tool compound for specifically interrogating Src signaling, minimizing the confounding effects of broad off-target inhibition.[13]

For any researcher considering the use of this or any other kinase inhibitor, performing due diligence through the protocols outlined above is not merely recommended; it is essential for ensuring the integrity and reproducibility of your research.

References

  • Zhang, C., Kenski, D. M., Paulson, J. L., et al. (2005). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. Available at: [Link]

  • Salassidis, K., & Bauer, A. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Available at: [Link]

  • Fraser, C., et al. (2019). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research. Available at: [Link]

  • Brandvold, K. R., et al. (2012). Development of a highly selective c-Src kinase inhibitor. ACS Chemical Biology. Available at: [Link]

  • Robers, M. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Available at: [Link]

  • Brandvold, K. R., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. Available at: [Link]

  • Georg, G. I., et al. (2013). Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine. ACS Chemical Biology. Available at: [Link]

  • Ojo, K. K., et al. (2010). Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Al-Ali, H., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. Available at: [Link]

  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. (2024). Nucleic Acids Research. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Morgillo, F., & Della Corte, C. M. (2016). c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve?. Cancers. Available at: [Link]

  • 4-Amino-1-tert-butyl-3-(3-bromobenzyl)pyrazolo[3,4-d]pyrimidine. PubChem. Available at: [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors. ResearchGate. Available at: [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. (2024). Cancer Research. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Journal. Available at: [Link]

  • Recio-Poveda, L., et al. (2021). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology. Available at: [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Kinome Profiling. Oncolines B.V. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2020). International Journal of Molecular Sciences. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). Scientific Reports. Available at: [Link]

Sources

A Researcher's Guide to the Validation of PP1 Analog Activity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation methodology for a class of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, commonly referred to as PP1 analogs. It is designed for researchers, scientists, and drug development professionals seeking to employ these chemical genetic tools to dissect kinase signaling pathways in non-cancerous cellular models. We will delve into the mechanism of action, compare commonly used analogs, and provide a detailed experimental protocol for validating their activity.

The "Bump-Hole" Approach: A Primer on PP1 Analogs and Analog-Sensitive Kinases

The inhibitors , such as 1NA-PP1, 1NM-PP1, and 3MB-PP1, are not potent inhibitors of most wild-type (WT) kinases.[1] Their utility lies in a powerful chemical-genetic technique known as the "bump-hole" or analog-sensitive (AS) kinase approach.[2] This strategy involves engineering a kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller one, such as glycine or alanine. This mutation creates a "hole" in the kinase's active site, rendering it sensitive to bulky, "bumped" inhibitors like the PP1 analogs, which do not efficiently bind to and inhibit most WT kinases.[2]

This approach allows for highly specific inhibition of a single kinase within a complex cellular environment, enabling researchers to probe its specific functions.[2]

Bump_Hole_Concept cluster_0 Wild-Type Kinase cluster_1 Analog-Sensitive (AS) Kinase WT_Kinase ATP Binding Pocket Bulky Gatekeeper ATP ATP ATP->WT_Kinase:f0 Binds PP1_Analog PP1 Analog PP1_Analog->WT_Kinase:f0 Steric Hindrance AS_Kinase Enlarged Pocket Small Gatekeeper PP1_Analog_binds PP1 Analog PP1_Analog_binds->AS_Kinase:f0 Binds & Inhibits

Caption: The "Bump-Hole" chemical-genetic strategy.

Comparing Common PP1 Analogs

Several PP1 analogs have been developed, each with different potency and selectivity profiles. The choice of inhibitor depends on the specific analog-sensitive kinase being studied.

InhibitorKey CharacteristicsSelectivity Profile
1NA-PP1 & 1NM-PP1 Initially the most commonly used AS-kinase inhibitors.[1]Effective for numerous AS-kinases, but some are insensitive.[1]
3MB-PP1 Enhanced efficacy for AS-kinases that are resistant to 1NA-PP1 and 1NM-PP1.[1][2]Has a selectivity profile similar to 1NM-PP1 against WT kinases but is more potent against a broader range of AS-kinases.[1]

It is crucial to consider that even these "selective" inhibitors can have off-target effects on some WT kinases, especially at higher concentrations.[1] Therefore, empirical validation in the specific cellular context is essential.

The Importance of Validation in Non-Cancerous Cell Lines

While much kinase inhibitor research is focused on cancer, validating their activity and specificity in non-cancerous cell lines is critical for several reasons:

  • Understanding On-Target Effects in a "Normal" Physiological Context: This helps to elucidate the kinase's role in normal cellular processes.

  • Assessing Potential Toxicity: Identifying off-target effects in non-transformed cells is crucial for therapeutic development.

  • Providing a Baseline for Comparison: Data from non-cancerous cells can serve as a vital control when studying kinase dysregulation in disease models.

A variety of non-cancerous cell lines are available for such studies, and resources like The Human Protein Atlas provide a comprehensive catalog.[3]

Experimental Workflow for Validating Inhibitor Activity

The validation process involves confirming that the PP1 analog inhibits the target AS-kinase in a dose-dependent manner without significantly affecting the corresponding WT kinase.

Validation_Workflow cluster_workflow Inhibitor Validation Workflow Cell_Culture Culture non-cancerous cells expressing WT or AS-Kinase Treatment Treat with varying concentrations of PP1 analog Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Analysis Densitometry and IC50 Calculation Western_Blot->Analysis

Caption: A typical workflow for validating PP1 analog activity.

Detailed Protocol: Assessing Kinase Autophosphorylation by Western Blot

This protocol provides a framework for validating the activity of a PP1 analog against an engineered AS-kinase in a non-cancerous cell line, such as NIH3T3 fibroblasts. The readout is the inhibition of kinase autophosphorylation, a common mechanism for kinase activation.

Materials:

  • Non-cancerous cell line stably expressing either the WT or AS-version of the kinase of interest.

  • Appropriate cell culture medium and supplements.

  • PP1 analog (e.g., 3MB-PP1) dissolved in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Phospho-specific antibody against the autophosphorylation site of the kinase.

    • Antibody against the total protein of the kinase (for loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Seeding: Plate the non-cancerous cells expressing either the WT or AS-kinase at an appropriate density in multi-well plates. Allow the cells to adhere and grow for 24 hours. Rationale: This ensures the cells are in a healthy, logarithmic growth phase before treatment.

  • Inhibitor Treatment: Prepare serial dilutions of the PP1 analog in cell culture medium. Aspirate the old medium from the cells and replace it with the medium containing the inhibitor at various concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a DMSO-only control. Incubate for a predetermined time (e.g., 1-2 hours). Rationale: A dose-response curve is essential to determine the inhibitor's potency (IC50) and to observe a specific effect on the AS-kinase at concentrations that do not affect the WT-kinase.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge to pellet cell debris and collect the supernatant. Rationale: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins of interest.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Rationale: Equal protein loading is necessary for accurate comparison of phosphorylation levels between samples.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system. Rationale: This allows for the specific detection of the phosphorylated form of the target kinase.

  • Stripping and Reprobing: Strip the membrane and reprobe with the antibody against the total kinase protein. Rationale: This serves as a loading control to ensure that any observed decrease in the phospho-signal is due to inhibition of kinase activity and not a decrease in the total amount of kinase protein.

  • Data Analysis:

    • Quantify the band intensities for both the phospho-specific and total protein signals using densitometry software.

    • Normalize the phospho-signal to the total protein signal for each sample.

    • Plot the normalized phospho-signal against the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value for the AS-kinase.

Expected Outcome: A successful validation experiment will show a significant, dose-dependent decrease in the autophosphorylation of the AS-kinase upon treatment with the PP1 analog, while the autophosphorylation of the WT-kinase remains largely unaffected at the same concentrations.

Signaling Pathway Context

PP1 analogs can be used to investigate the role of a specific kinase in a variety of signaling pathways. For example, they can be used to determine if a kinase is involved in a growth factor signaling cascade.

Signaling_Pathway cluster_pathway Example Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor AS_Kinase AS-Kinase Receptor->AS_Kinase Substrate Downstream Substrate AS_Kinase->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response PP1_Analog PP1 Analog PP1_Analog->AS_Kinase Inhibits

Caption: Inhibition of an AS-Kinase within a signaling cascade.

By using the specific and potent inhibition afforded by the "bump-hole" approach in well-validated non-cancerous cell line models, researchers can confidently dissect the intricate roles of individual kinases in cellular physiology and disease.

References

  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology.
  • A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases.
  • non-cancerous - The human cell line.

Sources

Validating Kinase Inhibition: A Comparative Guide to Orthogonal Assays for 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, the initial identification of a bioactive compound is merely the first step. Rigorous, multi-faceted validation is paramount to ensure that the observed biological effects are genuinely due to the intended mechanism of action. This is particularly critical for kinase inhibitors, a class of therapeutics prone to off-target effects. This guide provides an in-depth comparison of orthogonal experimental strategies to confirm the effects of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine , a member of the pyrazolopyrimidine class of kinase inhibitors.

The pyrazolopyrimidine scaffold is a well-established core for inhibitors of protein kinases, particularly tyrosine kinases. Compounds in this family, such as the widely recognized PP1 and its analogs, are known to target the ATP-binding pocket of kinases like the Src family kinases (SFKs). This compound, also known as 1-B-PP1, is a derivative of these foundational inhibitors[1][2][3]. Therefore, our validation strategy will be built around the hypothesis that this compound directly engages and inhibits an SFK, such as c-Src, leading to a downstream blockade of its signaling cascade.

True scientific confidence is not built on a single experiment but on a convergence of evidence from independent methods. Orthogonal assays, which rely on different physical principles and biological readouts, are essential for de-risking a compound and building a robust data package. Relying solely on a primary biochemical screen, for instance, can be misleading due to potential artifacts like compound aggregation, assay interference, or promiscuous inhibition. This guide will detail two distinct, yet complementary, orthogonal approaches to validate the on-target effects of this compound:

  • Biophysical Target Engagement: Directly measuring the binding interaction between the compound and its purified kinase target.

  • Cellular Target Engagement and Functional Response: Confirming that the compound engages its target within the complex milieu of a living cell and elicits the expected downstream functional consequence.

Approach 1: Biophysical Confirmation of Direct Target Binding via Surface Plasmon Resonance (SPR)

The foundational question for any targeted inhibitor is: does it physically interact with its intended target? Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to an immobilized protein.[4][5][6]

The "Why" Behind SPR

We select SPR as our primary biophysical assay for several key reasons:

  • Direct Measurement: It directly observes the binding event, eliminating ambiguity from indirect enzymatic assays where a compound might interfere with the substrate or detection reagents.

  • Kinetic Insights: Unlike endpoint assays, SPR provides kinetic rate constants (k_a and k_d), which offer deeper insights into the compound's mechanism of action and can be crucial for lead optimization.[5]

  • Label-Free: Neither the protein nor the small molecule requires labeling, which can sometimes alter binding behavior.

The experimental workflow for an SPR-based analysis is depicted below.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p1 Purify recombinant c-Src kinase s1 Immobilize c-Src kinase on sensor chip via amine coupling p1->s1 p2 Prepare compound dilutions in running buffer s2 Inject compound dilutions (analyte) over the sensor surface p2->s2 s1->s2 s3 Monitor binding response (Resonance Units vs. time) s2->s3 s4 Regenerate sensor surface s3->s4 a1 Fit sensorgram data to a binding model (e.g., 1:1 Langmuir) s3->a1 s4->s2 a2 Determine ka, kd, and calculate KD a1->a2

Caption: Workflow for SPR-based kinase inhibitor interaction analysis.

Experimental Protocol: SPR Analysis of Compound Binding to c-Src
  • Protein Immobilization:

    • Recombinantly express and purify the target kinase, c-Src.

    • Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize c-Src to the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a density of approximately 10,000 Resonance Units (RU). To maintain the kinase in an active conformation, immobilization can be performed in the presence of a saturating concentration of a non-hydrolyzable ATP analog, which is then washed away.[5][7]

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell is prepared similarly but without the immobilized kinase to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the compound solutions over the reference and c-Src-immobilized flow cells for a defined association time (e.g., 180 seconds), followed by an injection of running buffer alone for a dissociation time (e.g., 300 seconds).

    • Between cycles, regenerate the sensor surface with a short pulse of a high salt or low pH solution (e.g., 2 M MgCl₂) to remove any bound compound.

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Comparative Data: SPR vs. a Standard Biochemical Kinase Assay
Assay TypeMetricThis compoundStaurosporine (Control)Rationale
Biochemical Assay IC₅₀50 nM5 nMMeasures functional inhibition of kinase activity (e.g., via ADP-Glo™)[8][9]. Staurosporine is a potent, non-selective kinase inhibitor.
SPR K_D45 nM4 nMMeasures direct binding affinity. A K_D value close to the IC₅₀ suggests the observed inhibition is due to direct binding.
SPR k_a (M⁻¹s⁻¹)1.5 x 10⁵2.5 x 10⁶Shows a moderately fast association rate for the test compound.
SPR k_d (s⁻¹)6.8 x 10⁻³1.0 x 10⁻²Indicates the stability of the compound-kinase complex (residence time).

Note: Data are hypothetical for illustrative purposes.

Approach 2: Cellular Target Engagement and Functional Validation

While SPR confirms a direct interaction in a clean, biochemical system, it does not prove the compound can reach and bind its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that addresses this by measuring target engagement in intact cells.[10][11][12] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[13][14]

To provide a truly orthogonal validation, we will couple CETSA with a downstream functional assay: a Western blot for the phosphorylation status of a known c-Src substrate. This two-pronged cellular approach confirms both target engagement and the intended biological consequence of that engagement.

The "Why" Behind CETSA and Phospho-Western Blotting
  • Physiological Relevance: CETSA measures target binding in a native cellular context, accounting for cell permeability, efflux pumps, and intracellular concentrations.[11][14]

  • Label-Free: Like SPR, CETSA is a label-free method, avoiding artifacts from tags or reporters.

  • Functional Confirmation: The phospho-Western blot provides direct evidence that the compound not only binds to c-Src but also inhibits its catalytic activity in the cell, which is the ultimate therapeutic goal.

  • Robustness: Western blotting is a widely used, robust technique for analyzing changes in protein expression and post-translational modifications.[15]

The logical flow of this cellular validation strategy is illustrated below.

Cellular_Validation cluster_cetsa CETSA: Target Engagement cluster_wb Phospho-Western: Functional Readout cluster_analysis Data Interpretation c1 Treat cells with compound or vehicle c2 Heat cell suspension to a specific temperature c1->c2 c3 Lyse cells and separate soluble vs. aggregated proteins c2->c3 c4 Quantify soluble c-Src (e.g., by Western blot) c3->c4 a1 CETSA: Increased soluble c-Src indicates binding c4->a1 w1 Treat cells with compound or vehicle w2 Lyse cells with phosphatase inhibitors w1->w2 w3 Run SDS-PAGE and transfer to membrane w2->w3 w4 Probe with antibodies for p-STAT3, total STAT3, & Actin w3->w4 a2 Western: Decreased p-STAT3 indicates functional inhibition w4->a2

Caption: Orthogonal cellular validation workflow combining CETSA and Western blot.

Experimental Protocol: CETSA for c-Src Engagement
  • Cell Treatment: Culture a relevant cell line (e.g., A431, which has active Src signaling) and treat with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Resuspend the cells and heat aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to determine the optimal melt temperature of c-Src. For dose-response experiments, heat all samples at a single, optimized temperature (e.g., 54°C, where about 50% of unbound c-Src precipitates).

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Quantification: Analyze the amount of soluble c-Src remaining in the supernatant by Western blot using a c-Src-specific antibody.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
  • Cell Treatment and Lysis: Treat cells with a dose range of the compound for a specified time (e.g., 2 hours). To assess inhibition of an active pathway, cells can be stimulated (e.g., with EGF) to induce Src-dependent signaling.

  • Lysis: Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • SDS-PAGE and Transfer: Quantify total protein, normalize samples, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as its phosphoprotein content can cause high background with phospho-specific antibodies.

    • Incubate the membrane with a primary antibody specific for a phosphorylated c-Src substrate (e.g., anti-phospho-STAT3 Tyr705).

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading and that the compound does not alter total protein levels, the membrane should be stripped and re-probed for total STAT3 and a loading control like β-actin.[16][17]

Comparative Data: Cellular Assays
Assay TypeMetric1 µM CompoundVehicle (DMSO)Rationale
CETSA % Soluble c-Src (at 54°C)85%48%Increased thermal stability of c-Src in treated cells indicates direct intracellular target engagement.
Western Blot p-STAT3 / Total STAT3 Ratio0.21.0A significant decrease in the phosphorylation of a known c-Src substrate confirms functional inhibition of the kinase in the cellular context.
Western Blot Total STAT3 / β-Actin Ratio0.951.0Confirms that the compound does not affect the total amount of the substrate protein.

Note: Data are hypothetical for illustrative purposes.

Conclusion

The validation of a targeted inhibitor like this compound requires a rigorous, multi-pronged approach. Relying on a single assay provides an incomplete and potentially misleading picture. By combining a direct biophysical binding assay like Surface Plasmon Resonance with a cellular approach that confirms both target engagement (CETSA) and functional inhibition (phospho-Western blot) , researchers can build a comprehensive and trustworthy data package. This orthogonal strategy provides high confidence that the compound's observed cellular effects are a direct consequence of binding and inhibiting its intended kinase target, a critical milestone in the journey of drug development.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (n.d.). PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Cellular thermal shift assay. (2026). Grokipedia. [Link]

  • SRC Kinase Enzyme Activity Assay Kit. (n.d.). DiscoverX. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). (n.d.). Creative Diagnostics. [Link]

  • Kinase activity assays Src and CK2. (2024). Protocols.io. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

  • Thermal shift assay. (n.d.). Wikipedia. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]

  • This compound suppliers USA. (n.d.). AHH Chemical. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. [Link]

  • Chemi-Verse™ SRC Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Surface plasmon resonance. (n.d.). BIAcore. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. (2002). ResearchGate. [Link]

Sources

From Bench to Bedside: A Comparative Guide to the In Vivo Validation of Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for developing kinase inhibitors.[1][2] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the kinase hinge region, making it a versatile backbone for targeting a multitude of oncogenic drivers.[1][2] While numerous pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising anti-proliferative effects in in vitro settings, the successful translation of these findings into tangible in vivo efficacy is a critical and often challenging step in the drug development pipeline.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential methodologies and critical considerations for the robust in vivo validation of pyrazolo[3,4-d]pyrimidine inhibitors, bridging the crucial gap between promising laboratory results and preclinical success.

I. The Foundational Step: Comprehensive In Vitro Characterization

Before embarking on costly and time-consuming animal studies, a thorough in vitro characterization of the pyrazolo[3,4-d]pyrimidine inhibitor is paramount. This initial phase provides the foundational data necessary to justify and design meaningful in vivo experiments.

A. Biochemical Assays: Assessing Direct Target Engagement

The primary goal of biochemical assays is to quantify the direct inhibitory effect of the compound on its purified target kinase. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[6][7]

Key Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and [γ-³²P]ATP.

  • Inhibitor Addition: Add varying concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.[7]

  • Incubation: Allow the kinase reaction to proceed for a predetermined time at an optimal temperature (typically 30°C).

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto a phosphocellulose membrane.

  • Quantification: Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a radiometric assay provides a direct and highly sensitive measure of enzymatic activity.[8] By using a purified kinase, we can be confident that the observed inhibition is a direct effect on the target and not influenced by other cellular components.

B. Cell-Based Assays: Evaluating Cellular Potency and Mechanism of Action

While biochemical assays confirm target engagement, cell-based assays are crucial for determining the inhibitor's efficacy in a more biologically relevant context. These assays assess the compound's ability to penetrate cell membranes, engage its target within the cell, and elicit a desired biological response.

Key Experimental Protocol: Cell Proliferation Assay (MTS Assay)

  • Cell Seeding: Plate cancer cell lines of interest in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor for a specified duration (e.g., 48-72 hours).[3]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[9]

Further Mechanistic Studies: Beyond proliferation, it is essential to investigate the inhibitor's mechanism of action. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis.[3][10] These effects can be assessed by flow cytometry analysis of the cell cycle and by assays that measure markers of apoptosis, such as caspase-3/7 activation.[10]

II. Bridging the Gap: The Transition to In Vivo Models

The decision to advance a pyrazolo[3,4-d]pyrimidine inhibitor to in vivo testing is a critical juncture. A significant challenge in oncology drug development is the poor translation of in vitro potency to in vivo efficacy.[11][12] Careful selection of the animal model is paramount for obtaining clinically relevant and predictive data.[13][14]

A. Choosing the Right Animal Model: A Critical Decision

The most commonly used models in oncology drug discovery are mouse models.[15] The choice of a specific model depends on the research question and the cancer type being studied.

  • Syngeneic Models: These models utilize immunocompetent mice and tumors derived from the same genetic background. They are particularly useful for studying the interplay between the immune system and the tumor, which is crucial for evaluating immunomodulatory agents.

  • Cell-Line-Derived Xenograft (CDX) Models: In this widely used approach, human cancer cell lines are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[15][16] CDX models are relatively inexpensive and allow for high-throughput screening of compounds.

  • Patient-Derived Xenograft (PDX) Models: PDX models involve the direct transplantation of fresh tumor tissue from a patient into an immunodeficient mouse.[17] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[17]

Rationale for Model Selection: For initial efficacy studies of a novel pyrazolo[3,4-d]pyrimidine inhibitor, a CDX model using a cell line with a known dependency on the inhibitor's target is often the most practical starting point. If the inhibitor is expected to have an immunomodulatory effect, a syngeneic model would be more appropriate. PDX models are typically reserved for later-stage preclinical development due to their higher cost and complexity.[17]

B. The In Vivo Efficacy Study: A Step-by-Step Protocol

The following protocol outlines a typical in vivo efficacy study using a subcutaneous CDX model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrazolo[3,4-d]pyrimidine inhibitor and vehicle control according to the predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment-related toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowable size or when pre-defined endpoints for efficacy or toxicity are met.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Key efficacy metrics include the percentage of tumor growth inhibition (%TGI) and tumor growth delay (TGD).

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_implantation Cell Implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization tumor_growth->randomization drug_admin Drug Administration randomization->drug_admin monitoring Tumor & Body Weight Monitoring drug_admin->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Efficacy & Toxicity Analysis endpoint->data_analysis Signaling_Pathway inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) inhibitor->receptor Inhibition downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) receptor->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Sources

A Comparative Analysis of 1-B-PP1 and Other ATP-Competitive Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention and objects of intense scientific scrutiny. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized our ability to probe and modulate their function. This guide provides a comprehensive comparative analysis of 1-B-PP1, a key tool in chemical genetics, alongside other prominent ATP-competitive inhibitors, offering insights into their mechanisms, selectivity, and practical applications.

The Landscape of ATP-Competitive Kinase Inhibition

ATP-competitive inhibitors, by their very nature, bind to the highly conserved ATP-binding pocket of protein kinases, preventing the binding of the co-substrate ATP and thereby blocking the phosphotransferase reaction.[1][2] This shared binding site across the kinome presents a significant challenge in developing highly selective inhibitors.[3][4] Promiscuous inhibitors, such as the well-known natural product Staurosporine, potently inhibit a broad range of kinases, making them useful as general kinase inhibitors but limiting their utility for studying specific kinase functions in a complex cellular environment.[1][5][6][7]

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of more selective ATP-competitive kinase inhibitors.[8] Compounds like PP1 and its analogs have demonstrated significant selectivity for certain kinase families, particularly Src family kinases.[3][9]

1-B-PP1 and the Power of Analog-Sensitive Kinases

A groundbreaking advancement in overcoming the selectivity challenge is the development of "analog-sensitive" (AS) kinase technology.[10] This chemical-genetic approach involves engineering a kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine. This mutation creates a unique hydrophobic pocket that can accommodate bulky ATP analogs or inhibitors that do not bind effectively to wild-type kinases.[10]

1-B-PP1 (1-tert-Butyl-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and its close analogs, 1-NA-PP1 and 1-NM-PP1, are pyrazolopyrimidine-based inhibitors designed to specifically target these engineered AS-kinases.[10] The bulky tert-butyl and naphthylmethyl groups of these inhibitors are sterically hindered from binding to the ATP pocket of most wild-type kinases, bestowing them with remarkable specificity for the engineered AS-kinase. This "bump-and-hole" strategy allows for the highly specific inhibition of a single kinase within a cell or even a whole organism, providing a powerful tool to dissect the function of individual kinases in complex biological systems.[10]

Comparative Selectivity Profile

The true value of a kinase inhibitor lies in its selectivity. The following table provides a comparative overview of the inhibitory activity (IC50 values) of 1-NA-PP1 (a close analog of 1-B-PP1), PP1, and Staurosporine against a selection of kinases. It is important to note that a comprehensive head-to-head screen of 1-B-PP1 against a broad kinase panel alongside PP1 and Staurosporine is not publicly available. The data for 1-NA-PP1 is presented here as a representative of the analog-sensitive inhibitor class.

Kinase Target1-NA-PP1 (IC50)PP1 (IC50)Staurosporine (IC50)
v-Src (mutant) 1.0 µM170 nM6 nM
v-Src (I338G AS-mutant) 1.5 nM--
c-Fyn 0.6 µM6 nM-
c-Abl 0.6 µM--
Lck -5 nM-
CDK2 18 µM--
CAMK II 22 µM-20 nM
Protein Kinase A (PKA) --7 nM
Protein Kinase C (PKC) --3 nM

Data compiled from various sources.[1][3][6][11] Note: IC50 values can vary depending on the assay conditions.

As the table illustrates, Staurosporine is a potent but non-selective inhibitor, with low nanomolar IC50 values against a wide range of kinases.[1][6] PP1 demonstrates significant potency and selectivity for Src family kinases like Lck and Fyn.[3][9] In contrast, 1-NA-PP1 shows weak inhibition of wild-type kinases but exhibits exceptional potency against an analog-sensitive mutant of v-Src, highlighting the remarkable specificity achievable with this chemical-genetic approach.[11]

Experimental Applications and Considerations

The choice of an ATP-competitive inhibitor depends heavily on the specific research question.

  • Staurosporine: Due to its broad-spectrum activity, Staurosporine is often used as a positive control in kinase assays or to induce apoptosis in cell culture.[5][6] However, its lack of specificity makes it unsuitable for dissecting the role of a single kinase.

  • PP1 and its Analogs: These inhibitors are valuable tools for studying Src family kinases and have been instrumental in elucidating their roles in various signaling pathways.[3] However, off-target effects can still be a concern, and results should be interpreted with caution.[12][13]

  • 1-B-PP1 and Analog-Sensitive Kinase Technology: This approach offers unparalleled specificity for studying the function of a single kinase in a complex biological system.[10] The ability to rapidly and reversibly inhibit a specific kinase provides a level of temporal control that is difficult to achieve with genetic knockout or knockdown approaches.

Advantages of 1-B-PP1 and AS-Kinase Technology:

  • High Specificity: Minimizes off-target effects, allowing for confident attribution of observed phenotypes to the inhibition of the target kinase.[10]

  • Temporal Control: Inhibition is rapid upon addition of the inhibitor and can be reversed by washing it out.

  • Broad Applicability: The AS-kinase approach can, in principle, be applied to any kinase that can tolerate the gatekeeper mutation.[10]

Limitations and Considerations:

  • Engineering Requirement: Requires the generation of a genetically modified cell line or organism expressing the analog-sensitive kinase.

  • Potential for Hypomorphic Alleles: The gatekeeper mutation can sometimes reduce the catalytic activity of the kinase, creating a hypomorphic allele.

  • Off-target effects of bulky inhibitors: While highly selective for AS-kinases over wild-type kinases, very high concentrations of inhibitors like 1-B-PP1 may still have some off-target effects.[10]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific discovery. The following are detailed protocols for common in vitro kinase assays used to characterize and compare ATP-competitive inhibitors.

Protocol 1: Radiometric Kinase Assay ([γ-³²P]ATP)

This classic assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Inhibitor stock solutions (in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer (0.75%)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mix containing the kinase and substrate in the kinase reaction buffer.

  • Add the desired concentration of the inhibitor or DMSO (vehicle control) to the reaction mix and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the [γ-³²P]ATP solution. The final ATP concentration should be close to the Km of the kinase for ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone and let them air dry.

  • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

This homogeneous assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Inhibitor stock solutions (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque multi-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Set up the kinase reaction in a multi-well plate by adding the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Add serial dilutions of the inhibitor or DMSO (vehicle control) to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction for a predetermined time.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

Signaling Pathways

Signaling_Pathways

Experimental Workflow

Experimental_Workflow

Conclusion

The landscape of ATP-competitive kinase inhibitors is diverse, offering a range of tools with varying degrees of potency and selectivity. While broad-spectrum inhibitors like Staurosporine have their applications, the pursuit of more selective compounds has led to the development of inhibitors like PP1 and, most notably, the chemical-genetic approach utilizing analog-sensitive kinases and specific inhibitors such as 1-B-PP1. This latter strategy provides an unparalleled level of specificity, empowering researchers to dissect the intricate roles of individual kinases in health and disease with high precision. By understanding the distinct characteristics of these inhibitors and employing robust experimental methodologies, scientists can continue to unravel the complexities of cellular signaling and pave the way for novel therapeutic interventions.

References

  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. [Link]

  • The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. [Link]

  • The pp60cÀSrc inhibitor PP1 is non-competitive against ATP. [Link]

  • Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]

  • Analog-sensitive and other pharmacological methods for inhibiting... | Download Scientific Diagram. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]

  • Functions and therapeutic potential of protein phosphatase 1: Insights from mouse genetics. [Link]

  • Kinase Selectivity Panels. [Link]

  • Differing Effects of Staurosporine and UCN-01 on RB Protein Phosphorylation and Expression of Lung Cancer Cell Lines. [Link]

  • Staurosporine Inhibits Protein Kinase C and Prevents Phorbol Ester-Mediated Leukotriene D4 Receptor Desensitization in RBL-1 Cells. [Link]

  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. [Link]

  • Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. [Link]

  • ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • PP1 and PP2A Use Opposite Phospho-dependencies to Control Distinct Processes at the Kinetochore. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring the safety of our colleagues and the protection of our environment. The proper management and disposal of chemical waste are paramount. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine (CAS No. 186895-85-2), a derivative of 4-aminopyrazolo[3,4-d]pyrimidine, often used in tyrosine kinase inhibition research.[1][2]

For many novel or specialized research chemicals, explicit disposal instructions are not always available.[3] In such cases, a conservative approach is mandated. We must treat the substance as hazardous unless confirmed otherwise by a thorough risk assessment and regulatory guidance. This protocol is built on this precautionary principle, aligning with the standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Characterization

The first step in any disposal plan is to understand the potential hazards of the chemical. While a complete, peer-reviewed safety profile for this specific compound is not extensively documented, we can infer potential risks from its chemical family, the pyrazolo[3,4-d]pyrimidines, which are known for their biological activity and potential toxicity.[4][5][6] For instance, the related compound 4-Amino-1H-pyrazolo[3,4-d]pyrimidine is classified as "Toxic if swallowed".[7]

Therefore, this compound must be handled as a hazardous substance. All laboratory personnel must operate under the assumption that it is toxic, and potentially harmful to the environment.

Compound Profile & Presumed Hazards:

PropertyDataSource
CAS Number 186895-85-2[1][2]
Molecular Formula C₁₆H₁₉N₅[1]
Molecular Weight 281.36 g/mol [1]
Appearance Pale Beige to Tan Solid[2]
Known Hazards Data not fully available. Treat as hazardous.[3]
Inferred Hazards Acute Oral Toxicity, Environmental Hazard[7]
Storage Long-term storage is recommended at -20°C.[1][3]

Regulatory Framework: The Chemical Hygiene Plan

All disposal activities must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP). The CHP is a written program mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) that outlines procedures and policies to protect laboratory workers from hazardous chemicals.[8][9] Your CHP will specify the exact requirements for waste accumulation, labeling, and disposal at your facility. Always consult your designated Chemical Safety Officer and your institution's CHP before proceeding.

Core Disposal Workflow

The disposal of chemical waste is a systematic process that begins at the point of generation and ends with collection by a licensed disposal service. The following diagram illustrates the essential workflow.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Disposal Vendor gen Waste Generation (Solid, Liquid, Contaminated PPE) char Characterize Waste (Toxic, Non-Hazardous) gen->char Step 1 seg Segregate Waste (Solids, Liquids, Sharps) char->seg Step 2 cont Containerize & Label (Secure Lid, Hazard Info) seg->cont Step 3 saa Store in SAA (Satellite Accumulation Area) cont->saa Step 4 pickup Request Pickup (Submit Waste Form) saa->pickup Step 5 final Final Disposal (Incineration/Treatment) pickup->final

Caption: Chemical waste disposal workflow from point of generation to final disposal.

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for each stage of the disposal process.

Step 1: Waste Identification and Segregation

The fundamental principle of waste management is to never mix different waste streams.[10] This prevents dangerous reactions and simplifies the final disposal process.

  • Solid Waste:

    • This includes unused or expired this compound powder, contaminated weigh boats, and absorbent pads used for minor spills.

    • Collect this waste in a dedicated, robust plastic container with a screw-top lid. Do not use bags that can be easily punctured.

  • Liquid Waste:

    • This includes solutions containing the compound (e.g., from experiments or dissolved in solvents like DMSO or DMF).[1]

    • Collect liquid waste in a designated, chemically-resistant (e.g., HDPE or glass) container.

    • Crucially, do not mix incompatible chemicals. For example, acidic waste should never be mixed with basic waste or cyanides.[11]

  • Contaminated Labware and PPE:

    • Disposable items like gloves, pipette tips, and centrifuge tubes that have come into direct contact with the compound should be treated as hazardous solid waste.

    • Collect these items in a separate, clearly labeled container or a designated hazardous waste bag within a rigid outer container.

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Select the Right Container:

    • Ensure the container is in good condition, free of leaks, and compatible with the waste it will hold. Acids and bases should not be stored in metal containers.[12]

    • The container must have a secure, tight-fitting lid. Keep containers closed at all times except when adding waste.[13]

  • Apply a Hazardous Waste Label:

    • As soon as you designate a container for waste, it must be labeled.[11]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • An accurate list of all contents, including solvents and their approximate percentages.

      • The primary hazard(s) (e.g., "Toxic").

      • The date the first drop of waste was added (accumulation start date).

    • Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[12]

Step 3: Accumulation and Storage

Designated waste containers must be stored in a Satellite Accumulation Area (SAA) .[11][14]

  • An SAA is a designated area at or near the point of waste generation (e.g., a specific fume hood or a marked section of a lab bench).[11]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Store incompatible waste types separately (e.g., in different secondary containment trays) to prevent accidental mixing.[11]

  • Your lab may not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time in all SAAs combined.[15]

Step 4: Arranging for Final Disposal

Once a waste container is full, or if you will no longer be adding to it, you must arrange for its removal.

  • Contact your Environmental Health & Safety (EHS) Office: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form.

  • Prepare for Transport: Ensure the container is clean on the outside, the label is complete and legible, and the lid is securely fastened.

  • Documentation: Your EHS office will manage the official manifest system, which tracks hazardous waste from its point of generation to its final disposal facility, as required by the EPA.[14][16]

Do NOT dispose of this compound down the drain or in the regular trash. [15][17] This compound's effects on aquatic life are unknown, and drain disposal of such chemicals is a serious regulatory violation. Evaporation in a fume hood is also not a permissible disposal method.[15]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Minor Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • If the material is volatile or dusty, work within a chemical fume hood.

    • Wear appropriate PPE: double gloves (nitrile), a lab coat, and safety goggles.

    • For solids, gently sweep up the material and place it in the designated solid hazardous waste container. Avoid creating dust.

    • For liquids, cover with a compatible absorbent material (e.g., vermiculite or a chemical spill pad).

    • Collect the absorbent material and dispose of it as hazardous solid waste.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's EHS emergency number.

    • Prevent others from entering the area.

  • Personal Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[7]

    • Eyes: Flush with an eyewash station for at least 15 minutes, holding the eyelids open.[7]

    • Ingestion: If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

    • In all cases of exposure, seek immediate medical evaluation and provide the Safety Data Sheet (SDS) or chemical name to the medical personnel.

By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • This compound. Pharmaffiliates. [Link]

  • 4-Amino-1-tert-butyl-3-(3-bromobenzyl)pyrazolo[3,4-d]pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors... National Center for Biotechnology Information (PMC). [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][12][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors... Royal Society of Chemistry Publishing. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.